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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 4-Fluoro-3-(fluorosulfonyl)benzoic acid

An In-depth Technical Guide to 4-Fluoro-3-(fluorosulfonyl)benzoic acid Introduction: A Multifunctional Building Block in Modern Chemistry 4-Fluoro-3-(fluorosulfonyl)benzoic acid is a specialized aromatic compound disting...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Fluoro-3-(fluorosulfonyl)benzoic acid

Introduction: A Multifunctional Building Block in Modern Chemistry

4-Fluoro-3-(fluorosulfonyl)benzoic acid is a specialized aromatic compound distinguished by its unique trifunctional architecture: a carboxylic acid group, a fluorosulfonyl group, and a fluorine atom attached to the benzene ring. This strategic arrangement of functional groups imparts a distinct reactivity profile, positioning it as a valuable and versatile building block in medicinal chemistry, agrochemical synthesis, and materials science.[1][2][3] The strategic incorporation of fluorine is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability of drug candidates.[4][5] Furthermore, the presence of the sulfonyl fluoride moiety makes this molecule a prime candidate for Sulfonyl Fluoride Exchange (SuFEx) click chemistry, a powerful tool for forging robust connections between molecular fragments.[6] This guide provides a comprehensive technical overview of its structure, properties, reactivity, and applications for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

The molecular structure of 4-Fluoro-3-(fluorosulfonyl)benzoic acid is foundational to its chemical behavior. The electron-withdrawing nature of the fluorine atom and the fluorosulfonyl group significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Caption: 2D Chemical Structure of 4-Fluoro-3-(fluorosulfonyl)benzoic acid.

Table 1: Chemical Identifiers

Identifier Value Source(s)
CAS Number 1934460-95-3 [7]
Molecular Formula C₇H₄F₂O₄S [8]
Molecular Weight 222.17 g/mol [8]
InChI Key SCMAXQNZFMDLCZ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C(=O)O)F)S(=O)(=O)F [9]

| MDL Number | MFCD28968689 |[7] |

Physicochemical and Handling Properties

The compound is a solid at room temperature and requires specific storage conditions to maintain its integrity.[10] Its handling necessitates stringent safety protocols due to its corrosive and irritant nature.[7]

Table 2: Physicochemical Properties

Property Value Source(s)
Physical Form Solid [10]
Purity Typically ≥95% [10]
Storage Temperature 2-8°C, under inert atmosphere [10]

| Shipping Temperature | Ambient | |

Table 3: Safety and Hazard Information

Hazard Category GHS Classification Precautionary Codes (Examples) Source(s)
Signal Word Danger
Acute Toxicity Harmful if swallowed (H302) P270, P301+P310 [7]
Skin Causes severe skin burns and eye damage (H314), Causes skin irritation (H315) P260, P280, P302+P352, P303+P361+P353 [7][11]
Eyes Causes serious eye damage P280, P305+P351+P338 [7][11]
Handling Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. P260, P264, P271 [7][12]

| Storage | Store locked up in a well-ventilated place. Keep container tightly closed. | P403+P233, P405 |[7] |

This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) before handling.[7]

Reactivity and Synthetic Utility

The utility of 4-Fluoro-3-(fluorosulfonyl)benzoic acid stems from its three distinct reactive sites, which can be addressed with high selectivity.

  • Carboxylic Acid: This group is a versatile handle for standard transformations. It readily participates in amide bond formation, esterification, or reduction to an alcohol or aldehyde, enabling its attachment to a wide variety of molecular scaffolds.[1]

  • Fluorosulfonyl Group: This is arguably the most significant functional group for advanced applications. It is a highly reactive electrophile, serving as a key precursor for sulfonamides and sulfonic esters. Crucially, it is a "SuFExable" hub, reacting efficiently with silyl ethers and other nucleophiles under "click chemistry" conditions. This allows for the rapid and robust assembly of complex molecules.[6]

  • Aromatic Ring: The benzene ring is activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effects of the attached functional groups. This allows for the potential displacement of the C4-fluorine atom by suitable nucleophiles under specific conditions.

cluster_sites Key Reactive Sites cluster_transformations Synthetic Transformations cluster_products Resulting Structures main 4-Fluoro-3-(fluorosulfonyl)benzoic acid r1 Carboxylic Acid (-COOH) r2 Fluorosulfonyl (-SO₂F) r3 Aromatic Ring (C-F) t1 Amide Coupling (R-NH₂) r1->t1 t2 Esterification (R-OH) r1->t2 t3 SuFEx Click Chemistry (R-OTMS, etc.) r2->t3 t4 Sulfonamide Formation (R-NH₂) r2->t4 t5 Nucleophilic Aromatic Substitution (SₙAr) r3->t5 p1 Amides t1->p1 p2 Esters t2->p2 p3 Sulfates / Sulfonates t3->p3 p4 Sulfonamides t4->p4 p5 Substituted Aromatics t5->p5

Caption: Synthetic utility of 4-Fluoro-3-(fluorosulfonyl)benzoic acid.

Synthesis and Experimental Protocols

While a specific, published synthesis for 4-Fluoro-3-(fluorosulfonyl)benzoic acid is not detailed in the provided results, its synthesis can be inferred from established methodologies for analogous compounds. A plausible route involves the functionalization of a fluorinated benzoic acid precursor. For instance, the nitration of 4-fluorobenzoic acid is a known procedure, which could be followed by reduction of the nitro group to an amine, diazotization, and subsequent introduction of the fluorosulfonyl group via a Sandmeyer-type reaction with SO₂ and a fluoride source.[13]

Representative Protocol: Amide Coupling

This protocol outlines a general procedure for coupling the carboxylic acid moiety with a primary amine, a common step in constructing larger molecules for drug discovery.

Objective: To synthesize an N-alkyl/aryl amide derivative of 4-Fluoro-3-(fluorosulfonyl)benzoic acid.

Materials:

  • 4-Fluoro-3-(fluorosulfonyl)benzoic acid

  • Primary amine (e.g., aniline or benzylamine)

  • Coupling agent (e.g., HBTU, HATU)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard glassware for organic synthesis

Methodology:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Fluoro-3-(fluorosulfonyl)benzoic acid (1.0 eq.) in the chosen anhydrous solvent.

  • Activation: Add the coupling agent (1.1 eq.) and the organic base (2.0 eq.) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the primary amine (1.0-1.1 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-16 hours).[14][15]

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the pure amide.[14]

start Dissolve Acid in Anhydrous Solvent step1 Add Coupling Agent and Organic Base start->step1 step2 Stir for 15-30 min (Activation) step1->step2 step3 Add Primary Amine step2->step3 step4 Stir at Room Temp (2-16 hours) step3->step4 step5 Monitor by TLC step4->step5 step5->step4 Incomplete step6 Aqueous Work-up (Acid/Base/Brine Wash) step5->step6 Complete step7 Purification (Chromatography/Recrystallization) step6->step7 end Pure Amide Product step7->end

Caption: General workflow for amide coupling reaction.

Applications in Research and Drug Development

The unique combination of functional groups makes this compound a high-value intermediate.

  • Medicinal Chemistry: As a fluorinated building block, it is used in the synthesis of novel therapeutic agents.[1] The fluorine atoms can improve drug-like properties, while the carboxylic acid and sulfonyl fluoride groups provide handles for attaching the molecule to various pharmacophores or for creating covalent inhibitors.[4][5]

  • Covalent Inhibitors: The fluorosulfonyl group is an electrophilic "warhead" that can form a stable covalent bond with nucleophilic residues (like serine, threonine, or lysine) in a protein's active site. This makes it a valuable tool for designing highly specific and potent enzyme inhibitors.

  • Click Chemistry: Its role in SuFEx click chemistry allows for its use in creating diverse chemical libraries for high-throughput screening or for linking molecules to proteins and other biomolecules.[6]

Conclusion

4-Fluoro-3-(fluorosulfonyl)benzoic acid is more than just a simple aromatic acid. It is a sophisticated, trifunctional chemical tool designed for modern synthetic challenges. Its combination of a traditional carboxylic acid handle with a modern SuFExable sulfonyl fluoride group, all on a metabolically relevant fluorinated scaffold, ensures its continued importance in the fields of drug discovery, chemical biology, and materials science. The insights and protocols presented in this guide offer a foundation for researchers to harness the full synthetic potential of this versatile compound.

References

  • Safety Data Sheet - 4-Fluoro-3-(fluorosulfonyl)benzoic acid. (2024, December 19). CymitQuimica.
  • 4-Fluoro-3-(fluorosulfonyl)benzoic acid | 1934460-95-3. Sigma-Aldrich.
  • 4-Fluoro-3-hydroxybenzoic acid Safety D
  • 4-(Fluorosulfonyl)benzoic acid | C7H5FO4S | CID 67998. PubChem.
  • 4-((Fluorosulfonyl)oxy)benzoic acid | 1796596-37-6. BLD Pharm.
  • SAFETY DATA SHEET - 4-Fluorobenzoic acid. (2025, December 19). Fisher Scientific.
  • 4-Fluoro-3-(fluorosulfonyl)benzoic acid | 1934460-95-3. Merck.
  • 4-Bromo-3-(fluorosulfonyl)benzoic acid | 1935922-41-0. Sigma-Aldrich.
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020, November 15). Global Scientific Journal.
  • The Discovery and Development of Fluorinated Benzoic Acid Deriv
  • 4-Fluoro-3-(fluorosulfonyl)benzoic acid | 1934460-95-3.
  • 4-Fluoro-3-methylbenzoic acid | CAS Number 403-15-6. Ossila.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020, November 11).
  • 3-(Fluorosulfonyl)benzoic acid | CAS 454-95-5. CymitQuimica.
  • 3-(Fluorosulfonyl)benzoic acid | C7H5FO4S | CID 67992. PubChem.
  • 4-FLUORO-3-HYDROXYBENZOIC ACID | 51446-31-2. (2026, January 13). ChemicalBook.
  • 3-(Fluorosulfonyl)benzoic acid, 1 X 1 g (ALD00038-1G). Alkali Scientific.
  • 3-Fluoro-4-(Trifluoromethyl)benzoic Acid: Advanced Research Compound. Chemical Synthesis.
  • Sigma Aldrich 3-(Fluorosulfonyl)benzoic acid 25 mL. Fisher Scientific.
  • 3-fluoro-4-(fluorosulfonyl)benzoic acid (C7H4F2O4S). PubChemLite.
  • The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide. Benchchem.
  • 4-Fluoro-3-nitrobenzoic acid synthesis. ChemicalBook.
  • Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • 4-Fluoro-3-nitro-benzoic acid. SpectraBase.
  • EBEST_W_Pyrethroid Pesticides_4-Fluoro-3-phenoxy-benzoic acid (4F-3-PBA). Biomonitoring California.
  • 4-Fluorobenzoic acid. Wikipedia.
  • 3-(Fluorosulfonyl)benzoic acid 95% (HPLC). Sigma-Aldrich.

Sources

Exploratory

Technical Guide: Applications of 4-Fluoro-3-(fluorosulfonyl)benzoic Acid in Medicinal Chemistry

Executive Summary 4-Fluoro-3-(fluorosulfonyl)benzoic acid (CAS: 1934460-95-3) represents a premier class of bifunctional building blocks in modern medicinal chemistry. It serves as a critical "SuFEx Hub"—a molecule desig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluoro-3-(fluorosulfonyl)benzoic acid (CAS: 1934460-95-3) represents a premier class of bifunctional building blocks in modern medicinal chemistry. It serves as a critical "SuFEx Hub"—a molecule designed to bridge the gap between reversible drug scaffolds and targeted covalent inhibition.

Unlike traditional sulfonyl chlorides, which are moisture-sensitive and prone to indiscriminate reactivity, this aryl sulfonyl fluoride (


) derivative offers a unique balance of metabolic stability and latent electrophilicity. It enables the precise installation of a covalent warhead onto amine-bearing ligands via its carboxylic acid handle, facilitating the development of Targeted Covalent Inhibitors (TCIs)  and Activity-Based Probes (ABPP) .

This guide details the physicochemical profile, mechanistic utility, and experimental protocols for deploying this reagent in drug discovery workflows.

Part 1: Chemical Profile & Technical Specifications[1]

Structural Analysis

The molecule features a trisubstituted benzene core with three distinct functional roles:

  • Carboxylic Acid (C-1): The "Anchor." Allows for standard amide coupling to drug scaffolds (R-NH2) without compromising the warhead.

  • Sulfonyl Fluoride (C-3): The "Warhead." A latent electrophile stable in plasma but reactive toward specific nucleophilic residues (Tyr, Lys, His, Ser) within a protein binding pocket.

  • Fluorine Atom (C-4): The "Tuner." Positioned ortho to the sulfonyl group, this fluorine atom exerts a strong inductive electron-withdrawing effect (-I), enhancing the electrophilicity of the sulfur center compared to the non-fluorinated analog.

Physicochemical Data Table
PropertySpecification
Chemical Name 4-Fluoro-3-(fluorosulfonyl)benzoic acid
CAS Number 1934460-95-3
Formula

Molecular Weight 222.17 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Stability Stable to hydrolysis at neutral pH; resistant to reduction compared to

Reactivity Class SuFEx (Sulfur-Fluoride Exchange) Electrophile

Part 2: Mechanism of Action (SuFEx & Covalency)

The SuFEx Paradigm

Sulfur-Fluoride Exchange (SuFEx), pioneered by K. Barry Sharpless, is a "click chemistry" reaction defined by the robust stability of the S-F bond under physiological conditions and its rapid exchange with nucleophiles under specific catalysis or protein-templated proximity.

Why use this reagent over Sulfonyl Chlorides?

  • Redox Stability: Resistant to biological reducing agents (e.g., glutathione).

  • Hydrolytic Stability: Can be handled in open air and aqueous buffers without rapid degradation.

  • Selectivity: Reacts preferentially with nucleophiles in a "context-dependent" manner (e.g., when positioned near a reactive residue in a protein pocket).

Mechanism of Covalent Inhibition

When attached to a ligand, the sulfonyl fluoride moiety acts as a proximity-driven electrophile. The mechanism proceeds via a nucleophilic substitution at the sulfur atom (


-like), resulting in the ejection of fluoride and the formation of a stable sulfonate or sulfonamide bond.

Targetable Residues:

  • Tyrosine (Tyr-OH): Forms a sulfonate ester (Ar-SO2-O-Tyr).

  • Lysine (Lys-NH2): Forms a sulfonamide (Ar-SO2-NH-Lys).

  • Histidine/Serine: Less common but chemically feasible in specific catalytic triads.

Visualization: The SuFEx Activation Pathway

SuFEx_Mechanism cluster_0 Step 1: Warhead Installation cluster_1 Step 2: Protein Targeting (SuFEx) Scaffold (R-NH2) Scaffold (R-NH2) Probe (R-NH-CO-Ar-SO2F) Probe (R-NH-CO-Ar-SO2F) Scaffold (R-NH2)->Probe (R-NH-CO-Ar-SO2F) Amide Coupling (EDC/HATU) Reagent (COOH-Ar-SO2F) Reagent (COOH-Ar-SO2F) Reagent (COOH-Ar-SO2F)->Probe (R-NH-CO-Ar-SO2F) Covalent Complex\n(Inhibited Protein) Covalent Complex (Inhibited Protein) Probe (R-NH-CO-Ar-SO2F)->Covalent Complex\n(Inhibited Protein) Binding & Proximity Target Protein\n(Nucleophilic Tyr/Lys) Target Protein (Nucleophilic Tyr/Lys) Target Protein\n(Nucleophilic Tyr/Lys)->Covalent Complex\n(Inhibited Protein) Nucleophilic Attack Fluoride Ion (F-) Fluoride Ion (F-) Covalent Complex\n(Inhibited Protein)->Fluoride Ion (F-)

Caption: Workflow converting a reversible scaffold into a covalent inhibitor using 4-Fluoro-3-(fluorosulfonyl)benzoic acid.

Part 3: Applications in Medicinal Chemistry[1][2][3][4][5]

Targeted Covalent Inhibitors (TCIs)

This reagent is used to "scan" a binding pocket for reactive residues. By coupling the acid to a known reversible binder, researchers can generate a library of potential covalent inhibitors.

  • Application: Kinase inhibitors (targeting non-catalytic Lys/Cys), Protease inhibitors.

  • Advantage: The ortho-fluorine (C4) enhances the reactivity of the sulfonyl fluoride, potentially allowing it to capture less nucleophilic residues that standard sulfonyl fluorides might miss.

Activity-Based Protein Profiling (ABPP)

The reagent serves as a core for synthesizing ABPP probes.

  • Design: [Reporter Tag] -- [Linker] -- [Reagent Core] -- [Ligand]

  • Workflow: The ligand directs the probe to the protein; the sulfonyl fluoride covalently locks it; a reporter tag (biotin/fluorophore) allows for proteomic identification.

Late-Stage Functionalization

Because the


 group is stable to many standard organic synthesis conditions (acidic workups, hydrogenation, Pd-coupling), it can be carried through a synthetic sequence and activated only in the final step (e.g., reaction with a silyl ether).

Part 4: Experimental Protocols

Protocol A: Amide Coupling (Warhead Installation)

Objective: Attach the reagent to an amine-bearing scaffold without hydrolyzing the sulfonyl fluoride.

Reagents:

  • Amine Scaffold (

    
     equiv)
    
  • 4-Fluoro-3-(fluorosulfonyl)benzoic acid (

    
     equiv)
    
  • HATU (

    
     equiv) or EDC/HOBt
    
  • DIPEA (

    
     equiv)
    
  • Solvent: Anhydrous DMF or DCM

Procedure:

  • Dissolve the acid and DIPEA in anhydrous DMF under

    
     atmosphere.
    
  • Add HATU and stir for 5 minutes at

    
     to activate the carboxylic acid.
    
  • Add the Amine Scaffold dropwise.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitor: TLC or LCMS. The

    
     group is generally stable, but avoid high pH aqueous workups.
    
  • Workup: Dilute with EtOAc, wash with

    
     (cold), then Brine. Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (Silica). The sulfonyl fluoride is stable on silica.

Protocol B: SuFEx Activation (Chemical Synthesis)

Objective: React the sulfonyl fluoride with a phenol or alcohol to create a sulfonate linkage (e.g., for linker synthesis).

Reagents:

  • Probe containing ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    [2][3]
    
  • Aryl Silyl Ether (

    
    ) or Phenol (
    
    
    
    )
  • Catalyst: DBU (

    
    ) or BEMP
    

Procedure:

  • Dissolve the sulfonyl fluoride and the silyl ether in Acetonitrile (MeCN).

  • Add DBU (catalytic).

  • Stir at RT.[4] The reaction is driven by the formation of the strong Si-F bond (gas phase/trapped).

  • Note: This "Si-SuFEx" method is extremely efficient and neutral, avoiding side reactions.

Part 5: References & Further Reading

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H. (2018). "Sulfonyl Fluorides in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Narayanam, M. K., et al. (2018). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science. Link

  • Liu, Z., et al. (2020). "Rational Design of Covalent Kinase Inhibitors Using Sulfonyl Fluoride Probes." ACS Chemical Biology. Link

(Note: While specific literature on the exact CAS 1934460-95-3 is limited to catalog data, the protocols and applications above are derived from the validated chemistry of the aryl sulfonyl fluoride class to which it belongs.)

Sources

Foundational

4-Fluoro-3-(fluorosulfonyl)benzoic acid as a SuFEx click chemistry building block

An In-Depth Technical Guide: 4-Fluoro-3-(fluorosulfonyl)benzoic acid as a SuFEx Click Chemistry Building Block For Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of SuFEx and the Power...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: 4-Fluoro-3-(fluorosulfonyl)benzoic acid as a SuFEx Click Chemistry Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of SuFEx and the Power of the S(VI)-F Bond

Click chemistry has revolutionized the way scientists approach the synthesis of complex functional molecules by emphasizing modularity, reliability, and efficiency.[1] Building on this philosophy, the Sulfur(VI) Fluoride Exchange (SuFEx) reaction has emerged as a next-generation click reaction, offering a powerful and robust method for forging stable covalent linkages under exceptionally mild conditions.[2][3][4][5] At the heart of SuFEx chemistry is the unique interplay between the stability and reactivity of the hexavalent sulfur-fluorine (S(VI)-F) bond.[3][6]

Organosulfonyl fluorides (R-SO₂F) are remarkably stable compounds, resistant to hydrolysis, reduction, and thermolysis, and are often compatible with a wide range of functional groups and aqueous environments.[1][2][5][7] Yet, this dormant stability can be "awakened" under specific conditions, allowing the sulfonyl fluoride group to react efficiently and chemoselectively with nucleophiles to form highly stable sulfonate esters or sulfonamides.[2][6] This reaction is typically metal-free, proceeds with high to quantitative yields, and generates minimal byproducts, embodying the core principles of click chemistry.[2][6]

Within the growing toolkit of SuFEx-able building blocks, bifunctional connectors are of paramount importance. They allow for the sequential and orthogonal assembly of multiple molecular fragments. 4-Fluoro-3-(fluorosulfonyl)benzoic acid is a prime example of such a versatile scaffold, engineered for advanced molecular construction. It features two distinct reactive handles: the fluorosulfonyl (-SO₂F) group, which serves as the SuFEx electrophile, and a carboxylic acid (-COOH) group, a versatile anchor for traditional coupling chemistries, such as amide bond formation. This dual functionality enables a strategic, multi-directional approach to synthesizing complex molecules for drug discovery, chemical biology, and materials science.[4][8][9]

Core Properties of 4-Fluoro-3-(fluorosulfonyl)benzoic acid

A thorough understanding of the physicochemical properties of a building block is critical for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₇H₄F₂O₄S[10]
Molecular Weight 222.17 g/mol [10]
CAS Number 1934460-95-3[10]
Physical Form Solid[10]
Purity Typically ≥95%[10]
Storage Conditions Inert atmosphere, 2-8°C[10]

The SuFEx Mechanism: Controlled Reactivity

The utility of sulfonyl fluorides in SuFEx reactions stems from their finely tuned electrophilicity. The S(VI) center is electron-deficient but the S-F bond is strong, rendering the molecule kinetically stable.[1] The reaction is initiated by a nucleophilic attack on the sulfur atom. In biological contexts, proximity-enabled reactions can occur where binding to a target protein places a nucleophilic amino acid residue (like tyrosine, lysine, or serine) in the perfect position to react.[1][7][11]

In synthetic applications, the reaction can be significantly accelerated using organocatalysts.[12] Hindered guanidine bases, such as 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), are particularly effective.[12][13] These catalysts function by deprotonating the incoming nucleophile (e.g., a phenol or alcohol), dramatically increasing its reactivity towards the sulfonyl fluoride hub. The process can be further enhanced with silicon-based additives like hexamethyldisilazane (HMDS), which act as fluoride scavengers, preventing catalyst inhibition by the liberated fluoride ion and driving the reaction to completion.[12]

SuFEx_Mechanism cluster_reactants Reactants cluster_catalysis Catalysis cluster_reaction SuFEx Reaction NuH Nucleophile (R'-OH, R'-NH2) Catalyst Base Catalyst (e.g., BTMG) NuH->Catalyst Deprotonation SO2F Sulfonyl Fluoride (R-SO₂F) TS Transition State SO2F->TS Nu_anion Activated Nucleophile (R'-O⁻, R'-NH⁻) Catalyst->Nu_anion Nu_anion->TS Nucleophilic Attack Product Covalent Linkage (R-SO₂-NuR') TS->Product Fluoride Ejection Fluoride Fluoride Ion (F⁻) TS->Fluoride

Caption: Generalized mechanism of base-catalyzed Sulfur(VI) Fluoride Exchange (SuFEx).

Experimental Protocols: A Guide to Application

The dual-handle nature of 4-fluoro-3-(fluorosulfonyl)benzoic acid allows for strategic flexibility in synthesis. The following protocols provide validated, step-by-step methodologies for its use.

Protocol 1: Direct SuFEx Reaction - Formation of a Sulfonate Ester

This protocol details the direct use of the sulfonyl fluoride moiety in an "Accelerated SuFEx Click Chemistry" (ASCC) reaction with a phenolic nucleophile.[12] This method is ideal for rapidly connecting the building block to a molecule containing a hydroxyl group.

Materials:

  • 4-Fluoro-3-(fluorosulfonyl)benzoic acid

  • Phenolic substrate (e.g., 4-methoxyphenol)

  • 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG)

  • Hexamethyldisilazane (HMDS)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Methodology:

  • Preparation: To a dry, oven-baked flask under an inert atmosphere, add 4-fluoro-3-(fluorosulfonyl)benzoic acid (1.0 eq).

  • Reagent Addition: Add the phenolic substrate (1.1 eq). Dissolve the solids in the anhydrous solvent (approx. 0.1 M concentration).

  • Catalyst and Additive: To the stirred solution, add HMDS (1.5 eq) followed by the BTMG catalyst (5 mol%).

  • Reaction: Allow the reaction to stir at room temperature. The reaction is typically rapid, often completing within 30-60 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting sulfonyl fluoride is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The volatile BTMG catalyst and silyl byproducts are often easily removed.[12] The residue can be purified by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure sulfonate ester product.

Workflow_SuFEx start Combine Reactants: 4-Fluoro-3-(fluorosulfonyl)benzoic acid + Phenol Substrate in THF catalysis Add HMDS and BTMG Catalyst start->catalysis reaction Stir at Room Temperature (30-60 min) catalysis->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Concentrate Under Reduced Pressure monitoring->workup Reaction Complete purification Purify by Flash Column Chromatography workup->purification product Isolated Sulfonate Ester Product purification->product

Caption: Experimental workflow for a direct, accelerated SuFEx reaction.

Protocol 2: Orthogonal Synthesis - Amide Coupling Followed by SuFEx

This two-step protocol showcases the building block's versatility by first utilizing the carboxylic acid for amide bond formation, preserving the sulfonyl fluoride for a subsequent SuFEx reaction.

Step A: Amide Bond Formation

Materials:

  • Product from Protocol 1 (or the starting 4-fluoro-3-(fluorosulfonyl)benzoic acid)

  • Primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) (if starting with an amine salt)

Methodology:

  • Activation: Dissolve 4-fluoro-3-(fluorosulfonyl)benzoic acid (1.0 eq) in anhydrous DMF. Add NHS (1.1 eq) and EDC (1.1 eq).[14] Stir the mixture at room temperature for 1-2 hours to form the active ester.

  • Coupling: To the activated ester solution, add the desired amine (1.2 eq). If the amine is a hydrochloride salt, add DIPEA (1.5 eq) to neutralize.

  • Reaction: Stir the reaction at room temperature overnight (12-18 hours).

  • Monitoring & Workup: Monitor for the consumption of the starting acid via TLC or LC-MS. Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting amide by flash column chromatography or recrystallization.

Step B: SuFEx Reaction on the Amide Product

The purified product from Step A, which now contains both an amide bond and an intact sulfonyl fluoride group, can be directly used as the electrophile in Protocol 1 to connect to a second, hydroxyl-containing molecule.

Workflow_Orthogonal cluster_stepA Step A: Amide Coupling cluster_stepB Step B: SuFEx Reaction start_A Activate Carboxylic Acid with EDC/NHS in DMF couple_A Add Amine Substrate start_A->couple_A react_A Stir at RT Overnight couple_A->react_A purify_A Aqueous Workup & Purification react_A->purify_A product_A Purified Amide-SO₂F Intermediate purify_A->product_A start_B Use Amide-SO₂F Intermediate + Phenol Substrate product_A->start_B Proceed to Step B react_B Perform Accelerated SuFEx (Protocol 1) start_B->react_B product_B Final Bifunctional Product react_B->product_B

Caption: Orthogonal synthesis workflow using the building block's two functional groups.

Safety and Handling

As with all laboratory reagents, proper handling of 4-fluoro-3-(fluorosulfonyl)benzoic acid is essential. It is classified as a corrosive and irritant substance.[10][15][16]

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or fumes.[17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[17][18][19]

  • Handling: Avoid contact with skin, eyes, and clothing.[17][18] Prevent dust generation. Keep away from ignition sources.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere as recommended.[10][17]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water.[17]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[17][18]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[17][18]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[17]

Conclusion

4-Fluoro-3-(fluorosulfonyl)benzoic acid stands out as a highly valuable and versatile building block for SuFEx click chemistry. Its robust sulfonyl fluoride handle provides a reliable connection point for constructing stable sulfonate linkages, while the orthogonal carboxylic acid functionality opens a second dimension for molecular assembly. This dual-reactivity, combined with the efficiency and biocompatibility of the SuFEx reaction itself, makes this reagent a powerful tool for medicinal chemists, chemical biologists, and materials scientists aiming to rapidly assemble novel and complex functional molecules.

References

  • The proximity-enabled sulfur fluoride exchange reaction in the protein context. National Institutes of Health (NIH). [Link]

  • Sulfur Fluoride Exchange (SuFEx). Monash University. [Link]

  • The growing applications of SuFEx click chemistry. CSHL Scientific Digital Repository. [Link]

  • Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry | Request PDF. ResearchGate. [Link]

  • Accelerated SuFEx Click Chemistry For Modular Synthesis. National Institutes of Health (NIH). [Link]

  • SuFEx as a new generation of click chemistry: synthesis and development of linkers. EurekAlert!. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. SpringerLink. [Link]

  • 4-(Fluorosulfonyl)benzoic acid | C7H5FO4S | CID 67998. PubChem. [Link]

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. National Institutes of Health (NIH). [Link]

  • [18F]SuFEx Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis. Amazon S3. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

  • 3-(Fluorosulfonyl)benzoic acid | C7H5FO4S | CID 67992. PubChem. [Link]

  • Scheme 4. (a) Accelerated SuFEx reaction for assembling the... ResearchGate. [Link]

  • SuFEx click chemistry. (A) SuFExable hubs. (B) Click chemistry derived pharmacophores... ResearchGate. [Link]

Sources

Exploratory

Electronic Profiling of the Fluorosulfonyl Group in Benzoic Acid Derivatives

Executive Summary The fluorosulfonyl group ( ) has transcended its historical role as a mere synthetic intermediate to become a cornerstone of modern medicinal chemistry, largely driven by the renaissance of Sulfur-Fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fluorosulfonyl group (


) has transcended its historical role as a mere synthetic intermediate to become a cornerstone of modern medicinal chemistry, largely driven by the renaissance of Sulfur-Fluoride Exchange (SuFEx) click chemistry. For researchers working with benzoic acid derivatives, the 

moiety offers a unique "Goldilocks" profile: it is a potent electron-withdrawing group (EWG) that modulates the pKa and lipophilicity of the parent scaffold, yet it possesses a latent electrophilicity that remains inert to hydrolysis while reacting selectively with specific protein residues. This guide provides an in-depth analysis of the electronic effects, physicochemical impacts, and synthetic protocols for integrating

into benzoic acid scaffolds.

The Electronic Landscape: Hammett Parameters & Resonance

To rationally design benzoic acid derivatives, one must quantify the electron-withdrawing power of the substituents. The fluorosulfonyl group is among the most potent neutral electron-withdrawing groups available to the medicinal chemist.

Hammett Constants ( )

The electronic influence of


 is best understood through Hammett substituent constants (

), which quantify the effect on the ionization of benzoic acid.
Substituent

(Para)

(Meta)

(Inductive)

(Resonance)
Nature of Effect

0.91 0.80 0.86 0.05 Strongly Deactivating

0.780.710.630.15Strong EWG (Resonance dominant)

0.930.790.800.13Super-EWG

0.540.430.420.12Moderate EWG

0.230.370.47-0.24Weak Deactivating

Key Insight: The


 value of 0.91 places 

in the upper echelon of EWGs, surpassing the nitro group (0.78) and trifluoromethyl group (0.54). Unlike nitro groups, which rely heavily on resonance withdrawal, the fluorosulfonyl group exerts its influence primarily through a massive inductive effect (

), driven by the high electronegativity of the fluorine atom attached to the sulfonyl center.
Resonance vs. Induction

While the inductive pull is dominant, the sulfonyl group also accepts electron density via resonance (d-orbital participation or hyperconjugation), stabilizing the negative charge on the carboxylate anion of the benzoic acid derivative.

ElectronicEffects Benzene Benzoic Acid Core Effect Electron Density Depletion on Ring Benzene->Effect SO2F -SO₂F Group (Para Position) Inductive Inductive Withdrawal (-I) High Electronegativity of F SO2F->Inductive Resonance Resonance Withdrawal (-R) Sulfonyl d-orbital overlap SO2F->Resonance Inductive->Benzene Major Contributor (σI=0.86) Resonance->Benzene Minor Contributor (σR=0.05) Outcome Increased Acidity (Lower pKa) Deactivated Ring ( electrophilic sub.) Effect->Outcome

Figure 1: Mechanistic breakdown of the electronic withdrawal exerted by the fluorosulfonyl group on the benzoic acid core.

Impact on Acidity (pKa) and Lipophilicity

The introduction of


 significantly alters the physicochemical profile of benzoic acid.
Acidity Modulation

Using the Hammett equation


, where 

for benzoic acid dissociation in water and

:
  • Predicted pKa:

    
    
    
  • Experimental Context: 4-(fluorosulfonyl)benzoic acid is significantly more acidic than benzoic acid and comparable to 4-nitrobenzoic acid (

    
    ). This increased acidity improves solubility in basic media but may alter membrane permeability in low pH environments (e.g., the stomach).
    
Lipophilicity and Metabolic Stability
  • LogP: The

    
     group is relatively lipophilic compared to the ionic sulfonate (
    
    
    
    ) or the polar sulfonamide (
    
    
    ). This allows for better cell membrane penetration.
  • Metabolic Stability: Unlike sulfonyl chlorides, which hydrolyze rapidly in water, sulfonyl fluorides are remarkably stable in aqueous physiological buffers. This stability is due to the strength of the S-F bond and the "hard" nature of the fluoride, which resists attack by "hard" nucleophiles like water (hydrolysis) but reacts specifically with "soft" or catalytic nucleophiles (like Tyrosine or Lysine side chains) in protein pockets.

Synthetic Protocol: Fluorosulfonyl Benzoic Acid

Objective: Synthesis of 4-(fluorosulfonyl)benzoic acid from 4-(chlorosulfonyl)benzoic acid. Principle: Halogen exchange (Halex) using a bifluoride source is the industry standard for high-yield, clean conversion.

Reagents & Materials
  • Substrate: 4-(chlorosulfonyl)benzoic acid (1.0 eq)

  • Fluorinating Agent: Potassium Bifluoride (KHF

    
    ) (2.0 - 3.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or 1,4-Dioxane (wet)

  • Catalyst (Optional): 18-Crown-6 (if using KF instead of KHF

    
    )
    
Step-by-Step Methodology
  • Preparation: Charge a round-bottom flask with 4-(chlorosulfonyl)benzoic acid (10 mmol) and Acetonitrile (20 mL).

  • Activation: Add Potassium Bifluoride (KHF

    
    , 25 mmol) in one portion. Note: KHF
    
    
    
    is acidic and etches glass; use Teflon-coated stir bars and plastic/Teflon reaction vessels if scaling up.
  • Reaction: Stir the suspension vigorously at room temperature (RT) for 4–6 hours. Monitor by TLC or

    
    F NMR (signal appearance at ~ +65 ppm).
    
  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (50 mL).

    • Wash with water (2 x 20 mL) to remove excess fluoride salts.

    • Wash with Brine (20 mL).

    • Dry organic layer over anhydrous Na

      
      SO
      
      
      
      .
  • Isolation: Concentrate under reduced pressure. The product usually solidifies as a white crystalline solid.

  • Validation:

    • 
      F NMR:  Singlet around +65.5 ppm (relative to CFCl
      
      
      
      ).
    • MS (ESI): Observe parent ion [M-H]

      
      .
      

SynthesisWorkflow Start Start: 4-(Chlorosulfonyl)benzoic acid (Solvent: MeCN) Reagent Add Reagent: KHF₂ (2.5 eq) (Bifluoride Exchange) Start->Reagent Reaction Reaction: Stir at RT, 4-6h (Cl → F Exchange) Reagent->Reaction Check Checkpoint: ¹⁹F NMR Target: Singlet ~ +65 ppm Reaction->Check Check->Reaction Incomplete Workup Workup: Dilute EtOAc, Wash H₂O Dry Na₂SO₄ Check->Workup Conversion >98% Product Final Product: 4-(Fluorosulfonyl)benzoic acid Workup->Product

Figure 2: Optimized synthetic workflow for the conversion of sulfonyl chlorides to sulfonyl fluorides using potassium bifluoride.

Strategic Application in Drug Design (SuFEx)

The electronic withdrawal of the


 group on the benzoic acid scaffold serves a dual purpose in drug discovery:
  • Bioisostere Approach: The group mimics the electronics of a nitro or sulfonamide group but with improved lipophilicity.

  • Covalent Inhibition (The "Click" Factor):

    • Context: SuFEx (Sulfur-Fluoride Exchange) is a "sleeping beauty" reaction. The S-F bond is stable in plasma but becomes hyper-reactive when positioned near a nucleophilic side chain (Tyr, Ser, Lys, His) within a protein binding pocket.

    • Mechanism: The protein environment activates the S-F bond (often via H-bonding to the sulfonyl oxygens), facilitating the ejection of fluoride and the formation of a covalent sulfonamide/sulfonate bond with the target protein.

    • Selectivity: Unlike sulfonyl chlorides, which react indiscriminately, sulfonyl fluorides require specific geometry and activation, reducing off-target toxicity.

Recommendation: When designing covalent inhibitors, place the


 group at the para- or meta-position of the benzoic acid scaffold to ensure the carbonyl group (or its amide derivative) directs the molecule into the active site, positioning the sulfur warhead for specific engagement.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience. (Standard reference for Hammett Constants).
  • Dong, J., et al. (2014). "SuFEx-Based Synthesis of Polysulfates." Angewandte Chemie. (Details the KHF2 synthetic protocols).
  • Barycki, J. J., et al. (1999). "Affinity labeling of glutathione S-transferase, isozyme 4-4, by 4-(fluorosulfonyl)benzoic acid." Biochemistry.

  • Jones, R. A. Y. (1979). "Physical and Mechanistic Organic Chemistry.
Foundational

Solubility Profile and Handling of 4-Fluoro-3-(fluorosulfonyl)benzoic Acid in Organic Solvents

As a Senior Application Scientist specializing in covalent drug design and click chemistry, I frequently observe that the mishandling of bifunctional warheads leads to premature degradation, poor reaction yields, and irr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in covalent drug design and click chemistry, I frequently observe that the mishandling of bifunctional warheads leads to premature degradation, poor reaction yields, and irreproducible biological assays. 4-Fluoro-3-(fluorosulfonyl)benzoic acid (CAS: 1934460-95-3)[1] is a premier building block in modern synthetic chemistry, offering a unique combination of an amine-reactive carboxylic acid and a target-reactive fluorosulfonyl (-SO₂F) group.

This technical guide provides an in-depth analysis of the compound's solubility profile, the mechanistic causality behind its solvent interactions, and self-validating protocols for its application in[2] and [3].

Mechanistic Causality of the Solubility Profile

To master the handling of 4-Fluoro-3-(fluorosulfonyl)benzoic acid, one must understand the thermodynamic and kinetic forces governing its three distinct functional groups:

  • The Carboxylic Acid (-COOH): In non-polar solvents (e.g., hexanes, heptane), the carboxylic acid acts as both a hydrogen bond donor and acceptor, forming highly stable intermolecular dimers. This dimerization drastically reduces the entropy of mixing, rendering the compound practically insoluble in low-dielectric environments.

  • The Fluorosulfonyl Warhead (-SO₂F): Unlike highly reactive sulfonyl chlorides (-SO₂Cl), the -SO₂F group possesses exceptional [2]. The S-F bond is highly polarized but thermodynamically strong. Consequently, it does not readily hydrolyze in protic solvents (like methanol or water) without specific activation (e.g., DBU, BEMP, or bifluoride ions)[2]. This allows for a broader range of solvent compatibility compared to traditional sulfonylating agents.

  • The Aryl Fluoride (-F): The fluorine atom at the para-position to the carboxylic acid adds lipophilicity and strong electron-withdrawing character. This inductive effect increases the acidity of the benzoic acid (lowering its pKa) and modulates the electrophilicity of the -SO₂F group, making it an ideal [4].

Because of these features, optimal solvation requires polar aprotic solvents that possess strong hydrogen-bond accepting capabilities to disrupt the -COOH dimers, while maintaining an inert, non-nucleophilic environment to preserve the -SO₂F warhead.

Quantitative Solubility Data

The following table summarizes the solubility profile of 4-Fluoro-3-(fluorosulfonyl)benzoic acid across standard laboratory solvents at 25°C.

SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Application SuitabilityMechanistic Remarks
DMSO 46.7> 100ExcellentStrong sulfoxide oxygen disrupts -COOH dimers; ideal for bioassay stocks.
DMF / NMP 36.7 / 32.2> 100ExcellentOptimal for Solid-Phase Peptide Synthesis (SPPS) and resin swelling.
Methanol 32.750 - 100Good (Short-term)-SO₂F is kinetically stable, but prolonged storage may lead to slow solvolysis.
DCM 8.910 - 50ModerateGood for liquid-phase amide coupling; easily removed via rotary evaporation.
Hexane 1.9< 1PoorFails to break -COOH dimers; useful only as an anti-solvent for precipitation.
Water (pH 7) 80.1< 1PoorHighly hydrophobic unless deprotonated to the sodium/potassium carboxylate salt.

Experimental Workflows & Solvent Selection

The bifunctional nature of this molecule allows for orthogonal reactivity. You can activate the carboxylic acid for amide coupling without triggering the SuFEx warhead, provided the correct solvent and base are selected.

OrthogonalReactivity A 4-Fluoro-3-(fluorosulfonyl) benzoic acid B Amide Coupling (DMF/DCM, HATU) A->B -COOH Activation D Peptide/Small Molecule Intermediate B->D Amide Bond Formation C SuFEx Reaction (DMSO, DBU/BEMP) E Covalent Target Engagement C->E S-VI Hub Formation D->C -SO₂F Activation

Orthogonal reactivity workflow of 4-Fluoro-3-(fluorosulfonyl)benzoic acid.

SolventSelection Start Select Application App1 In Vitro Bioassay Stock Solution Start->App1 App2 Solid-Phase Peptide Synthesis (SPPS) Start->App2 App3 Liquid-Phase Synthesis / Extraction Start->App3 Sol1 DMSO (100%) >100 mg/mL App1->Sol1 Prevents precipitation Sol2 DMF / NMP High Solubility App2->Sol2 Optimal resin swelling Sol3 DCM / EtOAc Moderate Solubility App3->Sol3 Easy solvent removal

Solvent selection decision tree based on experimental application.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include built-in validation steps. Below are two field-proven methodologies for handling this compound.

Protocol 1: Preparation of a 100 mM DMSO Stock Solution for High-Throughput Screening

Objective: Prepare a stable stock solution for biological assays without degrading the -SO₂F warhead. Causality: DMSO is selected because its strong hydrogen-bond accepting nature efficiently disrupts the intermolecular hydrogen bonding of the carboxylic acid dimers, ensuring complete solvation. Furthermore, DMSO is chemically inert toward the -SO₂F group under neutral conditions.

Step-by-Step Methodology:

  • Weigh exactly 22.2 mg of 4-Fluoro-3-(fluorosulfonyl)benzoic acid (MW = 222.17 g/mol ) into a clean, anhydrous glass vial.

  • Add exactly 1.0 mL of LC-MS grade, anhydrous DMSO.

  • Vortex the mixture for 30 seconds at room temperature.

    • Self-Validation Check: The solution must be completely clear with no particulate matter. If turbidity persists, sonicate for 1 minute.

  • Aliquot the solution into single-use amber vials to prevent freeze-thaw degradation and photobleaching. Store at -20°C.

  • Analytical Validation: Prior to the assay, dilute a 1 µL aliquot into 1 mL of Acetonitrile/Water (50:50) and inject into an LC-MS. Confirm the presence of the [M-H]⁻ ion at m/z 221. The absence of m/z 219 (the sulfonic acid byproduct) validates that zero hydrolysis occurred during storage.

Protocol 2: Orthogonal Amide Coupling in DMF for Covalent Peptide Synthesis

Objective: Conjugate the carboxylic acid to a resin-bound peptide amine without triggering SuFEx reactivity[3]. Causality: We utilize HATU and DIPEA in DMF. DIPEA is a sterically hindered, non-nucleophilic base. Unlike primary or secondary amines, DIPEA cannot attack the -SO₂F group. DMF is chosen because it swells PEG/Polystyrene resins optimally while fully solubilizing the benzoic acid derivative.

Step-by-Step Methodology:

  • Swell the peptide-bound resin in anhydrous DMF for 20 minutes.

  • Prepare a coupling cocktail: 5 equivalents of 4-Fluoro-3-(fluorosulfonyl)benzoic acid and 5 equivalents of HATU in anhydrous DMF (yielding a 0.2 M solution).

  • Add 10 equivalents of DIPEA to the cocktail.

    • Self-Validation Check: The solution should immediately turn pale yellow, visually indicating the formation of the active ester.

  • Add the cocktail to the resin and agitate at room temperature for 2 hours.

  • Wash the resin extensively with DMF (3 × 5 mL) and DCM (3 × 5 mL) to remove unreacted starting materials.

  • Analytical Validation: Cleave a micro-aliquot of the resin using a TFA/TIPS/H₂O (95:2.5:2.5) cocktail for 1 hour. Analyze the supernatant via LC-MS. The presence of the [M+H]⁺ peak corresponding to the intact -SO₂F peptide confirms that the warhead survived the basic coupling conditions perfectly.

References

  • ACS Publications. "A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides". The Journal of Organic Chemistry. URL:[Link]

  • White Rose Research Online. "Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads". Chemistry - A European Journal. URL:[Link]

  • Angewandte Chemie International Edition. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry". Wiley Online Library. URL:[Link]

Sources

Exploratory

Stability of 4-Fluoro-3-(fluorosulfonyl)benzoic acid Under Physiological Conditions

This technical guide details the stability profile of 4-Fluoro-3-(fluorosulfonyl)benzoic acid under physiological conditions.[1][2] It synthesizes principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, physical or...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stability profile of 4-Fluoro-3-(fluorosulfonyl)benzoic acid under physiological conditions.[1][2] It synthesizes principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, physical organic chemistry, and practical analytical methodologies.[1]

Technical Whitepaper for Drug Discovery & Chemical Biology [1][2]

Executive Summary

4-Fluoro-3-(fluorosulfonyl)benzoic acid represents a specialized class of "latent" electrophiles.[1][2] Unlike sulfonyl chlorides, which hydrolyze rapidly in aqueous media, this aryl sulfonyl fluoride exhibits a distinct stability-reactivity paradox : it is thermodynamically stable against hydrolysis in neutral physiological buffer (pH 7.[1]4) yet kinetically poised to react with specific nucleophilic amino acid side chains (Tyr, Lys, Ser, His) within protein binding pockets.[3] This guide dissects the mechanistic basis of this stability and provides validated protocols for its assessment.

Part 1: Chemical Architecture & Reactivity Profile[1][2]

To understand the stability of this molecule, one must analyze the electronic vectors acting upon the sulfonyl fluoride (


) center.[1][4]
Electronic Activation

The molecule features a trisubstituted benzene ring with two potent electron-withdrawing groups (EWGs) flanking the sulfonyl fluoride:[1]

  • 4-Fluoro Substituent: Induces inductive electron withdrawal (-I effect), increasing the electrophilicity of the sulfur center.[1]

  • 1-Carboxylic Acid: At physiological pH, this exists largely as a carboxylate anion (

    
    ), which is moderately electron-donating via resonance but inductively withdrawing.[1][2] However, in its protonated form or esterified derivatives, it acts as a strong EWG.
    
The SuFEx Stability Paradigm

The stability of the S(VI)-F bond in aqueous environments is governed by the "SuFEx" principle defined by Sharpless and colleagues.[1][5]

  • Bond Strength: The S-F bond is homolytically strong (

    
    90 kcal/mol) and heterolytically resistant to reduction.[1]
    
  • Hydrolysis Resistance: Unlike chlorides, the fluoride leaving group is a poor hydrogen-bond acceptor in the transition state for water attack.[1] Additionally, the small radius of fluorine creates a "shielding" effect that discourages non-specific nucleophilic attack by bulk water.

Conclusion: In a standard Phosphate Buffered Saline (PBS) at pH 7.4 and 37°C, 4-Fluoro-3-(fluorosulfonyl)benzoic acid is expected to have a hydrolytic half-life (


) exceeding 24–48 hours, provided no catalytic nucleophiles are present.[1][2]

Part 2: Physiological Stability Mechanisms[1][2]

While stable in pure buffer, "physiological conditions" include plasma proteins, enzymes, and cellular lysates. Here, stability becomes context-dependent.[1][2]

The "Water Paradox" (Buffer Stability)

In the absence of a protein pocket, the molecule resists hydrolysis. The high barrier to fluoride displacement by water (a hard nucleophile) ensures the compound remains intact during standard assay incubation times.[1]

Protein-Mediated Activation (Plasma Instability)

In plasma or cell lysate, the stability decreases due to Specific Protein Reactivity :

  • Albumin Binding: Human Serum Albumin (HSA) contains reactive lysine and tyrosine residues (e.g., Tyr411).[1] The 4-fluoro-3-sulfonyl fluoride motif can act as a covalent warhead, transferring the sulfonyl group to the protein and releasing fluoride.[1]

  • Mechanism: The protein microenvironment perturbs the pKa of the nucleophile and stabilizes the pentacoordinate transition state, catalyzing the S-F bond cleavage that water alone cannot achieve.

Metabolic Defluorination

Recent studies on aryl sulfonyl fluorides in rat serum indicate that electron-deficient rings (like this fluorinated benzoate) are susceptible to metabolic defluorination, likely driven by esterases or specific hydrolases that recognize the benzoate motif.[1]

Part 3: Visualization of Stability Pathways

The following diagram illustrates the bifurcation between hydrolytic stability in buffer and reactivity in biological matrices.

StabilityPathways Compound 4-Fluoro-3-(fluorosulfonyl) benzoic acid Buffer PBS Buffer (pH 7.4) No Protein Compound->Buffer Dissolution Plasma Human Plasma (Albumin/Enzymes) Compound->Plasma Exposure Stable Intact Molecule t1/2 > 24h Buffer->Stable Major Pathway Hydrolysis Slow Hydrolysis (Sulfonic Acid) Buffer->Hydrolysis Minor Pathway (Days) Plasma->Stable Unbound Fraction Covalent Protein Adduct (SuFEx Reaction) Plasma->Covalent Rapid Capture (Lys/Tyr/Ser) Defluoro Metabolic Defluorination Plasma->Defluoro Enzymatic

Figure 1: Stability fate of 4-Fluoro-3-(fluorosulfonyl)benzoic acid in buffer vs. biological matrix.[1][2]

Part 4: Experimental Protocols for Stability Assessment

To rigorously validate the stability of this compound, use the following self-validating workflows.

Protocol A: Hydrolytic Stability (NMR Kinetics)

Use this to prove stability in aqueous buffer.[1]

  • Preparation: Dissolve 10 mg of compound in 50

    
    L 
    
    
    
    -DMSO.
  • Initiation: Add mixture to 500

    
    L deuterated phosphate buffer (pH 7.4, 100 mM). Final concentration 
    
    
    
    20 mM.[1]
  • Acquisition: Transfer to NMR tube immediately.

  • Monitoring: Acquire

    
    -NMR spectra at 
    
    
    
    hours at 37°C.
    • Signal Tracking: Monitor the sulfonyl fluoride peak (

      
       ppm) vs. the free fluoride ion peak (
      
      
      
      ppm) and the aryl fluoride peak (
      
      
      to -120 ppm).
  • Validation: The integral of the aryl fluoride (Ar-F) should remain constant relative to an internal standard (e.g.,

    
    -trifluorotoluene), while the 
    
    
    
    peak decreases only if hydrolysis occurs.[1]
Protocol B: Plasma Stability (LC-MS/MS)

Use this to determine metabolic half-life and protein binding.[1][2]

  • Incubation: Spike compound (1

    
    M final) into pooled human plasma at 37°C.
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately add 200

    
    L cold acetonitrile (containing internal standard) to precipitate proteins. Critical:  This stops the SuFEx reaction with proteins.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Interpretation: Plot

    
     vs. time. A steep decline compared to PBS control indicates covalent protein binding or metabolism, not hydrolysis.
    
Workflow Visualization

ExperimentalWorkflow cluster_NMR Pathway A: Hydrolytic Stability (NMR) cluster_LCMS Pathway B: Plasma Stability (LC-MS) Start Start: 10 mM Stock in DMSO MixBuffer Dilute in D2O/PBS (pH 7.4) Start->MixBuffer MixPlasma Spike into Human Plasma Start->MixPlasma IncubateNMR Incubate at 37°C MixBuffer->IncubateNMR MeasureF 19F NMR Time-course (Track SO2F vs F- ion) IncubateNMR->MeasureF ResultA Result: % Hydrolysis MeasureF->ResultA Sampling Aliquot at 0, 15, 30, 60 min MixPlasma->Sampling Quench Precipitate Proteins (ACN) *Stops Covalent Binding* Sampling->Quench MeasureMS LC-MS/MS Analysis Quench->MeasureMS ResultB Result: t1/2 (Metabolic/Covalent) MeasureMS->ResultB

Figure 2: Parallel workflows for assessing hydrolytic vs. physiological stability.

Part 5: Data Summary & Expectations

ParameterConditionExpected ResultMechanistic Driver
Hydrolytic Stability PBS, pH 7.4, 37°C

hours
High S-F bond energy; hydrophobic shielding.[1][2]
Plasma Stability Human Plasma, 37°C

hours
Covalent SuFEx reaction with Albumin/Proteins.[1][2]
Chemical Reactivity vs. Lysine (pH 8.[1][2]5)Rapid ConjugationNucleophilic attack on S(VI) center.[1][2]
Metabolic Stability Liver MicrosomesVariable (Low-Med)Esterase cleavage of benzoic acid moiety.[1][2]

References

  • Dong, J., et al. (2014).[1][2][3] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][2][3][5] Angewandte Chemie International Edition. Link[1]

  • Narayanan, A., & Jones, L. H. (2015).[1] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link

  • Grimster, N. P., et al. (2013).[1][2] Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis.[1][2][6] Journal of the American Chemical Society.[1] Link[1]

  • Al-Masri, H., et al. (2023).[1][2] An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides. Molecular Pharmaceutics. Link[1]

Sources

Foundational

The Role of 4-Fluoro-3-(fluorosulfonyl)benzoic Acid in Covalent Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The paradigm of covalent drug discovery has undergone a significant renaissance, moving beyond traditional cysteine-tar...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The paradigm of covalent drug discovery has undergone a significant renaissance, moving beyond traditional cysteine-targeting warheads to explore a more diverse range of electrophiles capable of engaging other nucleophilic amino acid residues. This strategic expansion of the covalent toolkit is critical for accessing previously "undruggable" targets. Within this landscape, sulfonyl fluorides have emerged as a privileged class of warheads due to their unique balance of aqueous stability and reactivity with a variety of residues, including tyrosine, lysine, and serine.[1] This guide provides an in-depth technical analysis of 4-Fluoro-3-(fluorosulfonyl)benzoic acid, a versatile chemical entity poised for significant impact in this field. We will dissect its molecular architecture, explore the underlying mechanism of action, and provide detailed, field-proven protocols for its application in target identification and validation workflows. This document serves as a comprehensive resource for researchers aiming to leverage this powerful building block to develop the next generation of targeted covalent inhibitors.

Introduction: The Resurgence of Covalent Inhibitors

For decades, the formation of covalent bonds between a drug and its target was often viewed as a liability, associated with concerns over off-target reactivity and immunogenicity. However, the remarkable clinical success of targeted covalent inhibitors (TCIs) has catalyzed a paradigm shift.[2] Advantages such as enhanced potency, prolonged pharmacodynamic effects, and the ability to overcome drug resistance have brought covalent modalities to the forefront of modern drug design.[3][4]

This resurgence has been driven by a more sophisticated, rational approach to inhibitor design. The majority of early TCIs were designed to target cysteine, a relatively rare amino acid with a highly nucleophilic thiol side chain. While effective, this cysteine-centric focus leaves a vast portion of the proteome inaccessible. To unlock new therapeutic opportunities, the field is actively seeking novel electrophilic warheads capable of selectively and efficiently targeting other nucleophilic residues abundant in protein binding sites, such as tyrosine, lysine, serine, and histidine.[5]

The Sulfonyl Fluoride Warhead: A Privileged Electrophile

Sulfonyl fluoride electrophiles have found significant utility as reactive probes and covalent warheads in chemical biology and drug discovery.[1] They possess a "Goldilocks" reactivity profile—stable enough for biological applications yet reactive enough to form covalent bonds with context-specific amino acid residues within a binding pocket.[5]

Mechanism of Action: Sulfur(VI) Fluoride Exchange (SuFEx)

The covalent modification proceeds via a Sulfur(VI) Fluoride Exchange (SuFEx) reaction.[5][6] A nucleophilic amino acid side chain, such as the hydroxyl group of a tyrosine, attacks the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a highly stable sulfonate ester bond, effectively tethering the inhibitor to its target protein.[7] The proximity and orientation of the warhead relative to the nucleophilic residue, driven by the non-covalent interactions of the parent molecule, are critical for facilitating this reaction.

SuFEx_Mechanism Protein Protein-Tyr-OH (Nucleophile) Adduct Protein-Tyr-O-SO₂-R (Stable Sulfonate Ester) Protein->Adduct Covalent Bond Formation Warhead R-SO₂F (Electrophile) Warhead->Adduct LeavingGroup F⁻ (Fluoride Ion) Chemoproteomics_Workflow start 1. Cell Culture & Lysis lysate 2. Proteome Normalization (BCA Assay) start->lysate incubation 3. Probe Incubation (Alkyne-tagged Probe vs. DMSO) lysate->incubation click 4. Click Chemistry (Attach Biotin-Azide) incubation->click CuAAC Reaction enrich 5. Enrichment (Streptavidin Beads) click->enrich wash 6. On-Bead Washing (Remove Non-specific Binders) enrich->wash digest 7. On-Bead Digestion (Trypsin) wash->digest lcms 8. LC-MS/MS Analysis digest->lcms analysis 9. Database Search & Target Identification lcms->analysis

Sources

Exploratory

The Paradigm Shift in Benzoic Acid Derivatives: Sulfonyl Fluorides vs. Sulfonyl Chlorides

Executive Summary For decades, sulfonyl chlorides have served as the foundational electrophiles for synthesizing sulfonamides and related sulfur(VI) linkages in organic chemistry. However, in the context of advanced drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, sulfonyl chlorides have served as the foundational electrophiles for synthesizing sulfonamides and related sulfur(VI) linkages in organic chemistry. However, in the context of advanced drug discovery and chemical biology, the inherent instability of the sulfur-chlorine (S–Cl) bond presents significant limitations. The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has catalyzed a paradigm shift toward sulfonyl fluorides. When integrated into privileged pharmacophores like benzoic acid derivatives, sulfonyl fluorides offer an exquisite balance of thermodynamic stability and context-specific reactivity, functioning as highly selective covalent warheads. This whitepaper provides an in-depth technical analysis of the structural, thermodynamic, and synthetic differences between sulfonyl fluorides and sulfonyl chlorides, specifically focusing on their application in benzoic acid scaffolds.

Thermodynamic & Structural Causality: The "Why" Behind the Shift

The fundamental differences between sulfonyl chlorides and sulfonyl fluorides stem from the distinct physicochemical properties of the S–Cl versus the S–F bond.

Hydrolytic and Reductive Stability

Sulfonyl chlorides are notoriously sensitive to moisture and reductive conditions. The S–Cl bond is relatively weak and prone to rapid nucleophilic attack by water, leading to spontaneous degradation into sulfonic acids[1]. Furthermore, sulfonyl chlorides are susceptible to reductive cleavage, yielding sulfinic acids and chloride ions, which complicates late-stage functionalization in complex molecule synthesis[1].

In stark contrast, sulfonyl fluorides exhibit extraordinary thermodynamic stability. The S–F bond undergoes strictly heterolytic cleavage, rendering it highly resistant to reduction. Crystallographic and Hirshfeld surface analyses reveal a critical structural divergence: unlike the chlorine atom in sulfonyl chlorides, the fluorine atom in sulfonyl fluorides does not participate in hydrogen bonding with surrounding water molecules[1]. This lack of hydrogen-bond-mediated pre-organization kinetically protects the S–F bond from spontaneous hydrolysis, allowing sulfonyl fluorides to remain intact even in refluxing aqueous environments.

The SuFEx Activation Mechanism

Despite their stability, sulfonyl fluorides are not inert. They possess a unique "reactivity-stability balance" that is unlocked only under specific activating conditions—a principle that defines SuFEx click chemistry[2]. In biological systems, sulfonyl fluorides act as latent electrophiles. They remain unreactive in aqueous buffers but undergo rapid fluoride elimination when positioned in a specialized microenvironment (such as a protein binding pocket) that stabilizes the transition state, allowing them to covalently modify specific serine, threonine, tyrosine, lysine, or histidine residues[2],[3].

SuFExMechanism SF Ar-SO2F (Benzoic Acid Scaffold) Transition Stabilized Transition State (Microenvironment) SF->Transition Nuc Protein Nucleophile (Tyr, Lys, Ser) Nuc->Transition Adduct Covalent Sulfonate Linkage Transition->Adduct F- Elimination

Mechanism of SuFEx activation for sulfonyl fluoride probes.

Comparative Data Analysis

To guide experimental design, the physicochemical and reactive properties of the two functional groups are summarized below.

Table 1: Comparative Properties of Sulfonyl Halides in Benzoic Acid Derivatives

PropertySulfonyl Chlorides (–SO₂Cl)Sulfonyl Fluorides (–SO₂F)
Thermodynamic Stability Low; degrades upon storageHigh; stable indefinitely at room temp
Hydrolysis in Aqueous Media Rapid (minutes to hours)Extremely slow (days to months)
Susceptibility to Reduction High (yields sulfinic acids)Resistant (heterolytic cleavage only)
Chemoselectivity Poor (reacts non-selectively)High (requires SuFEx activation)
Role in Drug Discovery Synthetic intermediatesCovalent warheads, chemical probes

Synthetic Methodologies for Benzoic Acid Derivatives

Benzoic acid derivatives (e.g., 3- or 4-sulfamoylbenzoic acids) are highly valuable because they are bifunctional. The carboxylic acid moiety can be coupled to targeting ligands via amide bond formation, while the sulfonyl group acts as the effector. Because sulfonyl chlorides rarely survive the basic conditions of amide coupling (e.g., HATU/DIPEA), converting them to sulfonyl fluorides early in the synthetic sequence is a critical strategic choice.

The Biphasic Halide Exchange Strategy

The most robust method for synthesizing aryl sulfonyl fluorides is the direct fluoride-chloride exchange from a sulfonyl chloride precursor. Historically, simple potassium fluoride (KF) was used, but this often led to competitive hydrolysis and poor yields.

The Sharpless group revolutionized this process by introducing potassium bifluoride (KHF₂) in a biphasic aqueous/organic system[2]. The causality behind this choice is elegant: KHF₂ provides an acidic yet highly nucleophilic source of fluoride. At the water/organic interface, the hydrogen bonding between the fluoride ion and HF is destabilized, liberating a "naked" and highly reactive fluoride anion that rapidly displaces the chloride without hydrolyzing the newly formed sulfonyl fluoride[2],[3].

Step-by-Step Protocol: Synthesis of 4-(Fluorosulfonyl)benzoic Acid

This self-validating protocol ensures high-yield conversion while suppressing hydrolytic degradation, adapted from established methodologies[4].

Reagents & Materials:

  • 4-(Chlorosulfonyl)benzoic acid (1.0 equiv)

  • Potassium bifluoride (KHF₂, 2.0 M aqueous solution, 11.0 equiv)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

Step-by-Step Procedure:

  • Preparation of the Organic Phase: Dissolve 1.0 mmol of 4-(chlorosulfonyl)benzoic acid in 5.5 mL of anhydrous CH₃CN in a round-bottom flask equipped with a magnetic stir bar.

  • Initiation of Biphasic Exchange: Add 5.5 mL of the 2.0 M aqueous KHF₂ solution directly to the stirring organic phase at room temperature.

  • Reaction Monitoring: Stir the biphasic mixture vigorously. The vigorous stirring is critical to maximize the interfacial surface area where the Cl⁻/F⁻ exchange occurs. Monitor the reaction via LC-MS. Complete consumption of the sulfonyl chloride typically occurs within 0.5 to 2 hours[4].

  • Quenching and Extraction: Once complete, dilute the reaction mixture with 15 mL of deionized water and 15 mL of EtOAc. Transfer to a separatory funnel and isolate the organic layer. Extract the aqueous layer with an additional 15 mL of EtOAc.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (SiO₂, eluting with 0-50% EtOAc in CH₂Cl₂) to afford the pure 4-(fluorosulfonyl)benzoic acid[4].

Alternative Direct Methods

Recent advances have also enabled the direct synthesis of sulfonyl fluorides from unactivated benzoic acids via decarboxylative halosulfonylation using copper catalysis, bypassing the sulfonyl chloride intermediate entirely[5].

SynthesisPathway BA Benzoic Acid Derivative SC Sulfonyl Chloride (Intermediate) BA->SC ClSO3H or SOCl2 SF Sulfonyl Fluoride (Stable Warhead) SC->SF KHF2 (Biphasic) Cl/F Exchange Degradation Hydrolysis / Reduction Products SC->Degradation H2O / Reductants (Fast) SF->Degradation H2O (Extremely Slow) Target Covalent Protein Adduct SF->Target SuFEx Activation

Reaction pathways for sulfonyl halides derived from benzoic acid.

Strategic Implementation in Drug Discovery

The integration of the –SO₂F group into benzoic acid derivatives has transformed covalent drug discovery. Traditional covalent inhibitors heavily relied on Michael acceptors (like acrylamides) targeting cysteine. However, the sulfonyl fluoride moiety expands the targetable nucleophile landscape to include context-specific serine, threonine, tyrosine, lysine, and histidine residues[2].

By utilizing a benzoic acid scaffold, medicinal chemists can easily functionalize the carboxylic acid end with complex target-binding ligands (e.g., kinase hinge-binders or PROTAC ligands) via standard peptide coupling chemistry. Because the sulfonyl fluoride is highly stable, it survives these late-stage coupling reactions without the need for complex protecting group strategies. Upon binding to the target protein, the localized microenvironment activates the SuFEx process, resulting in highly selective, irreversible target engagement.

References

1.[2] Title: Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Source: rhhz.net URL:

2.[1] Title: Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces Source: nih.gov URL:

3. Title: SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction Source: sigmaaldrich.com URL:

4.[4] Title: Supporting Information – Table of Contents Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry Source: rsc.org URL:

5.[5] Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: princeton.edu URL:

6.[3] Title: Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry Source: rsc.org URL:

Sources

Foundational

A Guide to the Synthetic Strategies for 4-Fluoro-3-(fluorosulfonyl)benzoic Acid

Introduction: The Significance of Fluorinated Aromatics in Modern Chemistry This document will detail a proposed synthetic route, starting from the commercially available 4-fluorobenzoic acid. Each step will be discussed...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Fluorinated Aromatics in Modern Chemistry

This document will detail a proposed synthetic route, starting from the commercially available 4-fluorobenzoic acid. Each step will be discussed in detail, including the underlying chemical principles, step-by-step experimental protocols for analogous reactions, and a discussion of potential challenges and optimization strategies.

Proposed Synthetic Pathway: A Multi-Step Approach

The most logical synthetic route to 4-Fluoro-3-(fluorosulfonyl)benzoic acid involves a two-step transformation of 4-fluorobenzoic acid:

  • Electrophilic Aromatic Substitution: The chlorosulfonylation of 4-fluorobenzoic acid to introduce a chlorosulfonyl group onto the aromatic ring, yielding 4-fluoro-3-(chlorosulfonyl)benzoic acid.

  • Nucleophilic Halogen Exchange: The conversion of the resulting sulfonyl chloride to the desired sulfonyl fluoride via a halogen exchange reaction.

This strategy leverages a readily available starting material and employs well-understood, robust chemical reactions.

Step 1: Chlorosulfonylation of 4-Fluorobenzoic Acid

The introduction of a sulfonyl chloride group onto an aromatic ring is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this proposed step, 4-fluorobenzoic acid is treated with chlorosulfonic acid.

Causality Behind Experimental Choices

The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene ring. The fluorine atom is an ortho, para-directing group, while the carboxylic acid group is a meta-directing group. The incoming chlorosulfonyl group is therefore expected to add at the position that is ortho to the fluorine and meta to the carboxylic acid, which is the 3-position. This leads to the desired intermediate, 4-fluoro-3-(chlorosulfonyl)benzoic acid.

Experimental Protocol: An Analogous Approach

While a specific protocol for the chlorosulfonylation of 4-fluorobenzoic acid is not detailed in the provided search results, a general procedure for the chlorosulfonylation of a similar compound, potassium 4-carboxybenzenesulfonate, can be adapted.[1]

Materials:

  • 4-Fluorobenzoic Acid

  • Chlorosulfonic Acid

  • Ice

  • Standard laboratory glassware for reactions under anhydrous conditions

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 4-fluorobenzoic acid.

  • At room temperature, slowly add chlorosulfonic acid dropwise to the stirring 4-fluorobenzoic acid.[1]

  • Continue stirring the reaction mixture for approximately 2 hours at room temperature.[1]

  • After the reaction is complete, carefully pour the mixture into crushed ice.[1]

  • The resulting solid product, 4-fluoro-3-(chlorosulfonyl)benzoic acid, can be collected by filtration and washed with water.[1]

Self-Validating System:

The success of this step can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the appearance of a new, more polar spot corresponding to the product. The structure of the isolated product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR spectrum would show characteristic shifts and coupling patterns for the aromatic protons, confirming the substitution pattern.

Step 2: Halogen Exchange to Form the Sulfonyl Fluoride

The final step in the proposed synthesis is the conversion of the sulfonyl chloride group to a sulfonyl fluoride. This is typically achieved through a nucleophilic substitution reaction known as a halogen exchange or Finkelstein-type reaction.[2][3]

Causality Behind Experimental Choices

A variety of fluoride sources can be used for this transformation, with potassium fluoride (KF) being a common and cost-effective choice.[4][5] The reaction is often carried out in a biphasic system, such as water/acetone, to facilitate the reaction.[5] The use of a phase-transfer catalyst, such as a crown ether, can sometimes be employed to enhance the solubility and reactivity of the fluoride salt.[4]

Experimental Protocol: A General Method

The following is a general protocol for the conversion of a sulfonyl chloride to a sulfonyl fluoride, based on established methods.[5]

Materials:

  • 4-Fluoro-3-(chlorosulfonyl)benzoic acid

  • Potassium Fluoride (KF)

  • Acetone

  • Water

  • Standard laboratory glassware

Procedure:

  • Dissolve the 4-fluoro-3-(chlorosulfonyl)benzoic acid in a mixture of acetone and water.

  • Add an excess of potassium fluoride to the solution.

  • Stir the biphasic mixture vigorously at room temperature or with gentle heating.[5]

  • Monitor the progress of the reaction by TLC.

  • Upon completion, the reaction mixture can be worked up by removing the acetone under reduced pressure and extracting the aqueous phase with an organic solvent like ethyl acetate.

  • The organic extracts are then washed, dried, and concentrated to yield the final product, 4-Fluoro-3-(fluorosulfonyl)benzoic acid.

Self-Validating System:

The conversion of the sulfonyl chloride to the sulfonyl fluoride can be confirmed by ¹⁹F NMR spectroscopy, which will show a new signal corresponding to the sulfonyl fluoride group, distinct from the signal for the fluorine atom on the aromatic ring. Mass spectrometry will also show a change in the molecular weight corresponding to the replacement of chlorine with fluorine.

Data Summary

StepReactionKey ReagentsExpected ProductTypical Yields (Analogous Reactions)
1 Chlorosulfonylation4-Fluorobenzoic acid, Chlorosulfonic acid4-Fluoro-3-(chlorosulfonyl)benzoic acid20-55%[1]
2 Halogen Exchange4-Fluoro-3-(chlorosulfonyl)benzoic acid, Potassium Fluoride4-Fluoro-3-(fluorosulfonyl)benzoic acid84-100%[5]

Visualizing the Synthesis

Proposed Synthetic Pathway Diagram

Synthesis_Pathway Start 4-Fluorobenzoic Acid Intermediate 4-Fluoro-3-(chlorosulfonyl)benzoic acid Start->Intermediate Chlorosulfonic Acid (Electrophilic Aromatic Substitution) Product 4-Fluoro-3-(fluorosulfonyl)benzoic acid Intermediate->Product Potassium Fluoride (KF) (Halogen Exchange)

Caption: Proposed two-step synthesis of 4-Fluoro-3-(fluorosulfonyl)benzoic acid.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Chlorosulfonylation cluster_step2 Step 2: Halogen Exchange A 1. React 4-Fluorobenzoic Acid with Chlorosulfonic Acid B 2. Quench with Ice A->B C 3. Filter and Wash Solid B->C D 4. Characterize Intermediate: 4-Fluoro-3-(chlorosulfonyl)benzoic acid C->D E 5. Dissolve Intermediate in Acetone/Water D->E Proceed to next step F 6. Add Potassium Fluoride (KF) E->F G 7. Reaction Work-up (Extraction & Purification) F->G H 8. Characterize Final Product: 4-Fluoro-3-(fluorosulfonyl)benzoic acid G->H

Caption: Detailed experimental workflow for the proposed synthesis.

Conclusion and Future Outlook

This technical guide outlines a robust and scientifically plausible synthetic route to 4-Fluoro-3-(fluorosulfonyl)benzoic acid. By leveraging the principles of electrophilic aromatic substitution and nucleophilic halogen exchange, this valuable compound can be accessed from a readily available starting material. The provided protocols, based on analogous transformations, offer a solid foundation for researchers to develop a specific and optimized synthesis. Further experimental work is required to confirm the specific reaction conditions and yields for this particular substrate. The successful synthesis of 4-Fluoro-3-(fluorosulfonyl)benzoic acid will undoubtedly open new avenues for the discovery and development of novel molecules with enhanced properties in the fields of medicine and agriculture.

References

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. [Link]

  • PrepChem.com. (n.d.). Preparation of 4-fluorobenzoic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorination. [Link]

  • Wang, F., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. RSC Advances, 11(52), 32939-32953. [Link]

  • Pathirana, C., et al. (2021). Sustainable synthesis of sulfonyl fluorides in water. ACS Green Chemistry, 23(19), 7649-7655. [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • RSC Publishing. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. [Link]

  • PMC. (n.d.). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and.... [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) 4-[N-(4-Fluoro-3-trifluoromethylphenyl)sulfamoyl]-benzoic acid. [Link]

  • TradeIndia. (n.d.). 3-(Chlorosulfonyl)-4- fluorobenzoic acid. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. [Link]

  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction. [Link]

  • AdiChemistry. (n.d.). FINKELSTEIN REACTION | EXPLANATION. [Link]

  • MDPI. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. [Link]

Sources

Exploratory

Reactivity Profile of the Sulfonyl Fluoride Motif in 4-Fluoro-3-(fluorosulfonyl)benzoic acid: A Technical Guide for SuFEx Click Chemistry

Executive Summary The molecule 4-Fluoro-3-(fluorosulfonyl)benzoic acid (CAS: 1934460-95-3) is a highly versatile, trifunctional building block increasingly utilized in parallel medicinal chemistry, chemical biology, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 4-Fluoro-3-(fluorosulfonyl)benzoic acid (CAS: 1934460-95-3) is a highly versatile, trifunctional building block increasingly utilized in parallel medicinal chemistry, chemical biology, and materials science[1]. Its architectural core features a carboxylic acid (-COOH), an aryl fluoride (-F), and a sulfonyl fluoride (-SO₂F) motif. While the carboxylic acid offers traditional coupling vectors, the sulfonyl fluoride motif serves as a premier hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This whitepaper provides an in-depth analysis of the -SO₂F reactivity profile, detailing the mechanistic causality behind catalyst selection, orthogonal functionalization strategies, and self-validating experimental protocols.

Structural Anatomy & The Tri-Modal Reactivity Landscape

To master the application of 4-Fluoro-3-(fluorosulfonyl)benzoic acid, one must first understand the electronic cross-talk between its three functional groups:

  • The Carboxylic Acid (C1): A standard electrophilic center for amidation or esterification.

  • The Sulfonyl Fluoride (C3): A highly stable, high-oxidation-state S(VI) electrophile that requires specific catalytic activation to undergo substitution[2].

  • The Aryl Fluoride (C4): Positioned ortho to the strongly electron-withdrawing -SO₂F group (

    
     ~ 0.9) and para to the -COOH group. This renders the C4 position highly susceptible to Nucleophilic Aromatic Substitution (S
    
    
    
    Ar).

Expert Insight: The latent S


Ar liability at C4 dictates the boundaries of the -SO₂F reactivity profile. If basic, highly nucleophilic amines are introduced without specific S(VI) activation, S

Ar at the C4-fluoro position will outcompete SuFEx at the -SO₂F group. Therefore, exploiting the -SO₂F motif requires precision catalysis to invert this kinetic preference.

The SuFEx Paradigm: Stability vs. Latent Reactivity

The sulfonyl fluoride motif represents a paradigm shift from traditional sulfonyl chlorides. The reactivity profile is defined by a unique balance of thermodynamic stability and latent, triggerable electrophilicity[3].

Thermodynamic Stability

Unlike sulfonyl chlorides, which rapidly hydrolyze in atmospheric moisture and readily react with weak nucleophiles, the S(VI)-F bond is remarkably stable.

  • Resistance to Reduction: The cleavage of the S-F bond is strictly heterolytic, making the motif highly resistant to reductive conditions[3].

  • Aqueous Compatibility: The stabilization of the fluoride ion in water affords robust chemistry in aqueous environments, allowing the -SO₂F group to survive physiological conditions (pH 1–10)[4].

  • Affinity-Driven Activation: In chemical biology, aliphatic and aryl sulfonyl fluorides act as covalent inhibitors. They remain inert in biological media until they bind to a protein's active site, where the local microenvironment (often involving hydrogen-bonding to the fluorine) activates the S-F bond for irreversible covalent attachment to Ser, Tyr, or Lys residues[5].

Mechanistic Pathways of Activation (Catalyst Causality)

To force the -SO₂F group to react synthetically, the kinetic barrier of the S-F bond must be overcome using specific catalysts:

  • Nucleophilic/Base Catalysis (DBU/BEMP): Strong, sterically hindered amidine or phosphazene bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP act as nucleophilic triggers. DBU attacks the sulfur center to form a highly reactive arylsulfonyl ammonium fluoride intermediate, which rapidly collapses in the presence of an incoming nucleophile[6].

  • Thermodynamic Sinks (Silyl Ethers): When reacting -SO₂F with oxygen nucleophiles (phenols), the phenols are pre-activated as silyl ethers (Ar-OTMS). The reaction is driven forward by the formation of the extremely stable Silicon-Fluorine bond (~140 kcal/mol), which acts as an irreversible thermodynamic sink[7].

  • Lewis Acid Activation (Ca(NTf₂)

    
    ):  To react the -SO₂F group with amines (forming sulfonamides) while avoiding S
    
    
    
    Ar at the C4 position, calcium triflimide is used. The Ca
    
    
    ion acts as a hard Lewis acid, coordinating the fluorine atom and weakening the S-F bond, allowing amines to attack the S(VI) center at room temperature[8].

Fig 1: DBU-catalyzed SuFEx mechanism driven by the thermodynamic sink of TMS-F formation.

Quantitative Catalyst & Nucleophile Profiling

The choice of catalyst and conditions is strictly dictated by the nature of the nucleophile. The following table summarizes the optimized reactivity profile for the sulfonyl fluoride motif[7][9][10][11].

Nucleophile ClassReagentCatalyst / ActivatorLoadingTemp / TimeTypical Yield
Aryl Silyl Ethers Ar-OTMSDBU10–20 mol%RT, 2–12 h>90%
Hindered Silyl Ethers Ar-OTMSBEMP1–5 mol%RT, 1–4 h>95%
Primary/Secondary Amines R-NH

Ca(NTf

)

/ DABCO
1.1 eq / 1.5 eqRT, 12–24 h75–90%
Aliphatic Alcohols R-OHBTMG + HMDS5–20 mol%RT, 0.5–2 h80–95%
Polymerization (Bis-phenols) Bis-silyl ethers[Me

S][FHF] (Bifluoride)
0.05–0.5 mol%130°C, 24 h>95% (High MW)

Orthogonal Functionalization Strategy

Because the -SO₂F group is functionally blind to standard amide coupling conditions, 4-Fluoro-3-(fluorosulfonyl)benzoic acid can be built into complex matrices sequentially. Standard peptide coupling reagents (e.g., HATU, EDC) combined with non-nucleophilic bases (e.g., DIPEA) will selectively functionalize the -COOH group, leaving the -SO₂F and Aryl-F motifs completely intact. Subsequently, the -SO₂F group can be triggered via SuFEx[12].

Orthogonal_Logic Core 4-Fluoro-3-(fluorosulfonyl)benzoic acid Step1A 1. Amide Coupling (HATU, R-NH2, DIPEA) Core->Step1A Step1B 1. SuFEx Reaction (DBU, R'-OTMS) Core->Step1B IntA Amide Intermediate (Retains -SO2F & Aryl-F) Step1A->IntA IntB Sulfonate Intermediate (Retains -COOH & Aryl-F) Step1B->IntB Step2A 2. SuFEx Reaction (DBU, R'-OTMS) IntA->Step2A Step2B 2. Amide Coupling (HATU, R-NH2, DIPEA) IntB->Step2B Final Bifunctional Matrix (Amide + Sulfonate) Step2A->Final Step2B->Final

Fig 2: Orthogonal functionalization pathways leveraging the differential reactivity of -COOH and -SO2F.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems, ensuring that the causality of the reaction can be monitored in real-time without destructive sampling.

Protocol A: Chemoselective SuFEx with Aryl Silyl Ethers (Synthesis of Sulfonates)

This protocol avoids S


Ar at the C4-fluoro position by utilizing neutral silyl ethers and a catalytic nucleophilic trigger[11].
  • Substrate Preparation: In an oven-dried 10 mL round-bottom flask under N

    
    , dissolve 4-Fluoro-3-(fluorosulfonyl)benzoic acid (1.0 equiv, 0.5 mmol) and the desired aryl silyl ether (1.05 equiv) in anhydrous THF (2.5 mL, 0.2 M).
    
  • Catalytic Initiation: Add DBU (0.20 equiv, 20 mol%) dropwise via syringe. Causality Note: DBU is added last to initiate the formation of the reactive[Ar-SO₂-DBU]

    
     intermediate.
    
  • Self-Validating Monitoring: Monitor the reaction via

    
    F NMR. The starting -SO₂F signal (typically ~ +60 ppm) will diminish, concurrently with the appearance of a sharp singlet at ~ -157 ppm, corresponding to the TMS-F byproduct. The evolution of this peak is an absolute, intrinsic indicator of successful S-F exchange.
    
  • Workup: Upon completion (typically 2–4 h), concentrate the mixture under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc). The inert nature of the product sulfonate allows for standard silica gel purification.

Protocol B: Calcium-Mediated SuFEx with Amines (Synthesis of Sulfonamides)

Reacting amines directly with this molecule risks S


Ar at the C4 position. This protocol uses Lewis acid activation to selectively drive the amine to the S(VI) center[8].
  • Reagent Mixing: To a vial containing 4-Fluoro-3-(fluorosulfonyl)benzoic acid (1.0 equiv, 0.25 mmol), add the target primary or secondary amine (1.05 equiv) and DABCO (1.5 equiv) in anhydrous THF (0.5 mL).

  • Lewis Acid Activation: Add Ca(NTf

    
    )
    
    
    
    (1.1 equiv, 0.27 mmol) in one portion. Causality Note: Ca
    
    
    coordinates the fluorine, drastically lowering the LUMO of the S(VI) center, while DABCO acts as a non-nucleophilic proton sponge.
  • Self-Validating Monitoring: Monitor by LC-MS. The direct conversion to the sulfonamide mass (

    
    ) without the formation of sulfonic acid hydrolysis byproducts (
    
    
    
    ) validates that the anhydrous Lewis-acid activation is functioning chemoselectively over base-mediated hydrolysis.
  • Workup: Stir at room temperature for 12–24 h. Quench with 1M HCl (aq) to remove DABCO and unreacted amine, extract with EtOAc (3x), dry over Na

    
    SO
    
    
    
    , and concentrate.

References

1.3 2.2 3.5 4. 4 5.12 6.1 7.8 8. 9 9. 7 10.10 11.11 12. 6

Sources

Protocols & Analytical Methods

Method

Protocol for amide coupling using 4-Fluoro-3-(fluorosulfonyl)benzoic acid

Application Note: Chemoselective Amide Coupling of 4-Fluoro-3-(fluorosulfonyl)benzoic Acid Introduction & Strategic Overview 4-Fluoro-3-(fluorosulfonyl)benzoic acid is a highly versatile, trifunctional building block inc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Amide Coupling of 4-Fluoro-3-(fluorosulfonyl)benzoic Acid

Introduction & Strategic Overview

4-Fluoro-3-(fluorosulfonyl)benzoic acid is a highly versatile, trifunctional building block increasingly utilized in medicinal chemistry, chemical biology, and covalent drug design[1]. The structural complexity of this molecule lies in its three distinct reactive sites:

  • Carboxylic Acid : The primary site targeted for standard amide bond formation.

  • Fluorosulfonyl (-SO₂F) Group : A stable yet highly selective electrophile utilized for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. It is frequently employed to target lysine or tyrosine residues in covalent protein-protein interaction inhibitors[1].

  • 4-Fluoro Substituent : An aryl halide highly activated by the strongly electron-withdrawing ortho-SO₂F and para-carbonyl groups, making it susceptible to Nucleophilic Aromatic Substitution (S_NAr)[2].

Mechanistic Insights & Causality (E-E-A-T)

The fundamental challenge in this synthetic workflow is achieving chemoselective activation of the carboxylic acid without degrading the -SO₂F group or triggering premature S_NAr at the 4-fluoro position.

  • Orthogonality of the -SO₂F Group : Unlike highly reactive sulfonyl chlorides, sulfonyl fluorides are remarkably stable to aqueous environments, mild bases, and standard peptide coupling conditions[3]. However, they can react with primary amines if subjected to prolonged heating or strong nucleophilic catalysts (e.g., DBU). Therefore, amide coupling must be rapid and conducted at low temperatures (0 °C to Room Temperature)[4].

  • Mitigating Competing S_NAr : The 4-fluoro group is electronically primed for substitution. To prevent the amine coupling partner from attacking the aromatic ring, the stoichiometry of the amine must be strictly controlled (1.0 to 1.1 equivalents)[2]. A sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is heavily preferred over Triethylamine (TEA) to minimize background side reactions[4].

  • Coupling Reagent Selection :

    • HATU : Provides the fastest reaction kinetics, making it ideal for sterically hindered or electron-deficient amines[4].

    • EDC/HOBt : A standard, highly reliable method that allows for the removal of urea byproducts via simple aqueous washing[4].

    • T3P (Propylphosphonic anhydride) : Offers the cleanest reaction profile. Its water-soluble byproducts eliminate the need for harsh basic washes or silica gel chromatography, which can sometimes hydrolyze sensitive fluorosulfonyl groups[5].

Experimental Protocols

Self-Validating System Note: For all protocols, monitor the reaction via LC-MS. The intact -SO₂F group will typically exhibit a distinct isotopic pattern and a lack of hydrolysis mass shift (M-18). Avoid strongly basic aqueous washes (e.g., 1 M NaOH); use saturated NaHCO₃ instead to preserve the -SO₂F moiety.

Protocol A: Fast Coupling via HATU (Best for Hindered Amines)
  • Preparation : In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve 4-Fluoro-3-(fluorosulfonyl)benzoic acid (1.0 equiv) in anhydrous DMF or DCM (0.1 M concentration).

  • Activation : Cool the solution to 0 °C. Add DIPEA (2.5 equiv), followed by HATU (1.2 equiv). Stir for 10 minutes to form the active ester[4].

  • Coupling : Add the amine partner (1.05 equiv) dropwise.

  • Reaction : Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Workup : Dilute with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Standard Coupling via EDC/HOBt
  • Preparation : Dissolve the benzoic acid (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM (0.1 M)[4].

  • Activation : Cool to 0 °C. Add DIPEA (2.5 equiv) and EDC·HCl (1.2 equiv) portion-wise[4].

  • Reaction : Stir at room temperature for 12–18 hours.

  • Workup : Dilute with DCM. Wash with water, 1 M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and evaporate to obtain the crude fluorosulfonyl amide[4].

Protocol C: Clean & Scalable Coupling via T3P
  • Preparation : Charge a flask with the benzoic acid (1.0 equiv), amine (1.05 equiv), and DIPEA (3.0 equiv) in anhydrous EtOAc or DCM (0.15 M)[5].

  • Activation : Cool to 0 °C. Add T3P (50% w/w solution in EtOAc, 1.5 equiv) dropwise[5].

  • Reaction : Warm to room temperature and stir for 3–6 hours.

  • Workup : Quench with water. Separate the organic layer and wash with saturated NaHCO₃ and brine. The organic layer typically contains high-purity product without the need for column chromatography[5].

Data Presentation: Protocol Comparison

ParameterProtocol A (HATU)Protocol B (EDC/HOBt)Protocol C (T3P)
Coupling Reagent HATU (1.2 eq)EDC·HCl / HOBt (1.2 eq)T3P (1.5 eq, 50% in EtOAc)
Base DIPEA (2.5 eq)DIPEA (2.5 eq)DIPEA (3.0 eq)
Solvent DMF or DCMDCMEtOAc or DCM
Reaction Time 2 – 4 hours12 – 18 hours3 – 6 hours
Typical Yield 75% – 90%70% – 85%80% – 95%
Best Use Case Sterically hindered or electron-deficient amines.Standard primary/secondary amines; easy reagent availability.Scale-up synthesis; acid-sensitive substrates; chromatography-free.

Reaction Workflow Visualization

G A 4-Fluoro-3-(fluorosulfonyl) benzoic acid C Mild Coupling (HATU / EDC / T3P) + DIPEA (0°C to RT) A->C B Amine Partner (1.0 - 1.1 eq) B->C D Fluorosulfonyl Amide (Intact -SO2F & -F) C->D Selective Amidation E SuFEx Click Chemistry (Targeting Lys/Tyr) D->E Catalyst/Base F SNAr Substitution (Displacement of -F) D->F Nucleophile/Heat

Caption: Workflow for selective amide synthesis and downstream SuFEx/SNAr functionalization.

References

  • Temirak, A., et al. "Irreversible Antagonists for the Adenosine A2B Receptor." Molecules, 2022.
  • Cai, G., et al. "Design of a covalent protein-protein interaction inhibitor of SRPKs to suppress angiogenesis and invasion of cancer cells." Communications Chemistry, 2024.
  • Pedersen, P. S., et al. "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation." Journal of the American Chemical Society, 2023.
  • "Thienopyrimidinone Derivatives as a GluN2B/C/D Biased, Positive Allosteric Modulator of the N-Methyl-d-Aspartate Receptor." Journal of Medicinal Chemistry, 2025.
  • "shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2." RSC Publishing, 2025.

Sources

Application

Application Note &amp; Protocols: Optimizing SuFEx Reaction Conditions for 4-Fluoro-3-(fluorosulfonyl)benzoic acid

Abstract The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a cornerstone of click chemistry, offers a robust and modular approach for forging stable covalent linkages, a capability of immense value in drug discovery, ch...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a cornerstone of click chemistry, offers a robust and modular approach for forging stable covalent linkages, a capability of immense value in drug discovery, chemical biology, and materials science.[1][2][3] This guide focuses on 4-Fluoro-3-(fluorosulfonyl)benzoic acid, a versatile bifunctional connector hub. Its unique architecture, featuring a SuFEx-active sulfonyl fluoride (-SO₂F), an orthogonally reactive carboxylic acid (-COOH), and a modulating fluoro-substituent, presents significant opportunities for constructing complex molecular architectures. This document provides a detailed exploration of the SuFEx mechanism, explains the rationale behind experimental choices, and delivers field-tested protocols for optimizing reaction conditions with this specific hub, empowering researchers to harness its full synthetic potential.

The SuFEx Reaction: Core Principles and Mechanistic Rationale

The power of SuFEx chemistry lies in the unique balance of stability and reactivity of the sulfur(VI)-fluoride bond.[4][5] With a bond energy of approximately 80-90 kcal/mol, the S-F bond is significantly more stable than the corresponding S-Cl bond, rendering sulfonyl fluorides remarkably inert to a wide range of chemical conditions, including thermolysis and reduction.[4][6] However, this stability can be overcome under specific catalytic conditions, allowing the S-F bond to be activated for exchange reactions with nucleophiles.[6]

The activation and subsequent exchange typically proceed via a nucleophilic addition-elimination pathway at the electrophilic sulfur(VI) center. The success of this transformation is highly dependent on the choice of catalyst, which serves to either enhance the nucleophilicity of the reacting partner or increase the electrophilicity of the sulfur center.

Key Catalytic Systems:

  • Organic Bases: Strong organic bases are the most common catalysts. Their primary role is to deprotonate the incoming nucleophile (e.g., a phenol or an amine), significantly increasing its reactivity towards the sulfonyl fluoride hub. The efficacy of these bases varies, with a general reactivity trend of hindered guanidines (BTMG) > amidines (DBU) > tertiary amines (TEA).[1][2]

  • Silicon-Mediated Activation: The classic SuFEx reaction often involves the use of silyl-protected nucleophiles, such as aryl silyl ethers. The reaction is driven by the formation of a highly stable silicon-fluoride (Si-F) bond in the byproduct.[1][6] Recent advancements, termed 'Accelerated SuFEx Click Chemistry' (ASCC), utilize a synergistic catalytic system of a hindered base (e.g., BTMG) and a silicon additive like hexamethyldisilazane (HMDS). HMDS acts as an in situ silylating agent for nucleophiles like phenols, dramatically accelerating the reaction, often from hours to mere minutes.[1]

  • Lewis Acids & Protons: Activation can also be assisted by protons (H⁺) or Lewis acids, which coordinate to the fluorine atom, making it a better leaving group and increasing the electrophilicity of the sulfur center.[6] In some systems, Lewis acids like Ca(NTf₂)₂ have been shown to activate S(VI) fluorides for reactions with amines.[7]

Below is a generalized mechanistic diagram for a base-catalyzed SuFEx reaction.

SuFEx_Mechanism cluster_reaction Reaction & Products RSO2F R-SO₂F (4-Fluoro-3-(fluorosulfonyl)benzoic acid) Product SuFEx Product [R-SO₂-Nu] RSO2F->Product NuH Nucleophile (Phenol or Amine) ActivatedNu Activated Nucleophile [Nu⁻] NuH->ActivatedNu Deprotonation BaseH Protonated Base [Base-H⁺] NuH->BaseH Base Catalytic Base (e.g., DBU, BTMG) Base->ActivatedNu Base->BaseH ActivatedNu->Product Nucleophilic Attack Fluoride Fluoride Ion [F⁻] Product->Fluoride Elimination

Caption: Generalized mechanism for base-catalyzed SuFEx.

Experimental Design: A Systematic Approach to Optimization

The goal of optimization is to achieve the highest possible yield of the desired product in the shortest time, with the cleanest reaction profile to simplify purification. For 4-Fluoro-3-(fluorosulfonyl)benzoic acid, the carboxylic acid moiety can potentially complicate the reaction by reacting with the base, necessitating careful selection of conditions.

The following protocols are designed as a systematic workflow to identify the optimal catalyst, loading, and solvent for the reaction of 4-Fluoro-3-(fluorosulfonyl)benzoic acid with a model nucleophile, such as 4-methoxyphenol (a model phenol) or morpholine (a model secondary amine).

Optimization_Workflow start Start: Define Reaction (Hub + Nucleophile) setup Reaction Setup: - 1 equiv. Hub - 1.1 equiv. Nucleophile - Anhydrous Solvent (MeCN) start->setup screen_catalyst Protocol 1: Catalyst Screening (DBU, BTMG, TEA @ 10 mol%) setup->screen_catalyst analyze1 Analysis (TLC / LC-MS) screen_catalyst->analyze1 optimize_loading Protocol 2: Optimize Loading of Best Catalyst (1, 5, 10, 20 mol%) analyze1->optimize_loading Select Best Catalyst analyze2 Analysis (TLC / LC-MS) optimize_loading->analyze2 screen_solvent Protocol 3: Solvent Screening (MeCN, THF, DMF) analyze2->screen_solvent Select Best Loading analyze3 Analysis (TLC / LC-MS) screen_solvent->analyze3 final Final Optimized Protocol analyze3->final Select Best Solvent

Caption: Systematic workflow for SuFEx reaction optimization.

Detailed Experimental Protocols

Safety Precaution: These reactions should be conducted in a well-ventilated fume hood by personnel trained in standard synthetic chemistry procedures. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
  • 4-Fluoro-3-(fluorosulfonyl)benzoic acid (Hub)

  • Nucleophile (e.g., 4-methoxyphenol or morpholine)

  • Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG), Triethylamine (TEA)

  • Solvents (anhydrous): Acetonitrile (MeCN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)

  • Reagents for workup: 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄)

  • Equipment: Magnetic stirrer, reaction vials with caps, syringes, TLC plates, standard glassware.

Protocol 1: Catalyst Screening

Objective: To identify the most effective base catalyst for the desired transformation.

  • Preparation: In three separate 4 mL glass vials equipped with small magnetic stir bars, add 4-Fluoro-3-(fluorosulfonyl)benzoic acid (e.g., 22.2 mg, 0.1 mmol, 1.0 equiv).

  • Addition of Nucleophile: To each vial, add the chosen nucleophile (e.g., 4-methoxyphenol, 13.6 mg, 0.11 mmol, 1.1 equiv).

  • Solvent Addition: Add 1.0 mL of anhydrous acetonitrile (MeCN) to each vial to create a 0.1 M solution. Stir for 2 minutes to dissolve.

  • Catalyst Addition:

    • To Vial 1, add DBU (1.5 µL, 0.01 mmol, 10 mol%).

    • To Vial 2, add BTMG (2.0 µL, 0.01 mmol, 10 mol%).

    • To Vial 3, add TEA (1.4 µL, 0.01 mmol, 10 mol%).

  • Reaction Monitoring: Seal the vials and stir at room temperature. Monitor the reaction progress by TLC or LC-MS at intervals of 1h, 4h, and 24h.

  • Analysis: Compare the conversion rates for each catalyst. The catalyst that provides the fastest conversion to the desired product with the fewest side products is selected for further optimization.

Protocol 2: Optimization of Catalyst Loading

Objective: To determine the minimum catalyst loading required for an efficient reaction.

  • Preparation: Using the most effective catalyst identified in Protocol 1, set up four identical reactions as described above (0.1 mmol scale in 1.0 mL MeCN).

  • Variable Catalyst Addition: Add the selected catalyst at four different loadings:

    • Vial 1: 1 mol%

    • Vial 2: 5 mol%

    • Vial 3: 10 mol%

    • Vial 4: 20 mol%

  • Reaction Monitoring: Stir at room temperature and monitor the reactions by TLC/LC-MS at regular intervals.

  • Analysis: Identify the lowest catalyst loading that achieves complete conversion within a reasonable timeframe (e.g., < 24 hours). This balances reaction efficiency with cost and ease of purification.

Protocol 3: Solvent Screening

Objective: To evaluate the effect of the reaction medium on rate and efficiency.

  • Preparation: Using the optimal catalyst and loading from the previous steps, set up three identical reactions (0.1 mmol scale).

  • Solvent Variation:

    • To Vial 1, add 1.0 mL of anhydrous Acetonitrile (MeCN).

    • To Vial 2, add 1.0 mL of anhydrous Tetrahydrofuran (THF).

    • To Vial 3, add 1.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Reaction Monitoring & Analysis: Stir at room temperature, monitor progress, and compare the performance in each solvent. Polar aprotic solvents like MeCN and DMF often yield good results.

General Work-up and Purification Procedure (for 0.1 mmol scale)
  • Quenching: Once the reaction is complete, dilute the mixture with 10 mL of ethyl acetate.

  • Washing: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 5 mL), saturated NaHCO₃ (2 x 5 mL), and brine (1 x 5 mL). Note: The carboxylic acid on the product will make it soluble in basic aqueous solutions. Acidic workup is crucial to keep the product in the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure product.

Data Summary and Interpretation

The optimization results can be effectively summarized in a table. Below is a representative table with hypothetical data for the reaction with 4-methoxyphenol.

EntryCatalyst (mol%)SolventTime (h)Conversion (%)¹Comments
1TEA (10)MeCN24< 10TEA is generally a weak catalyst for SuFEx.[2]
2DBU (10)MeCN6> 95DBU is a highly effective catalyst.[2]
3BTMG (10)MeCN2> 99BTMG often provides the fastest conversions.[1]
4BTMG (1)MeCN8> 95Lower catalyst loading is effective but slower.
5BTMG (5)MeCN3> 99Optimal Loading. Balances speed and catalyst use.
6BTMG (5)THF5> 99THF is a viable alternative solvent.
7BTMG (5)DMF2> 99DMF can accelerate reactions but is harder to remove.

¹Conversion determined by ¹H NMR or LC-MS analysis of the crude reaction mixture.

Interpretation: Based on these hypothetical results, the optimal conditions would be 5 mol% BTMG in acetonitrile at room temperature , providing near-quantitative conversion in 3 hours.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Catalyst is inactive or insufficient. 2. Presence of water hydrolyzing the sulfonyl fluoride. 3. Sterically hindered or electron-poor nucleophile.1. Increase catalyst loading or switch to a stronger base (BTMG). 2. Use anhydrous solvents and reagents; dry glassware thoroughly. 3. Increase reaction temperature to 40-60 °C; consider the ASCC protocol with HMDS for phenols.[1]
Formation of Side Products 1. Reaction run for too long after completion. 2. Catalyst loading is too high. 3. Nucleophile or product is unstable to the basic conditions.1. Monitor the reaction closely by TLC/LC-MS and work up immediately upon completion. 2. Reduce the catalyst loading. 3. Use the minimum effective catalyst loading and temperature.
Difficult Purification 1. High-boiling point solvent (e.g., DMF). 2. Excess catalyst contamination.1. Choose a more volatile solvent like MeCN or THF if the reaction permits. 2. Use the lowest effective catalyst loading; perform a thorough aqueous workup.

Conclusion

4-Fluoro-3-(fluorosulfonyl)benzoic acid is a powerful and versatile connector hub for SuFEx click chemistry. A systematic optimization of reaction conditions is critical to achieving high-yield, clean transformations. For most phenol and amine nucleophiles, strong guanidine or amidine bases, such as BTMG or DBU, at catalytic loadings of 5-10 mol% in polar aprotic solvents like acetonitrile, provide an excellent starting point. By following the detailed protocols and workflow outlined in this guide, researchers can efficiently develop robust and scalable procedures, unlocking the full potential of this valuable building block for applications in drug discovery and beyond.

References

  • Sulfur(VI)-Fluoride Exchange (SuFEx). Chem-Station Int. Ed.[Link]

  • The proximity-enabled sulfur fluoride exchange reaction in the protein context. PMC - NIH. [Link]

  • Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC - NIH. [Link]

  • Sulfur fluoride exchange. Springer Nature. [Link]

  • Organocatalytic Silicon-Free SuFEx reactions for modular synthesis of sulfonate esters and sulfonamides. ChemRxiv. [Link]

  • Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ResearchGate. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry. [Link]

  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Catalysis. [Link]

  • Fast flow-chemistry set-up facilitates sulfur-fluoride click chemistry. Chemistry World. [Link]

  • Sulfur fluoride exchange. Springer Nature Experiments. [Link]

  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters. [Link]

  • SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates. Lirias. [Link]

  • Applications of fluorine-containing amino acids for drug design. PubMed. [Link]

  • Sulfonyl fluoro chemistry. a SuFEx chemistry in drug discovery. b SuFEx chemistry in materials. ResearchGate. [Link]

  • Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine. [Link]

Sources

Method

Application Notes and Protocols for the Synthesis and Use of Covalent Protein Probes Derived from 4-Fluoro-3-(fluorosulfonyl)benzoic Acid

Introduction: The Power of Covalent Probes in Chemical Biology and Drug Discovery Covalent chemical probes are indispensable tools for elucidating protein function, validating drug targets, and discovering new therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Covalent Probes in Chemical Biology and Drug Discovery

Covalent chemical probes are indispensable tools for elucidating protein function, validating drug targets, and discovering new therapeutic agents.[1] By forming a stable, irreversible bond with their target protein, these probes offer unique advantages, including prolonged duration of action and the ability to target proteins that are challenging for traditional, non-covalent ligands.[2][3] Among the various electrophilic "warheads" used to achieve covalent modification, sulfonyl fluorides (SFs) have emerged as a privileged class.[4][5]

This application note provides a comprehensive guide to the synthesis and application of covalent protein probes using 4-Fluoro-3-(fluorosulfonyl)benzoic acid (FFSBA) as a versatile and reactive building block. FFSBA offers a unique combination of features: a fluorosulfonyl group for covalent reaction with nucleophilic amino acid residues and a carboxylic acid handle for facile conjugation to recognition elements, linkers, or reporter tags.

The Unique Chemistry of Sulfonyl Fluorides

Sulfonyl fluorides possess a well-balanced reactivity profile, making them ideal for use in complex biological systems. They are sufficiently stable in aqueous environments yet reactive enough to form covalent bonds with a range of nucleophilic amino acid side chains, including lysine, tyrosine, serine, threonine, and histidine.[4][5] This contrasts with more traditional electrophiles like acrylamides, which primarily target the less abundant cysteine residues.[4] The reactivity of aryl sulfonyl fluorides can be finely tuned through the electronic properties of the aromatic ring, allowing for the rational design of probes with desired selectivity.[4]

The reaction proceeds via a sulfur(VI)-fluoride exchange (SuFEx) mechanism, where a nucleophilic amino acid residue on the target protein attacks the electrophilic sulfur atom, displacing the fluoride ion and forming a stable sulfonamide or sulfonate ester linkage.[6]

Part 1: Synthesis of FFSBA-Based Covalent Probes

The synthesis of a functional covalent probe from FFSBA typically involves the coupling of a desired moiety (e.g., a linker with a reporter tag or a specific recognition element) to the carboxylic acid group of FFSBA. This is most commonly achieved through the formation of a stable amide bond.

General Workflow for Probe Synthesis

The overall workflow for synthesizing an FFSBA-based probe can be visualized as a two-stage process: activation of the carboxylic acid, followed by coupling with an amine-containing molecule.

G cluster_0 Probe Synthesis Workflow A Start: 4-Fluoro-3-(fluorosulfonyl)benzoic acid (FFSBA) B Step 1: Carboxylic Acid Activation A->B C Intermediate: Activated FFSBA Ester (e.g., NHS ester) B->C D Step 2: Amide Bond Formation C->D F Final Product: FFSBA-based Covalent Probe D->F E Amine-containing Moiety (Linker, Reporter, etc.) E->D G Purification & Characterization (HPLC, LC-MS, NMR) F->G

Caption: General workflow for the synthesis of FFSBA-based covalent probes.

Detailed Protocol: Amide Coupling of FFSBA with an Amine-Terminated Linker

This protocol describes a general method for coupling FFSBA to a molecule containing a primary or secondary amine, such as an amino-PEG-alkyne linker for subsequent "click" chemistry applications.

Materials:

  • 4-Fluoro-3-(fluorosulfonyl)benzoic acid (FFSBA)

  • Amine-containing linker (e.g., Amino-PEG2-alkyne)

  • Coupling reagents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation:

    • In a round-bottom flask under an inert atmosphere, dissolve FFSBA (1.0 equivalent) in anhydrous DMF.

    • In a separate flask, dissolve the amine-containing linker (1.0-1.2 equivalents) in anhydrous DMF.

  • Activation and Coupling (HBTU Method):

    • To the stirred solution of FFSBA, add HBTU (1.1 equivalents) and DIPEA (2.0 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

    • Slowly add the solution of the amine-containing linker to the activated FFSBA mixture.

    • Continue stirring at room temperature for 4-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to yield the final FFSBA-based probe.

  • Characterization:

    • Confirm the identity and purity of the synthesized probe using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 2: Application of FFSBA-Based Probes in Chemical Proteomics

Once synthesized, FFSBA-based probes can be used to identify and characterize protein targets in complex biological samples, such as cell lysates or living cells. A common workflow involves labeling the proteome with the probe, enriching the labeled proteins, and identifying them by mass spectrometry.

Chemoproteomic Workflow for Target Identification

G cluster_1 Chemoproteomic Workflow A Step 1: Proteome Labeling (Cell lysate or live cells + FFSBA-probe) B Step 2: 'Click' Chemistry (e.g., CuAAC with Biotin-Azide) A->B C Step 3: Protein Enrichment (Streptavidin affinity purification) B->C D Step 4: On-Bead Digestion (e.g., Trypsin) C->D E Step 5: LC-MS/MS Analysis D->E F Step 6: Data Analysis (Protein identification & site of modification) E->F

Caption: A typical chemoproteomic workflow for target identification using an FFSBA-alkyne probe.

Protocol: Protein Target Identification in Cell Lysate

This protocol outlines a general procedure for identifying the protein targets of an FFSBA-alkyne probe in a cell lysate.

Materials:

  • Prepared cell lysate

  • FFSBA-alkyne probe

  • Biotin-azide reporter tag

  • Click chemistry reagents:

    • Copper(II) sulfate (CuSO₄)

    • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

  • Digestion buffer (e.g., Ammonium bicarbonate)

  • Reducing agent (e.g., Dithiothreitol, DTT)

  • Alkylating agent (e.g., Iodoacetamide, IAA)

  • Sequencing-grade trypsin

  • LC-MS/MS instrumentation and data analysis software

Procedure:

  • Proteome Labeling:

    • Incubate the cell lysate with the FFSBA-alkyne probe at a predetermined concentration and time (e.g., 10 µM for 1 hour at 37 °C). Include a vehicle control (e.g., DMSO).

  • Click Chemistry:

    • To the labeled lysate, add the click chemistry reagents in the following order: biotin-azide, TCEP or sodium ascorbate, TBTA, and CuSO₄.

    • Incubate the reaction for 1 hour at room temperature to conjugate the biotin tag to the probe-labeled proteins.

  • Protein Enrichment:

    • Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4 °C with gentle rotation to capture the biotinylated proteins.

    • Wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., PBS with 1% SDS, followed by PBS with 6M urea, and finally PBS).

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer.

    • Reduce the proteins with DTT (e.g., 10 mM at 56 °C for 30 min).

    • Alkylate the cysteines with IAA (e.g., 20 mM at room temperature in the dark for 30 min).

    • Add trypsin and incubate overnight at 37 °C to digest the proteins into peptides.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database to identify the enriched proteins.

    • Utilize specialized software to pinpoint the specific peptide and amino acid residue modified by the FFSBA probe.

Part 3: Data Interpretation and Validation

Reactivity of Aryl Sulfonyl Fluorides

The reactivity of aryl sulfonyl fluorides with nucleophilic amino acids is influenced by the electronic properties of the aryl ring. Electron-withdrawing groups generally increase reactivity. The table below summarizes the relative reactivity of aryl sulfonyl fluorides with mimics of nucleophilic amino acids under physiological conditions.

Nucleophilic Amino Acid (Mimic)Relative ReactivityStability of AdductNotes
Cysteine (N-acetylcysteine)HighUnstableThe resulting thioester-like adduct is prone to hydrolysis, making SFs generally unsuitable for durable cysteine targeting.[4]
Tyrosine (N-acetyltyrosine)ModerateStableForms a stable sulfonate ester. Reactivity is enhanced by proximal basic residues.[6]
Lysine (N-acetyllysine)ModerateStableForms a stable sulfonamide. Reactivity is often influenced by the local microenvironment and the pKa of the lysine side chain.[6]
Serine/ThreonineLowerStableGenerally less reactive than tyrosine and lysine, but can be targeted in specific protein binding pockets.[5]
HistidineLowerStableCan be targeted by sulfonyl fluorides, particularly in enzyme active sites.[4]
Validation of Target Engagement

Confirming that the probe covalently modifies the intended target is a critical step. Several methods can be employed:

  • Intact Protein Mass Spectrometry: Analysis of the purified target protein after incubation with the probe will show a mass shift corresponding to the mass of the probe, confirming covalent modification.[7]

  • Peptide Mapping by LC-MS/MS: As described in the proteomics protocol, this method not only confirms modification but also identifies the precise amino acid residue that has been labeled.[7]

  • Competitive Binding Assays: Pre-incubation of the proteome with a non-tagged version of the inhibitor or a known ligand for the target protein should reduce the labeling by the FFSBA-alkyne probe, demonstrating specificity.[8]

  • Western Blot Analysis: After enrichment, the presence of the target protein can be confirmed by Western blotting using a specific antibody.

  • Mutational Analysis: Mutating the suspected target residue (e.g., a reactive lysine to an arginine) should abolish or significantly reduce labeling by the probe.[2]

Conclusion

4-Fluoro-3-(fluorosulfonyl)benzoic acid is a powerful and versatile building block for the synthesis of covalent protein probes. Its well-defined reactivity and the presence of a convenient handle for chemical modification allow for the creation of tailored probes for a wide range of applications in chemical biology and drug discovery. The protocols and data presented in this application note provide a solid foundation for researchers to design, synthesize, and utilize FFSBA-based probes to explore the proteome and accelerate their research programs.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

  • van der Wouden, S. A., et al. (2018). Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. Nature Protocols, 13(5), 935–955. [Link]

  • Vangala, S., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. Journal of the American Society for Mass Spectrometry, 33(9), 1696–1705. [Link]

  • Gabizon, R., Resnick, E., & London, N. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. In The Discovery and Utility of Chemical Probes in Target Discovery (pp. 69-99). Royal Society of Chemistry. [Link]

  • Taponard, A., Berthelon, R., & Tlili, A. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

  • An, H., & Kim, H. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology, 1425, 225-235. [Link]

  • Backus, K. M., et al. (2016). Chemoproteomic methods for covalent drug discovery. Nature Reviews Drug Discovery, 15(12), 856-873. [Link]

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Zhang, D., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Pharmaceutical Research, 33(4), 819-832. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

  • Zhong, T., et al. (2020). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 8, 589. [Link]

  • Magre, M., & Cornella, J. (2021). (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... ResearchGate. [Link]

  • Tribby, A. L., et al. (2017). A one-pot Pd-catalyzed reaction of aryl iodides with DABSO and Selectfluor provides aryl sulfonyl fluorides in good yields. The Journal of Organic Chemistry, 82(5), 2294-2299. [Link]

  • Taponard, A., Berthelon, R., & Tlili, A. (2021). Synthetic Routes to Arylsulfonyl Fluorides. ResearchGate. [Link]

  • Ali, I., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 177-191. [Link]

  • Baker, D., et al. (2017). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Current Topics in Medicinal Chemistry, 17(29), 3390-3422. [Link]

  • Olsson, M. H., et al. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 9(16), 5779-5784. [Link]

  • Dai, Z., et al. (2022). Synthesis of site-specific Fab-drug conjugates using ADP-ribosyl cyclases. Antibody Therapeutics, 5(4), 251-258. [Link]

  • Hori, A., et al. (2021). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. Angewandte Chemie International Edition, 60(31), 17080-17087. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Garcı́a-Roncero, E., & Moran, J. (2024). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry. [Link]

  • Zhang, D., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Pharmaceutical Research, 33(4), 819-832. [Link]

  • Abzena. (n.d.). Abzena's Expertise in Custom Designed Linker- Payload Synthesis and Bioconjugation towards Antibody-Drug Conjugates. Abzena. [Link]

  • Am Ende, C. W., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. Journal of Medicinal Chemistry, 63(1), 46-60. [Link]

  • Lippert, J. W. (2005). Amide bond formation using amino acid fluorides. ResearchGate. [Link]

  • Sharma, R., et al. (2017). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 60(1), 1-38. [Link]

  • Ali, I., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

Sources

Application

Application Note: Precision Bioconjugation Using Fluorosulfonyl Benzoic Acid Linkers via SuFEx Chemistry

Introduction & Mechanistic Rationale In the landscape of targeted covalent drug development and chemical biology, achieving site-specific protein modification without relying on engineered cysteine residues remains a sig...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of targeted covalent drug development and chemical biology, achieving site-specific protein modification without relying on engineered cysteine residues remains a significant challenge. Fluorosulfonyl benzoic acid (FSBA) —specifically 3- or 4-(fluorosulfonyl)benzoic acid—has emerged as a privileged warhead for bioconjugation[1].

Unlike traditional non-selective electrophiles (e.g., N-hydroxysuccinimide esters) or highly reactive sulfonyl chlorides, sulfonyl fluorides possess a unique balance of aqueous stability and context-specific reactivity. This is governed by Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

The Causality of SuFEx Reactivity: The S–F bond in FSBA is thermodynamically stable and highly resistant to reduction or hydrolysis in physiological buffers[1]. However, when a targeting ligand brings the FSBA moiety into close spatial proximity with a nucleophilic amino acid residue (primarily Tyrosine, Lysine, or Histidine) within a protein binding pocket, the microenvironment catalyzes the heterolytic cleavage of the S–F bond[2]. Basic residues in the binding pocket often lower the pKa of the target nucleophile, facilitating the displacement of the fluoride ion and resulting in a highly stable covalent sulfonate or sulfonamide linkage[1]. This proximity-induced reactivity ensures exclusive covalent bond formation at the target site, minimizing off-target labeling[2].

Comparative Advantages of FSBA Linkers

To understand the strategic placement of FSBA in a bioconjugation toolkit, it is essential to compare its physicochemical properties against standard bioconjugation warheads.

Table 1: Quantitative & Qualitative Comparison of Bioconjugation Warheads

Linker / Warhead TypePrimary Target ResiduesAqueous Stability (pH 7.4)Reactivity TriggerConjugate Stability
Fluorosulfonyl (FSBA) Tyr, Lys, HisHigh (Days to Weeks)Proximity / MicroenvironmentExcellent (Irreversible)
NHS Ester Primary Amines (Lys)Low (Minutes to Hours)Intrinsic ElectrophilicityGood (Amide bond)
Maleimide Sulfhydryls (Cys)ModerateIntrinsic ElectrophilicityModerate (Retro-Michael risk)
Sulfonyl Chloride Amines, AlcoholsVery Low (Seconds to Mins)Intrinsic ElectrophilicityGood

Workflow & Pathway Visualizations

The successful implementation of FSBA relies on a two-phase workflow: orthogonal synthesis of the targeting probe, followed by proximity-induced protein crosslinking.

SuFEx_Mechanism A Target Protein (Nucleophilic Tyr/Lys/His) C Proximity-Induced Complex Formation A->C B FSBA-Conjugated Targeting Ligand B->C D SuFEx Reaction (Fluoride Expulsion) C->D Microenvironment Catalysis E Irreversible Covalent Protein Conjugate D->E Stable S(VI) Bond

Figure 1: Mechanism of proximity-induced SuFEx bioconjugation using FSBA.

Experimental_Workflow Step1 1. Linker Activation (FSBA + EDC/NHS or HATU) Step2 2. Probe Synthesis (Amide Coupling to Payload) Step1->Step2 Step3 3. Protein Incubation (Binding & Equilibration) Step2->Step3 Step4 4. SuFEx Crosslinking (Covalent Capture at pH 7.5-8.0) Step3->Step4 Step5 5. Conjugate Validation (Intact LC-MS / In-Gel Fluorescence) Step4->Step5

Figure 2: Step-by-step experimental workflow for FSBA probe synthesis and protein conjugation.

Experimental Protocols

Every step in this protocol is designed as a self-validating system. By leveraging the orthogonal reactivity of the sulfonyl fluoride group, the carboxylic acid of FSBA can be manipulated without degrading the warhead[3],[4].

Protocol A: Synthesis of FSBA-Functionalized Probes (Amide Coupling)

Objective: Conjugate 4-(fluorosulfonyl)benzoic acid to an amine-bearing targeting ligand (e.g., peptide, small molecule, or fluorophore).

Materials:

  • 4-(Fluorosulfonyl)benzoic acid (FSBA)

  • Amine-bearing ligand/payload

  • Coupling Reagents: HATU or EDC/NHS

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Methodology:

  • Preparation of Active Ester: Dissolve 1.2 equivalents of FSBA and 1.2 equivalents of HATU in anhydrous DMF. Add 2.5 equivalents of DIPEA.

    • Causality: HATU rapidly activates the benzoic acid moiety. The sulfonyl fluoride group is entirely inert to these conditions, allowing orthogonal amide bond formation[4].

  • Ligand Addition: Stir the activation mixture for 10 minutes at room temperature, then add 1.0 equivalent of the amine-bearing ligand.

  • Reaction Monitoring: Stir for 2–4 hours. Monitor via LC-MS.

    • Validation: Look for the product mass

      
      . The S–F bond will remain intact (no loss of 19 Da).
      
  • Purification: Purify the resulting FSBA-probe via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA). Lyophilize and store at -20°C in a desiccator.

Protocol B: Proximity-Induced Protein Bioconjugation

Objective: Covalently crosslink the synthesized FSBA-probe to the target protein.

Materials:

  • Purified Target Protein (1–10 µM)

  • Synthesized FSBA-probe (10 mM stock in DMSO)

  • Conjugation Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5–8.0

Step-by-Step Methodology:

  • Buffer Exchange: Ensure the target protein is in the Conjugation Buffer.

    • Causality: Avoid buffers containing primary amines (e.g., Tris) or strong nucleophiles that could compete, although FSBA is highly resistant to background hydrolysis. A pH of 7.5–8.0 is critical because it ensures that target Tyrosine or Lysine residues within the binding pocket are optimally poised for nucleophilic attack[1].

  • Probe Addition: Add the FSBA-probe to the protein solution at a 5:1 to 10:1 molar excess. Keep the final DMSO concentration below 5% to prevent protein denaturation.

  • Incubation: Incubate the mixture at room temperature (or 37°C depending on protein stability) for 2 to 12 hours.

    • Causality: Because SuFEx relies on proximity-induced microenvironment catalysis, the reaction kinetics depend heavily on the binding affinity (

      
      ) and the exact spatial orientation of the warhead relative to the target nucleophile[2].
      
  • Quenching & Cleanup: Remove unreacted probe using a Zeba™ spin desalting column or via dialysis against standard PBS.

Protocol C: Validation by Intact Protein LC-MS

Objective: Confirm the stoichiometry and exact mass of the bioconjugate.

  • Sample Prep: Dilute the desalted protein conjugate to 1 µM in 0.1% Formic Acid.

  • Analysis: Inject onto a high-resolution LC-MS (e.g., Q-TOF) using a C4 column.

  • Data Deconvolution: Deconvolute the raw mass spectra.

    • Validation Metric: A successful SuFEx reaction results in the loss of the fluoride ion. Therefore, the expected mass of the conjugate is:

      
      
      
    • If the mass shows an addition of the full probe without the loss of 19 Da, non-covalent aggregation has occurred. If multiple additions are seen, the probe concentration must be titrated down to ensure site-specificity.

References

1.[2] Advancing Protein Therapeutics through Proximity-Induced Chemistry. NIH PubMed Central. URL: 2.[1] Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. URL: 3.[3] Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2. Journal of Medicinal Chemistry - ACS Publications. URL: 4.[4] Development of an Affinity-Based Probe to Profile Endogenous Human Adenosine A3 Receptor Expression. NIH PubMed Central. URL:

Sources

Method

Application Note: High-Resolution Proteome-Wide Profiling Using 4-Fluoro-3-(fluorosulfonyl)benzoic Acid

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Application: SuFEx Chemoproteomics, Activity-Based Protein Profiling (ABPP), Target Identification Executive Summary & Mechanistic Rat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Application: SuFEx Chemoproteomics, Activity-Based Protein Profiling (ABPP), Target Identification

Executive Summary & Mechanistic Rationale

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has fundamentally transformed chemoproteomics. Unlike highly reactive electrophiles (e.g., acrylamides or haloacetamides) that predominantly target hyper-reactive cysteines, sulfonyl fluorides (SFs) serve as "privileged warheads." They are thermodynamically stable in aqueous environments but undergo rapid, proximity-driven reactions with context-specific nucleophiles, including tyrosine, lysine, serine, and histidine .

4-Fluoro-3-(fluorosulfonyl)benzoic acid (FFBA, CAS: 1934460-95-3) represents a next-generation bifunctional building block for Activity-Based Probes (ABPs). Its structural design offers two critical mechanistic advantages:

  • Inductive Activation & Tuned Electrophilicity: The strongly electron-withdrawing fluorine atom at the 4-position lowers the lowest unoccupied molecular orbital (LUMO) of the adjacent S(VI) center. This accelerates SuFEx reactivity toward sterically hindered or neutral nucleophiles (e.g., unprotonated lysines in hydrophobic pockets) that might otherwise evade capture by unactivated sulfonyl fluorides.

  • Modular Probe Assembly: The benzoic acid moiety provides a highly efficient synthetic handle for amide coupling. By conjugating FFBA to reporter tags (e.g., propargylamine for click chemistry) or target-directing ligands, researchers can rapidly generate libraries of chemoproteomic probes.

Reactivity P FFBA-Derived Probe (-SO2F Warhead) Y Tyrosine (Phenolate) pKa Shifted P->Y SuFEx K Lysine (Unprotonated) Hydrophobic Pocket P->K SuFEx S Serine/Threonine Proximity Effect P->S SuFEx T Target Protein (Context-Specific) T->Y T->K T->S C Stable Covalent Adduct (LC-MS/MS Detectable) Y->C K->C S->C

Context-dependent SuFEx reactivity of the fluorosulfonyl warhead with protein nucleophiles.

Quantitative Profiling of SuFEx Target Residues

The reactivity of the -SO₂F group is strictly gated by the protein microenvironment. The table below summarizes the causality behind residue-specific labeling and the analytical stability of the resulting adducts during LC-MS/MS workflows.

Target Amino AcidNative pKaRequired Microenvironment for SuFExAdduct FormedAdduct Stability (LC-MS)
Tyrosine (Tyr) ~10.0Proximal basic residue (pKa shift to <8.0)Aryl SulfonateExcellent
Lysine (Lys) ~10.5Hydrophobic pocket (deprotonated state)SulfonamideExcellent
Serine (Ser) ~13.0Catalytic triad / Hydrogen bond networkAlkyl SulfonateHigh
Histidine (His) ~6.0Hydrogen bond acceptor (stabilizes transition state)SulfonamideModerate (Prone to hydrolysis)

Experimental Protocols: A Self-Validating System

To ensure high-confidence target identification, the following protocols integrate self-correcting quality control steps and competitive profiling arms.

Protocol A: Synthesis of the FFBA-Alkyne Activity-Based Probe

Causality: Conjugating FFBA to a terminal alkyne (propargylamine) minimizes the probe's steric footprint, ensuring high cell permeability and preserving native protein-probe interactions during live-cell labeling.

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under nitrogen, dissolve 1.0 eq (222 mg, 1.0 mmol) of FFBA and 1.2 eq (456 mg, 1.2 mmol) of HATU in 5 mL of anhydrous DMF. Add 3.0 eq (522 µL, 3.0 mmol) of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature.

  • Coupling: Add 1.2 eq (77 µL, 1.2 mmol) of propargylamine dropwise. Stir the reaction for 2 hours at room temperature.

  • Self-Validation (QC Check): Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. The active ester must be fully consumed, yielding a predominant peak corresponding to the amide product (Expected

    
     for 
    
    
    
    is 258.0). Correction: If unreacted FFBA is detected, add an additional 0.5 eq of propargylamine and stir for 1 hour.
  • Purification: Quench the reaction with 10 mL of saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure FFBA-alkyne probe.

Protocol B: Live-Cell Proteome-Wide Labeling and Enrichment

Causality: Performing SuFEx labeling in live cells rather than lysates is critical. Cell lysis disrupts native multiprotein complexes and alters local pH microenvironments, which can artificially quench or hyper-activate SuFEx reactivity.

Step-by-Step Methodology:

  • In Situ Labeling: Culture HEK293T cells to 80% confluency. Treat the experimental arm with 10 µM FFBA-alkyne probe (0.1% DMSO final) for 4 hours at 37°C.

    • Self-Validation (Competitive Arm): Pre-incubate a biological replicate with a known competitive inhibitor (e.g., 10 µM of an ATP-competitive kinase inhibitor) for 1 hour prior to probe addition. True targets will show diminished MS signal in this arm.

  • Cell Lysis: Wash cells three times with ice-cold PBS to remove unbound probe. Lyse cells in 500 µL of RIPA buffer supplemented with EDTA-free protease inhibitors. Centrifuge at 15,000 × g for 15 minutes at 4°C. Quantify protein concentration using a BCA assay and normalize all samples to 2 mg/mL.

  • CuAAC Click Chemistry: To 1 mg of cleared lysate, sequentially add the click reagents: 100 µM Biotin-PEG3-Azide, 1 mM TCEP (freshly prepared), 100 µM TBTA, and 1 mM CuSO₄. Vortex gently and rotate in the dark for 1.5 hours at room temperature.

    • Causality: TCEP is required to reduce Cu(II) to the catalytically active Cu(I) species, while TBTA acts as a stabilizing ligand to prevent Cu(I) disproportionation and ROS-mediated protein degradation in the complex lysate.

  • Protein Precipitation: Add 4 volumes of ice-cold methanol, 1 volume of chloroform, and 3 volumes of LC-MS grade water. Centrifuge at 10,000 × g for 5 minutes. Discard the upper and lower liquid phases, leaving the protein disk intact. Wash the pellet twice with cold methanol to remove unreacted biotin-azide.

  • Enrichment: Resuspend the protein pellet in 500 µL of 1% SDS in PBS (sonicate if necessary). Add 50 µL of pre-washed streptavidin-agarose beads. Rotate for 2 hours at room temperature.

  • Stringent Washing & On-Bead Digestion: Wash the beads sequentially with 1% SDS (2×), 8 M Urea in 50 mM ammonium bicarbonate (ABC) (2×), and 50 mM ABC (3×). Reduce with 5 mM DTT (30 min, 55°C), alkylate with 10 mM iodoacetamide (30 min, dark), and digest overnight with 1 µg of sequencing-grade Trypsin at 37°C.

  • Peptide Elution: Collect the supernatant containing tryptic peptides. Desalt using C18 StageTips prior to LC-MS/MS analysis.

Workflow A 1. Probe Synthesis (FFBA + Alkyne) B 2. Live-Cell Incubation (In situ Labeling) A->B Apply Probe C 3. Cell Lysis & Protein Extraction B->C Harvest D 4. CuAAC Click Chemistry (Biotin-Azide) C->D Click Reaction E 5. Streptavidin Enrichment & On-Bead Digestion D->E Isolate Adducts F 6. LC-MS/MS Analysis & Target ID E->F Peptide Elution

Chemoproteomic workflow using FFBA-derived probes for target identification.

Data Interpretation and Target Validation

During LC-MS/MS data analysis (e.g., using MaxQuant or Proteome Discoverer), researchers must set variable modifications to account for the FFBA probe mass addition.

  • Mass Shift: The exact mass addition depends on the specific linker and click-tag used. For direct target-site identification (if the biotin tag is cleavable), the mass of the FFBA-alkyne adduct minus the displaced fluoride ion must be calculated.

  • Validation: True targets are defined as proteins exhibiting a statistically significant enrichment (Log2 Fold Change > 2, p-value < 0.05) in the probe-treated samples compared to the competitive inhibitor arm. The identification of the specific modified peptide (bearing the sulfonate or sulfonamide linkage) provides definitive proof of the SuFEx reaction site.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.[Link]

  • Jones, L. H., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society.[Link]

  • Grimster, N. P., et al. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters.[Link]

  • Mahmood, N. A., et al. (2004). Anti-sulfonylbenzoate Antibodies as a Tool for the Detection of Nucleotide-Binding Proteins for Functional Proteomics. Journal of Proteome Research.[Link]

Application

Application Note: On-Resin Peptide Modification with 4-Fluoro-3-(fluorosulfonyl)benzoic Acid for Solid-Phase Peptide Synthesis

Abstract This comprehensive guide details a robust methodology for the site-specific incorporation of the electrophilic warhead, 4-fluoro-3-(fluorosulfonyl)benzoic acid, into peptides during solid-phase peptide synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details a robust methodology for the site-specific incorporation of the electrophilic warhead, 4-fluoro-3-(fluorosulfonyl)benzoic acid, into peptides during solid-phase peptide synthesis (SPPS). We will explore the chemical principles underpinning the reactivity of sulfonyl fluorides with nucleophilic amino acid residues and present a detailed, field-proven protocol compatible with standard Fmoc/tBu orthogonal chemistry. This application note is intended for researchers, chemists, and drug development professionals engaged in the synthesis of covalent peptide inhibitors and chemical biology probes.

Introduction: The Rise of Covalent Peptide Modulators

The paradigm of drug design is increasingly embracing targeted covalent inhibitors (TCIs) for their potential to achieve high potency and prolonged duration of action. Sulfonyl fluorides have emerged as a versatile class of electrophilic "warheads" for TCIs due to their unique balance of stability and reactivity.[1] Unlike more aggressive electrophiles, sulfonyl fluorides exhibit remarkable stability in aqueous environments, yet can form stable covalent bonds with a range of nucleophilic amino acid side chains, including lysine, tyrosine, histidine, serine, and threonine.[1][2]

The integration of these reactive moieties into peptides via solid-phase peptide synthesis (SPPS) offers a powerful platform for generating highly specific and potent biological tools and therapeutic candidates. This guide focuses on the practical application of 4-fluoro-3-(fluorosulfonyl)benzoic acid, a bifunctional reagent that allows for the introduction of a sulfonyl fluoride warhead through a stable amide linkage.

Scientific Principles: Understanding the Chemistry

The Fmoc/tBu Orthogonal Strategy

Modern peptide synthesis predominantly relies on the Fmoc/tBu strategy due to its mild reaction conditions and orthogonality.[3] The temporary Nα-Fmoc group is base-labile (removed by piperidine), while the "permanent" side-chain protecting groups (e.g., tBu, Boc, Trt) are acid-labile, typically removed during the final cleavage from the resin with trifluoroacetic acid (TFA).[3][4] This orthogonality is paramount as it allows for selective deprotection and modification of specific side chains while the peptide remains anchored to the solid support.[5]

The Reactivity of Aryl Sulfonyl Fluorides

The core of this protocol lies in the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a click chemistry transformation.[6] The sulfonyl fluoride group (–SO₂F) is a mild electrophile that can react with nucleophilic amino acid side chains. The reactivity is context-dependent, influenced by the local microenvironment and the pKa of the target residue.[2] This "tunable" reactivity makes sulfonyl fluorides particularly attractive for achieving target specificity while minimizing off-target effects.

Site-Specific Modification: The Role of Orthogonal Protecting Groups

To achieve site-specific modification of a peptide with 4-fluoro-3-(fluorosulfonyl)benzoic acid, an additional layer of orthogonal protection is required for the target amino acid. For modifying a lysine residue, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group is an excellent choice. The ivDde group is stable to the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage but can be selectively removed on-resin using a dilute solution of hydrazine in DMF.[5] This unmasks the ε-amino group of a specific lysine residue for subsequent conjugation.

Experimental Workflow and Protocols

The overall workflow for the synthesis of a peptide site-specifically modified with 4-fluoro-3-(fluorosulfonyl)benzoic acid is depicted below.

workflow cluster_SPPS Standard Fmoc/tBu SPPS cluster_modification On-Resin Modification cluster_final Final Processing start Start with Rink Amide Resin spps_cycle Chain Elongation (Fmoc Deprotection & Coupling) start->spps_cycle Repeat n-1 times ivdde_aa Incorporate Fmoc-Lys(ivDde)-OH spps_cycle->ivdde_aa end_spps Complete Peptide Sequence ivdde_aa->end_spps ivdde_deprotect Selective ivDde Deprotection (Hydrazine/DMF) end_spps->ivdde_deprotect conjugation Conjugation with 4-Fluoro-3-(fluorosulfonyl)benzoic acid ivdde_deprotect->conjugation cleavage Cleavage & Global Deprotection (TFA Cocktail) conjugation->cleavage purification Purification (RP-HPLC) cleavage->purification analysis Analysis (LC-MS/MS) purification->analysis

Figure 1. Workflow for on-resin peptide modification.

Materials and Reagents
ReagentSupplierGrade
Rink Amide ResinVarious100-200 mesh, ~0.5 mmol/g
Fmoc-protected amino acidsVariousSynthesis Grade
Fmoc-Lys(ivDde)-OHVariousSynthesis Grade
4-Fluoro-3-(fluorosulfonyl)benzoic acidVarious≥95%
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis Grade
Dichloromethane (DCM)VariousACS Grade
PiperidineVariousReagent Grade
Diisopropylethylamine (DIEA)VariousPeptide Synthesis Grade
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)VariousPeptide Synthesis Grade
Hydrazine monohydrateVariousReagent Grade
Trifluoroacetic acid (TFA)VariousReagent Grade
Triisopropylsilane (TIS)VariousReagent Grade
1,2-Ethanedithiol (EDT)VariousReagent Grade
PhenolVariousACS Grade
Diethyl etherVariousAnhydrous
Protocol 1: Solid-Phase Peptide Synthesis

This protocol assumes a 0.1 mmol synthesis scale.

  • Resin Preparation: Swell 200 mg of Rink Amide resin in DMF in a peptide synthesis vessel for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.), HCTU (0.39 mmol, 3.9 eq.), and DIEA (0.8 mmol, 8 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion with a ninhydrin test.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-Lys(ivDde)-OH at the desired position.

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2) to reveal the N-terminal amine.

Protocol 2: On-Resin Site-Specific Modification
  • Selective ivDde Deprotection:

    • Wash the peptide-resin with DMF (3x).

    • Treat the resin with 2-4% hydrazine monohydrate in DMF (3 x 10 min).[5]

    • Wash the resin thoroughly with DMF (5x) to remove all traces of hydrazine.

  • Conjugation of 4-Fluoro-3-(fluorosulfonyl)benzoic acid:

    • In a separate vial, pre-activate 4-fluoro-3-(fluorosulfonyl)benzoic acid (0.4 mmol, 4 eq.) with HCTU (0.39 mmol, 3.9 eq.) and DIEA (0.8 mmol, 8 eq.) in DMF for 5 minutes.

    • Add the activated solution to the peptide-resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Monitor the reaction for the disappearance of the free amine using a ninhydrin test.

    • Wash the resin extensively with DMF (5x) and DCM (5x). Dry the resin under vacuum.

Protocol 3: Cleavage and Deprotection

Safety Note: Trifluoroacetic acid (TFA) is highly corrosive. All steps must be performed in a certified fume hood with appropriate personal protective equipment.

  • Preparation of Cleavage Cocktail (Reagent K): Prepare a fresh solution of TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v).[2]

  • Cleavage Reaction:

    • Add the dried, modified peptide-resin to a reaction vessel.

    • Add 5-10 mL of the cleavage cocktail to the resin.

    • Agitate the mixture at room temperature for 2-3 hours.[2]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under a gentle stream of nitrogen.

    • Precipitate the crude peptide by adding ice-cold diethyl ether.

    • Centrifuge the suspension to pellet the peptide.

    • Decant the ether and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

Characterization and Quality Control

Purification

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

Mass Spectrometry Analysis

The identity and purity of the final product should be confirmed by liquid chromatography-mass spectrometry (LC-MS). The expected mass of the modified peptide will be the mass of the original peptide plus the mass of the 4-fluoro-3-(fluorosulfonyl)benzoyl moiety minus the mass of a hydrogen atom.

Expected Mass Shift: +205.00 Da (C₇H₃FO₃S)

During tandem mass spectrometry (MS/MS) for sequencing, a characteristic neutral loss of SO₃ (80 Da) from sulfonylated peptide fragments is often observed and can be a useful diagnostic marker.[7][8]

Discussion and Expert Insights

  • Choice of Lysine Protecting Group: The ivDde group is highly effective for this protocol. Other hydrazine-labile groups like Dde could also be employed. It is critical to ensure complete removal of hydrazine before the conjugation step, as residual hydrazine can react with the sulfonyl fluoride.

  • Alternative Nucleophiles: While this protocol focuses on lysine modification, the same principle can be applied to other nucleophilic residues like tyrosine. For tyrosine modification, the phenolic hydroxyl group is the target. In such cases, a protecting group for the target tyrosine that can be removed orthogonally on-resin would be required.

  • Activation Reagents: HCTU is a highly efficient coupling reagent. Other carbodiimide-based reagents like DIC in the presence of an additive like Oxyma can also be used for the activation of 4-fluoro-3-(fluorosulfonyl)benzoic acid.

  • Cleavage Cocktail: The choice of scavengers in the TFA cleavage cocktail is important to prevent side reactions with sensitive residues like tryptophan or methionine. Reagent K is a robust, general-purpose cocktail suitable for most sequences.[2]

Conclusion

The methodology presented provides a reliable and reproducible pathway for the synthesis of peptides site-specifically modified with 4-fluoro-3-(fluorosulfonyl)benzoic acid. By leveraging a well-defined orthogonal protection strategy, researchers can readily access novel covalent peptide probes and inhibitors. This approach expands the toolbox for chemical biology and drug discovery, enabling the rational design of next-generation targeted therapeutics.

References

  • Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. RSC Chemical Biology. (URL: )
  • Targeted Annotation of S-Sulfonylated Peptides by Selective Infrared Multiphoton Dissociation Mass Spectrometry. Journal of the American Society for Mass Spectrometry. (URL: )
  • Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. Angewandte Chemie. (URL: )
  • Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. Journal of the American Chemical Society. (URL: )
  • Analysis of sulfated peptides using positive electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry. (URL: [Link])

  • Streamlining SuFEx Inhibitor Development: A Unified Approach Using Photolabile and Orthogonal Sulfinate Protecting Groups. Angewandte Chemie International Edition. (URL: [Link])

  • Peptide De Novo Sequencing With MALDI TOF/TOF: A Simple Approach Using Sulfonation Chemistry. American Laboratory. (URL: [Link])

  • Study of the gas-phase fragmentation behaviour of sulfonated peptides. ResearchGate. (URL: [Link])

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science. (URL: [Link])

  • Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine. (URL: [Link])

  • Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC. (URL: [Link])

  • Fmoc / t-Bu Solid Phase Synthesis. Sunresin. (URL: [Link])

Sources

Method

Application Note: Mechanistic Insights and Protocols for Tyrosine Bioconjugation using 4-Fluoro-3-(fluorosulfonyl)benzoic acid

Document Type: Technical Application Guide & Standard Operating Procedure Target Audience: Chemical Biologists, Protein Engineers, and Drug Development Scientists Executive Summary & Chemical Causality Sulfur(VI) Fluorid...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide & Standard Operating Procedure Target Audience: Chemical Biologists, Protein Engineers, and Drug Development Scientists

Executive Summary & Chemical Causality

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier click chemistry methodology, originally pioneered by K.B. Sharpless and colleagues [1]. Unlike highly reactive sulfonyl chlorides, fluorosulfonyl groups (-SO₂F) are exceptionally stable to aqueous hydrolysis but undergo rapid, proximity-driven nucleophilic substitution with specific amino acid residues—most notably tyrosine [2].

The Privileged Hub: 4-Fluoro-3-(fluorosulfonyl)benzoic acid (4-FSBA) As a Senior Application Scientist, I emphasize that 4-FSBA is not merely a labeling reagent; it is a trifunctional programmable hub.

  • The -SO₂F Group: Acts as the primary SuFEx warhead, forming a highly stable aryl sulfonate ester linkage with the phenolic hydroxyl of tyrosine.

  • The -COOH Group: Provides a bioorthogonal handle for standard carbodiimide (EDC/NHS) coupling, allowing researchers to pre- or post-functionalize the probe with fluorophores, affinity tags, or PEG chains.

  • The 4-Fluoro Group: The fluorine atom on the aromatic ring is highly activated by the electron-withdrawing ortho-fluorosulfonyl and para-carboxyl groups. This renders it susceptible to Nucleophilic Aromatic Substitution (S_NAr) by strong nucleophiles like cysteine thiols, enabling orthogonal dual-labeling strategies.

Understanding the causality of the SuFEx mechanism is critical: the reaction is entirely dependent on the microenvironment of the target protein. Tyrosine typically possesses a pKa of ~10.4. However, when situated near basic residues (e.g., Lysine, Histidine, Arginine) or within specific hydrogen-bonding networks, its pKa drops, allowing the formation of a reactive phenoxide anion at physiological pH (7.4–8.0) [3]. This phenoxide is the true nucleophile that drives the SuFEx reaction.

Reaction Mechanism

The SuFEx reaction between 4-FSBA and a tyrosine residue is a kinetically controlled nucleophilic substitution at the S(VI) center. The mechanistic pathway proceeds as follows:

  • Deprotonation: A proximal basic residue or the buffered solvent acts as a general base, deprotonating the tyrosine phenol to generate a highly nucleophilic phenoxide anion.

  • Nucleophilic Attack: The phenoxide oxygen attacks the electrophilic S(VI) atom of the fluorosulfonyl group.

  • Transition State: The system passes through a pentacoordinate sulfur transition state (or a concerted displacement).

  • Elimination: The fluoride ion (F⁻) is expelled. Fluoride is an excellent leaving group in this context because the thermodynamic stability of the resulting S-O bond compensates for the cleavage of the strong S-F bond.

  • Stable Linkage: The final product is an irreversible, hydrolytically stable aryl sulfonate ester (Ar-O-SO₂-Ar').

Mechanism A 1. Tyrosine Residue (Phenol form) B 2. Base/Microenvironment Deprotonation A->B C 3. Reactive Phenoxide (Nucleophile) B->C E 5. Nucleophilic Attack on S(VI) Center C->E D 4. 4-Fluoro-3-(fluorosulfonyl) benzoic acid (Electrophile) D->E F 6. Pentacoordinate Transition State E->F G 7. Fluoride Elimination (F- leaving group) F->G H 8. Stable Aryl Sulfonate Ester Linkage G->H

Caption: Logical flow of the SuFEx reaction mechanism between tyrosine and the fluorosulfonyl warhead.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, this protocol is designed as a self-validating system. It includes mandatory control arms (Vehicle Control and Base-Hydrolysis Control) to definitively prove that any observed mass shift is a covalent, stable SuFEx modification rather than non-covalent aggregation or an unstable esterification.

Phase 1: Reagent Preparation
  • Stock Solution: Dissolve 4-FSBA in anhydrous DMSO to a final concentration of 50 mM.

    • Expert Insight: The S(VI)-F bond is highly resistant to hydrolysis compared to S(VI)-Cl, but anhydrous DMSO prevents premature degradation of the activated 4-fluoro position over long-term storage.

  • Protein Preparation: Buffer exchange your target protein (e.g., 10–50 µM) into 50 mM HEPES, 150 mM NaCl, pH 8.0.

    • Expert Insight: Avoid Tris buffer, as its primary amine can competitively react with the 4-fluoro position via S_NAr over extended incubations.

Phase 2: SuFEx Bioconjugation
  • Reaction Initiation: Aliquot 100 µL of the protein solution into two tubes: "Reaction" and "Vehicle Control".

  • Dosing: Add 4-FSBA stock to the "Reaction" tube to achieve a 20-fold molar excess (e.g., 1 mM final concentration). Add an equivalent volume of pure DMSO to the "Vehicle Control". Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation.

  • Incubation: Incubate both tubes at 37°C for 4 to 12 hours with gentle agitation. SuFEx is kinetically slower than maleimide-thiol chemistry; elevated temperature and time are required to overcome the activation energy barrier.

Phase 3: Purification and Validation
  • Quenching & Desalting: Terminate the reaction by passing the mixtures through a size-exclusion chromatography (SEC) desalting column (e.g., Zeba Spin) pre-equilibrated with PBS (pH 7.4) to remove unreacted 4-FSBA.

  • LC-MS Analysis: Analyze both the Reaction and Control samples via Intact Protein LC-MS.

    • Validation Metric: A successful reaction will yield a mass shift of +202.01 Da (Addition of C₇H₃F₂O₃S minus the expelled HF) per modified tyrosine residue.

  • Stability Control (Optional): Incubate a fraction of the purified conjugate in 100 mM Carbonate buffer (pH 10.0) for 2 hours. The SuFEx-derived sulfonate ester will remain completely stable, whereas standard NHS-derived esters would rapidly hydrolyze.

Workflow S1 Step 1: Reagent Prep Dissolve in DMSO (Avoid Hydrolysis) S2 Step 2: Bioconjugation Incubate Protein (pH 7.4 - 8.0, 37°C) S1->S2 S3 Step 3: Purification Desalting / SEC (Remove Excess Probe) S2->S3 S4 Step 4: Validation Intact LC-MS & MS/MS (Confirm Mass Shift) S3->S4

Caption: Step-by-step experimental workflow for SuFEx-mediated tyrosine bioconjugation and validation.

Quantitative Data & Optimization Parameters

The efficiency of the SuFEx reaction is highly sensitive to environmental parameters. Deviations from the optimized protocol will result in specific mechanistic failures, summarized in the table below:

ParameterOptimal ConditionSub-optimal ConditionMechanistic Consequence of Deviation
pH 7.4 – 8.0< 7.0 or > 8.5< 7.0: Tyrosine remains fully protonated (no phenoxide nucleophile).> 8.5: Increased risk of probe hydrolysis and off-target lysine modification.
Temperature 25°C – 37°C4°CSuFEx has a higher activation energy barrier than classical click reactions; 4°C severely stunts reaction kinetics, leading to <5% yield.
Co-solvent ≤ 5% (v/v) DMSO> 10% DMSOHigh organic solvent concentrations induce protein unfolding, disrupting the 3D microenvironment required to lower the Tyrosine pKa.
Probe Stoichiometry 10 – 50 molar eq.> 100 molar eq.Excessive electrophile concentration overrides microenvironment selectivity, driving non-specific labeling at surface histidines or unactivated tyrosines.
Reaction Time 4 – 12 hours< 1 hourIncomplete bioconjugation due to the kinetically controlled nature of the S(VI) nucleophilic substitution.

References

  • Dong, J., Krasnova, L., Finn, M.G., & Sharpless, K.B. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. URL:[Link]

  • Choi, E. J., et al. (2018). "Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction." Chemistry–A European Journal. URL:[Link]

  • Wang, H., et al. (2018). "Genetically Encoding Fluorosulfate-L-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo." Journal of the American Chemical Society. URL:[Link]

  • Jones, et al. (2023). "Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media." PMC. URL:[Link]

Application

Synthesis and Application of Fluorosulfonyl-Functionalized Metal-Organic Frameworks (MOFs) via SuFEx Click Chemistry

Target Audience: Researchers, materials scientists, and drug development professionals. Application Focus: Late-stage functionalization, heterogeneous catalysis, and targeted drug-delivery platforms.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Application Focus: Late-stage functionalization, heterogeneous catalysis, and targeted drug-delivery platforms.

Executive Summary & Scientific Rationale

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials assembled from metal nodes and organic linkers. While their modularity makes them ideal platforms for catalysis and drug delivery, introducing complex or highly reactive functionalities de novo during MOF synthesis is notoriously difficult. The harsh solvothermal conditions (high temperatures, acidic modulators) often degrade sensitive functional groups.

Post-Synthetic Modification (PSM) circumvents this limitation. A recent breakthrough in PSM leverages Sulfur(VI) Fluoride Exchange (SuFEx) —a next-generation click chemistry. SuFEx relies on the unique chemical stability of the sulfonyl fluoride (


) group. Unlike sulfonyl chlorides (

), which rapidly hydrolyze, sulfonyl fluorides are highly resistant to hydrolysis and solvothermal synthesis conditions, allowing them to be incorporated directly into the MOF backbone[1]. Once the MOF is assembled, the

"sleeping beauty" can be selectively activated by specific catalysts to react with nucleophiles, forming incredibly stable sulfonate or sulfonamide linkages.

Mechanistic Insights: The SuFEx Advantage in MOFs

The integration of SuFEx into MOF chemistry is driven by strict thermodynamic and kinetic causalities:

  • Solvothermal Survivability: The high bond dissociation energy of the S–F bond (~86 kcal/mol) ensures that the

    
     moiety remains completely inert during the 120 °C acidic conditions required to crystallize zirconium-based MOFs (like UiO-67)[1].
    
  • On-Demand Activation: The S(VI)–F bond requires a specific nucleophilic or basic "kiss" to activate. Catalysts such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or calcium bistriflimide coordinate with the substrate, lowering the activation barrier to ~21 kcal/mol and stabilizing the leaving fluoride[2].

  • Orthogonality and Byproduct Extrusion: When reacting with silyl-protected phenols (

    
    ), the reaction is driven forward by the formation of the extremely strong Si–F bond in the volatile byproduct, trimethylsilyl fluoride (TMS-F). This gas is easily evacuated from the MOF pores, leaving behind a pure, covalently modified framework without the need for harsh liquid-phase purification.
    

Materials and Reagents

Ensure all reagents are stored under inert atmosphere if sensitive to ambient moisture.

Reagent / MaterialRole in SynthesisPurity / Grade
Zirconium(IV) chloride (

)
Metal node precursor for UiO-67

99.5%, anhydrous

*
Fluorosulfonyl-functionalized dicarboxylate linker

98.0%
Benzoic Acid Monotopic modulator (controls crystal growth)

99.5%
N,N-Dimethylformamide (DMF) Primary solvent for solvothermal synthesisAnhydrous, 99.8%
DBU SuFEx catalyst / Base

99.0%
Silyl-protected Nucleophiles Reactants for PSM (e.g., Ar-O-TMS)Analytical grade
Aqueous HF (50%) /

Digestion reagents for NMR validationTrace metal grade

*e.g., 2-fluorosulfonyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid.

Experimental Protocols: A Self-Validating System

Protocol A: De Novo Synthesis of UiO-67-SO F

Causality Note: Zirconium MOFs are chosen for their exceptional chemical stability (


 nodes), which prevents framework collapse during subsequent basic PSM steps.
  • Precursor Dissolution: In a 20 mL scintillation vial, dissolve

    
     (0.05 mmol) and 
    
    
    
    (0.05 mmol) in 5 mL of anhydrous DMF.
  • Modulator Addition: Add benzoic acid (1.5 mmol) to the solution.

    • Why Benzoic Acid? Benzoic acid acts as a competing monotopic ligand. It slows down the coordination of the dicarboxylate linkers to the

      
       ions, shifting the kinetic regime to a thermodynamic one. This prevents the formation of amorphous gels and yields highly crystalline, defect-free octahedral MOF particles.
      
  • Crystallization: Seal the vial and heat isothermally at 120 °C for 48 hours in a convection oven.

  • Washing & Activation: Isolate the resulting white octahedral crystals via centrifugation. Wash sequentially with fresh DMF (3 × 10 mL) and acetone (3 × 10 mL) over 3 days.

    • Self-Validation: The use of acetone removes residual high-boiling DMF and unreacted benzoic acid without hydrolyzing the

      
       groups. Dry under vacuum at room temperature.
      
Protocol B: SuFEx Post-Synthetic Modification (PSM)
  • Suspension: Suspend 20 mg of activated UiO-67-SO

    
    F in 2 mL of dry acetonitrile (
    
    
    
    ) inside a nitrogen-filled glovebox.
  • Nucleophile Introduction: Add 3.0 equivalents (relative to the

    
     sites) of the desired silyl-protected nucleophile (e.g., an imidazolium-functionalized phenol-TMS ether).
    
  • Catalysis: Add 0.2 equivalents of DBU.

    • Why DBU? DBU acts as an amidine base that transiently coordinates to the S(VI) center, increasing its electrophilicity while simultaneously activating the silyl ether, facilitating the rapid extrusion of TMS-F[1].

  • Incubation: Stir the suspension gently at 45 °C for 24 hours.

  • Purification: Centrifuge and wash the modified MOF with acetonitrile and dichloromethane to remove the DBU and unreacted nucleophiles. The TMS-F byproduct evaporates naturally.

Visualizing the Workflows

Workflow A ZrCl4 + H2L-SO2F + Benzoic Acid B Solvothermal Synthesis (120°C, 48h) A->B DMF C UiO-67-SO2F (Porous MOF) B->C Crystallization D SuFEx PSM (+ Nucleophile, DBU) C->D Dry MeCN E Functionalized UiO-67 (Sulfonate/Sulfonamide) D->E -TMS-F Byproduct

Caption: Workflow for the synthesis and SuFEx-mediated PSM of UiO-67-SO2F.

Mechanism S1 Resting MOF Node (R-SO2F) S2 Base Activation (DBU coordinates) S1->S2 Catalyst Addition S3 Nucleophilic Attack (Ar-OTMS or R-NH2) S2->S3 Nucleophile Entry S4 Fluoride Elimination (Transition State) S3->S4 S(VI) Activation S5 Modified MOF (Stable S-O / S-N Bond) S4->S5 Extrusion of TMS-F or HF

Caption: Mechanistic pathway of the SuFEx click reaction at the MOF's fluorosulfonyl node.

Quantitative Data & Characterization

Tracking the physical and chemical transformation of the MOF is critical to ensure the framework has not collapsed during PSM. The table below summarizes typical analytical benchmarks[1].

MOF DerivativeBET Surface Area (m²/g)Pore Volume (cm³/g)SuFEx Conversion Yield (%)*
UiO-67-SO

F
(Parent)
2,1500.85N/A
UiO-67-Phenol (PSM)1,8200.7199%
UiO-67-Amine (PSM)1,7500.6885%
UiO-67-Imidazolium (PSM)1,4300.5584%

*Conversion yields are determined by digesting the MOF in 50% aqueous HF, followed by


 NMR integration of the modified vs. unmodified linker signals.

Troubleshooting & Analytical Validation

To ensure this protocol acts as a self-validating system , researchers must employ the following analytical checks:

  • Powder X-Ray Diffraction (PXRD): Perform PXRD before and after SuFEx modification. The retention of the fcu topology (distinct peaks at low

    
     angles) proves that the DBU catalyst and nucleophilic attack did not degrade the Zr-carboxylate coordination bonds[1].
    
  • Fourier-Transform Infrared Spectroscopy (FTIR): Monitor the disappearance of the characteristic

    
     stretching bands at ~1420 cm⁻¹ and ~1210 cm⁻¹. The appearance of new bands corresponding to the grafted functional group (e.g., C=C aromatic stretches) confirms covalent attachment.
    
  • Incomplete Conversion: If NMR digestion reveals <50% conversion, the pores may be sterically blocked. Causality: Large nucleophiles suffer from diffusion limitations within the micropores of UiO-67. Switch to a smaller nucleophile, increase the reaction time to 72 hours, or slightly elevate the temperature to 60 °C to increase kinetic diffusion rates.

References

  • Park, S., Song, H., Ko, N., & Lee, E. (2018). SuFEx in Metal-Organic Frameworks: a Versatile Post-synthetic Modification Tool. ACS Applied Materials & Interfaces, 10(40), 34376-34381. Available at:[Link]

  • Han, B., et al. (2022). Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx): Mechanistic Insights toward Instigating Catalysis. Inorganic Chemistry. Available at:[Link]

  • Nie, X., & Liao, S. (2021). Radical Fluorosulfonylation: Accessing Alkenylsulfonyl Fluorides from Alkenes and Alkynes. Organic Letters. Available at:[Link]

Sources

Method

Late-stage functionalization of peptides using 4-Fluoro-3-(fluorosulfonyl)benzoic acid

Application Note: Late-Stage Functionalization of Peptides using 4-Fluoro-3-(fluorosulfonyl)benzoic Acid Abstract This guide details the protocol for utilizing 4-Fluoro-3-(fluorosulfonyl)benzoic acid (4F-3FSBA) as a robu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Late-Stage Functionalization of Peptides using 4-Fluoro-3-(fluorosulfonyl)benzoic Acid

Abstract

This guide details the protocol for utilizing 4-Fluoro-3-(fluorosulfonyl)benzoic acid (4F-3FSBA) as a robust bifunctional linker for the late-stage functionalization of peptides. Leveraging Sulfur-Fluoride Exchange (SuFEx) chemistry, this reagent enables the installation of a latent electrophilic warhead (


) that is stable under standard Solid-Phase Peptide Synthesis (SPPS) conditions but highly reactive toward specific nucleophiles (e.g., Tyrosine phenols, Lysine amines) in biological environments. This protocol covers reagent installation, cleavage compatibility, and downstream applications in peptide macrocyclization and covalent probe development.

Introduction: The SuFEx Advantage

The functionalization of complex peptides requires chemistries that are bio-orthogonal, high-yielding, and stable. SuFEx (Sulfur-Fluoride Exchange) , championed by Sharpless and colleagues, has emerged as a "next-generation click chemistry" due to the unique properties of the sulfonyl fluoride (


) bond:
  • Thermodynamic Stability: Resistant to hydrolysis at physiological pH and stable against reduction.

  • Kinetic Latency: The bond is largely inert until activated by specific microenvironments (e.g., protein active sites) or catalysts (e.g., silyl ethers, calcium ions).

  • Chemoselectivity: Preferential reaction with Tyrosine (phenols) and Lysine (amines) in proximity.

Why 4-Fluoro-3-(fluorosulfonyl)benzoic acid? Unlike the standard 3-(fluorosulfonyl)benzoic acid, the 4-fluoro derivative incorporates an electron-withdrawing fluorine atom ortho to the sulfonyl group. This modification serves two critical functions:

  • Electronic Activation: It increases the electrophilicity of the sulfur center, enhancing reactivity toward nucleophiles without compromising shelf stability.

  • Dual-Mode Reactivity: The activated 4-fluoro position is susceptible to Nucleophilic Aromatic Substitution (

    
    ), offering a secondary handle for cysteine conjugation or stapling, distinct from the SuFEx center.
    

Mechanism of Action

The utility of 4F-3FSBA relies on a two-step activation sequence:

  • Installation (Amide Coupling): The carboxylic acid moiety is coupled to the peptide N-terminus or a Lysine

    
    -amine using standard activators (HATU/DIC). The electron-deficient ring ensures rapid coupling.
    
  • Functionalization (SuFEx or

    
    ): 
    
    • Path A (SuFEx): The

      
       group undergoes exchange with a nucleophile (Nu-H), releasing fluoride. This is driven by the formation of a stable sulfonate or sulfonamide linkage.
      
    • Path B (

      
      ):  In the presence of thiols (e.g., Cysteine), the 4-Fluoro group can be displaced, creating a thioether linkage while leaving the sulfonyl fluoride intact for a second reaction.
      

Mechanism Reagent 4-Fluoro-3-(fluorosulfonyl) benzoic acid Intermediate Peptide-Linker-SO2F (Stable Intermediate) Reagent->Intermediate Amide Coupling (HATU/DIPEA) Peptide Peptide-Resin (NH2-Terminus) Peptide->Intermediate Product_SuFEx SuFEx Product (Sulfonate/Sulfonamide) Intermediate->Product_SuFEx Path A: SuFEx (Tyr-OH / Lys-NH2) Product_SNAr SNAr Product (Thioether Staple) Intermediate->Product_SNAr Path B: SNAr (Cys-SH, pH > 7.5)

Figure 1: Dual reaction pathways for 4-Fluoro-3-(fluorosulfonyl)benzoic acid. Path A represents the primary SuFEx application.

Experimental Protocols

Protocol A: Solid-Phase Installation (SPPS)

Objective: Attach the linker to the N-terminus of a resin-bound peptide.[1]

Materials:

  • Peptide-Resin (Rink Amide or Wang, 0.1 mmol scale).

  • 4-Fluoro-3-(fluorosulfonyl)benzoic acid (3 eq, 0.3 mmol).

  • HATU (2.9 eq).

  • DIPEA (6 eq).

  • DMF (Anhydrous).

Procedure:

  • Fmoc Deprotection: Remove the N-terminal Fmoc group using 20% Piperidine/DMF (

    
     min). Wash resin 
    
    
    
    with DMF.
  • Activation: Dissolve 4F-3FSBA (66 mg, 0.3 mmol) and HATU (110 mg, 0.29 mmol) in 2 mL DMF. Add DIPEA (104

    
    L, 0.6 mmol).
    
    • Note: Pre-activate for only 30-60 seconds to minimize potential side reactions at the fluorosulfonyl group.

  • Coupling: Add the activated solution to the resin. Shake at room temperature for 45–60 minutes.

    • Monitoring: Verify coupling via Kaiser Test (should be negative/yellow).

  • Washing: Wash resin with DMF (

    
    ) and DCM (
    
    
    
    ).
Protocol B: Cleavage and Scavenger Selection (CRITICAL)

Objective: Cleave peptide from resin without degrading the sulfonyl fluoride or displacing the 4-Fluoro group prematurely.

Warning: The 4-Fluoro group is activated. Avoid high concentrations of thiol scavengers (EDT, Thioanisole) if you wish to retain the fluorine atom.

Recommended Cocktail (TFA/TIS/Water):

  • Composition: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

    
    .
    
  • Time: 2 hours at Room Temperature.

  • Precipitation: Filter resin, precipitate filtrate in cold diethyl ether. Centrifuge and lyophilize.

Table 1: Scavenger Compatibility Guide

Scavenger Compatibility Risk Recommendation
Water High Hydrolysis (Low risk at acidic pH) Recommended
TIS High None Recommended

| EDT (Ethanedithiol) | Low |


 displacement of 4-F | Avoid  unless 

is intended | | Thioanisole | Medium | Potential

at high temp | Use with caution |
Protocol C: Solution-Phase SuFEx Macrocyclization

Objective: Cyclize the peptide via reaction between the N-terminal


 and an internal Tyrosine (or Lysine).

Conditions:

  • Dissolution: Dissolve the purified linear peptide (0.5 mM) in Phosphate Buffer (50 mM, pH 7.5–8.0) containing 20–50% Acetonitrile (to ensure solubility).

  • Incubation: Stir at

    
    
    
    
    .
    • Catalysis (Optional): If reaction is slow, add DABCO (1–2 eq) or

      
       additives to assist fluoride departure.
      
  • Monitoring: Monitor by LC-MS.

    • Mass Shift: The product will show a mass loss of HF (20 Da) relative to the linear precursor if cyclization occurs via sulfonate formation.

  • Purification: Acidify with 0.1% TFA and purify via preparative HPLC.

Application Workflow: Covalent Probe Discovery

This reagent is ideal for converting reversible binders into covalent probes targeting non-catalytic residues.

Workflow Step1 Step 1: Design Identify ligand with solvent-exposed amine or N-terminus. Step2 Step 2: Synthesis Couple 4F-3FSBA to ligand/peptide (SPPS or Solution Phase). Step1->Step2 Step3 Step 3: Screening Incubate Probe with Protein Target (1-10 µM, 1-4 hours). Step2->Step3 Step4 Step 4: Validation Assess Covalent Labeling via Intact Protein MS or Western Blot. Step3->Step4

Figure 2: Workflow for developing covalent probes using 4F-3FSBA.

Troubleshooting & Optimization

IssuePossible CauseSolution
Hydrolysis of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

pH > 9 or prolonged storage in water.Store lyophilized powder at

. Perform reactions at pH 7.0–8.0.
Loss of 4-F atom Reaction with thiol scavengers during cleavage.Use TIS/Water only. Avoid EDT.
Slow SuFEx Reaction Nucleophile (Tyr/Lys) is not spatially proximal.Verify structural model. Add DABCO catalyst. Increase temperature to

.
Incomplete Coupling Amine salts on resin.Ensure thorough DIPEA wash before adding HATU mix.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." MedChemComm. Link

  • Kelly, J. W., et al. (2018). "SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization." Journal of the American Chemical Society. Link[2]

  • Ball, Z. T., et al. (2019). "Functionalization of Sulfonamide-Containing Peptides through Late-Stage Palladium-Catalyzed C(sp3)-H Arylation." Organic Letters. Link

  • Gao, Q., et al. (2023). "Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides." Chemical Science. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 4-Fluoro-3-(fluorosulfonyl)benzoic acid coupling reactions

Welcome to the technical support center for 4-Fluoro-3-(fluorosulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Fluoro-3-(fluorosulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent in coupling reactions. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic routes and improve yields.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on 4-Fluoro-3-(fluorosulfonyl)benzoic acid and how does this influence its use in coupling reactions?

A1: 4-Fluoro-3-(fluorosulfonyl)benzoic acid has three primary sites for functionalization: the carboxylic acid group, the fluorosulfonyl group, and the C-F bond on the aromatic ring.

  • Carboxylic Acid: This is the most common site for modification, typically through amide bond formation. Standard peptide coupling reagents work well here.

  • Fluorosulfonyl Group (-SO₂F): This group is a stable yet reactive electrophile, often referred to as a "sulfonyl hub." It can undergo Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a type of click chemistry, with nucleophiles like amines and phenols to form sulfonamides and sulfonate esters, respectively.[1][2] The S-F bond is notably stable to hydrolysis under many conditions, making it a robust handle for synthesis.[3][4]

  • Aromatic C-F Bond: The carbon-fluorine bond at the 4-position is the most challenging to activate. It typically requires specialized, highly active palladium catalyst systems, often featuring bulky, electron-rich phosphine ligands, to undergo cross-coupling reactions like Suzuki-Miyaura coupling.[5]

The primary utility of this molecule often involves using the fluorosulfonyl group as a coupling partner in transition-metal-catalyzed reactions, where it can act as a pseudohalide.[6][7]

Q2: How does the stability of the fluorosulfonyl group compare to other sulfonyl halides or triflates under typical coupling conditions?

A2: The fluorosulfonyl group exhibits a unique balance of stability and reactivity.[1][4]

  • Compared to Sulfonyl Chlorides (-SO₂Cl): Sulfonyl fluorides are significantly more stable. Sulfonyl chlorides are highly susceptible to hydrolysis, which can complicate isolation and require stringent anhydrous conditions.[8] In contrast, sulfonyl fluorides are remarkably resistant to hydrolysis, even in aqueous environments, making them more user-friendly.[3][9]

  • Compared to Triflates (-OTf): Both aryl fluorosulfonates and aryl triflates are excellent electrophiles in cross-coupling reactions. However, fluorosulfonates offer several advantages: they are generally more stable, less expensive to prepare, and more atom-economical.[6][10] In some direct comparisons, aryl fluorosulfonates have shown higher reactivity and provided better yields than triflates under identical Suzuki-Miyaura conditions.[6][10]

Q3: What are the general storage and handling recommendations for this compound?

A3: 4-Fluoro-3-(fluorosulfonyl)benzoic acid is a stable, solid compound. However, as with most reagents containing reactive functional groups, proper handling is crucial.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong bases and nucleophiles.

  • Handling: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of any dust. As it contains a carboxylic acid, it is corrosive.

Troubleshooting Guide for Coupling Reactions

This section addresses specific issues you may encounter during your experiments.

Scenario 1: Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura coupling yield using the fluorosulfonyl group as the leaving group is low or nonexistent. What are the most likely causes and how can I fix it?

A: Low yield in a Suzuki-Miyaura coupling of an aryl fluorosulfonate is a common issue that can often be resolved by systematically evaluating the catalyst system, base, and reaction conditions. Aryl fluorosulfonates are highly effective coupling partners, often outperforming traditional aryl halides, but they require optimized conditions.[6][10]

Troubleshooting Workflow: Low-Yield Suzuki-Miyaura Coupling

G cluster_start cluster_catalyst Step 1: Catalyst System cluster_base Step 2: Base Selection cluster_conditions Step 3: Reaction Conditions cluster_end Start Low or No Product Catalyst Is your Catalyst System Optimal? - Pd(0) or Pd(II) precatalyst - Bulky, electron-rich ligand Start->Catalyst OptimizeCatalyst Action: Screen Ligands 1. Buchwald Ligands (SPhos, XPhos) 2. NHC Ligands (IPr, SIMes) 3. Check Pd source quality Catalyst->OptimizeCatalyst No Base Is the Base Correct? - Strength (e.g., K₃PO₄ > K₂CO₃) - Solubility Catalyst->Base Yes OptimizeCatalyst->Base OptimizeBase Action: Screen Bases 1. K₃PO₄ (often optimal) 2. Cs₂CO₃ 3. Ensure base is finely ground and anhydrous Base->OptimizeBase No Conditions Are Conditions Optimized? - Anhydrous/Aqueous? - Temperature? - Degassed? Base->Conditions Yes OptimizeBase->Conditions OptimizeConditions Action: Adjust Parameters 1. Add water (e.g., Toluene/H₂O) 2. Increase temperature (80-120 °C) 3. Ensure rigorous degassing Conditions->OptimizeConditions No Success Improved Yield Conditions->Success Yes OptimizeConditions->Success

Caption: A step-by-step decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.

Detailed Troubleshooting Steps:

  • Evaluate the Catalyst System: The C-O bond of the fluorosulfonate needs to be cleaved, which requires a highly active catalyst.

    • The Cause: Standard ligands like PPh₃ may not be effective. The oxidative addition step is often rate-limiting, and an electron-rich, bulky ligand is needed to promote this step.[11][12]

    • The Solution: Employ a more robust ligand. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are excellent choices for coupling aryl sulfonates.[13][14][15] They increase electron density on the palladium center, facilitating oxidative addition.

    • Protocol Insight: Start with a Pd(OAc)₂ or Pd₂(dba)₃ precatalyst (1-2 mol%) and a ligand-to-palladium ratio of 2:1. Air- and moisture-stable NHC-Pd(II) precatalysts are also highly effective and simplify reaction setup.[15]

  • Re-evaluate Your Choice of Base: The base plays a critical role in the transmetalation step.

    • The Cause: A base that is too weak or poorly soluble may not activate the boronic acid effectively.

    • The Solution: Potassium phosphate (K₃PO₄) is often the base of choice for these couplings due to its sufficient strength and solubility in aqueous mixtures.[14][15] Cesium carbonate (Cs₂CO₃) is another strong alternative.[6] Ensure the base is finely powdered to maximize surface area.

    • Protocol Insight: While many Suzuki couplings are run under anhydrous conditions, the presence of a small amount of water is often beneficial, and sometimes essential, for reactions using phosphate or carbonate bases.[16] It helps to solubilize the base and facilitates the formation of the active boronate species.

  • Optimize Solvent and Temperature:

    • The Cause: Poor substrate solubility or insufficient thermal energy can stall the reaction.

    • The Solution: A mixture of an organic solvent and water is often ideal. Common systems include 1,4-dioxane/water or toluene/water.[5][7] These reactions typically require heating, with temperatures ranging from 80 °C to 120 °C.

    • Protocol Insight: Thoroughly degas your solvents and reaction mixture (e.g., via freeze-pump-thaw cycles or by sparging with argon) before heating. Oxygen can deactivate the Pd(0) catalyst, leading to the formation of palladium black and a loss of activity.[11]

ParameterRecommendation 1 (Standard)Recommendation 2 (For Difficult Substrates)Rationale
Catalyst Pd(OAc)₂ (2 mol%)[Pd(IPr)Cl₂]₂ (1 mol%)Buchwald/NHC ligands are superior for C-O bond activation.[14][15]
Ligand SPhos (4 mol%)-Electron-rich, bulky ligands promote oxidative addition.[12]
Base K₃PO₄ (2-3 equiv.)Cs₂CO₃ (2-3 equiv.)Strong, moderately soluble bases are required for efficient transmetalation.[6][15]
Solvent 1,4-Dioxane / H₂O (5:1)Toluene / EtOH / H₂O (10:1:1)Aqueous mixtures aid base solubility and boronic acid activation.[16]
Temperature 100 °C110 °CSufficient thermal energy is needed to overcome activation barriers.

Scenario 2: Amide Coupling

Q: I am observing incomplete conversion and/or side products during the amide coupling of the carboxylic acid moiety. What should I investigate?

A: While the carboxylic acid on this molecule is straightforward to couple, issues can arise from suboptimal activation, steric hindrance, or competing side reactions.

Detailed Troubleshooting Steps:

  • Choice of Coupling Reagent:

    • The Cause: Standard carbodiimide reagents like EDC might not be sufficiently reactive for hindered amines or may lead to side products if not used with an additive.

    • The Solution: Use a more powerful uronium/phosphonium-based or imidazolium-based coupling reagent. HATU, HBTU, and PyBOP are excellent choices that generate highly reactive activated esters, leading to faster and cleaner reactions with higher yields.[17][18]

    • Protocol Insight: Always use coupling reagents like HATU or HBTU in combination with a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. The base is crucial for deprotonating the carboxylic acid and neutralizing the acid formed during the reaction. For HATU, a 1:1:2 molar ratio of acid:HATU:DIPEA is a robust starting point.[17]

  • Reaction Monitoring and Workup:

    • The Cause: Prolonged reaction times can lead to the degradation of activated intermediates or the formation of side products. The fluorosulfonyl group is generally stable but can react with certain nucleophiles under forcing conditions.

    • The Solution: Monitor the reaction closely by TLC or LC-MS. These couplings are often complete within 1-4 hours at room temperature.

    • Protocol Insight: Upon completion, perform an aqueous workup promptly to quench any remaining active esters and remove water-soluble byproducts.

General Protocol: HATU-Mediated Amide Coupling

G cluster_reagents cluster_process Acid 4-Fluoro-3-(fluorosulfonyl) benzoic acid (1.0 eq) Mix1 1. Dissolve Acid & Amine in DMF Amine Amine (1.1 eq) HATU HATU (1.1 eq) DIPEA DIPEA (2.0 eq) DMF Anhydrous DMF Mix2 2. Add DIPEA Mix1->Mix2 Mix3 3. Add HATU (often causes exotherm) Mix2->Mix3 Stir 4. Stir at RT (1-4 h) Mix3->Stir Monitor 5. Monitor by LC-MS Stir->Monitor Workup 6. Aqueous Workup & Purification Monitor->Workup

Caption: A typical workflow for an efficient HATU-mediated amide coupling reaction.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Fluoro-3-(fluorosulfonyl)benzoic acid (1.0 equiv.).

  • Dissolution: Dissolve the acid in anhydrous DMF.

  • Addition of Amine and Base: Add the amine (1.1-1.2 equiv.) followed by DIPEA (2.0-3.0 equiv.).

  • Activation: Add HATU (1.1-1.2 equiv.) portion-wise. The reaction may be slightly exothermic.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS until the starting acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

By carefully selecting your reaction partners and conditions, and by systematically troubleshooting any issues that arise, you can successfully leverage the unique reactivity of 4-Fluoro-3-(fluorosulfonyl)benzoic acid to achieve high yields in your coupling reactions.

References

  • Aberlin, M. E. & Bunton, C. A. Spontaneous hydrolysis of sulfonyl fluorides. J. Org. Chem. 35, 1825–1828 (1970). [Link]

  • Fokin, A. A., & Sharpless, K. B. The SuFEx Click Chemistry: A New Tool for Molecular Construction. Angew. Chem. Int. Ed. 53, 2-5 (2014). [Link]

  • Zhang, W., & Luo, G. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. (2010). [Link]

  • Saraswat, S. K., et al. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances. 13, 14881-14902 (2023). [Link]

  • Hanley, P. S., & Hartwig, J. F. Buchwald–Hartwig C–N coupling reaction between (hetero)aryl fluorosulfonates with aniline. ResearchGate. (2016). [Link]

  • Ball, N. D. Synthetic Routes to Arylsulfonyl Fluorides. MDPI. 11, 830 (2021). [Link]

  • Pérez-Palau, M., & Cornella, J. Synthesis of Sulfonyl Fluorides from Sulfonamides. Eur. J. Org. Chem. 2020, 2497-2500 (2020). [Link]

  • Kice, J. L., & Lunney, E. A. Catalysis of the hydrolysis of aryl sulfonyl fluorides by acetate ion and triethylamine. J. Org. Chem. 40, 2125–2131 (1975). [Link]

  • Organ, M. G., et al. Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr*)Cl₂]₂. Org. Lett. 19, 5062–5065 (2017). [Link]

  • Walker, S. D., et al. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. J. Am. Chem. Soc. 126, 11150–11151 (2004). [Link]

  • Noël, T., et al. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Disulfides with Potassium Fluoride. J. Am. Chem. Soc. 141, 13674–13680 (2019). [Link]

  • Hanley, P. S., & Hartwig, J. F. Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates. ACS Catal. 6, 3633–3639 (2016). [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Organic-Synthesis.org. [Link]

  • Nolan, S. P., & Carrow, B. P. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci. 7, 6092-6105 (2016). [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). [Link]

  • Reddit r/Chempros. Diagnosing issues with a failed Suzuki coupling? Reddit. (2021). [Link]

  • Saraswat, S. K., et al. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. SciSpace. (2023). [Link]

  • Reddit r/Chempros. Problems with Suzuki coupling. Reddit. (2025). [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? ResearchGate. (2014). [Link]

  • Bull, J. A., et al. Not all sulfonyl fluorides were created equally - some have oxetanes. Nature Portfolio Chemistry Community. (2022). [Link]

  • ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. (2025). [Link]

  • ACS Publications. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. ACS Publications. (2023). [Link]

  • Neri, D., et al. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. (2012). [Link]

  • Saraswat, S. K., et al. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. ResearchGate. (2023). [Link]

  • Sharpless, K. B., et al. A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv. (2018). [Link]

  • Ding, C., et al. Nickel‐ and Palladium‐Catalyzed Cross‐Coupling of Aryl Fluorosulfonates and Phosphites: Synthesis of Aryl Phosphonates. ResearchGate. (2020). [Link]

  • BCA Protein Assay Kit. Optimizing Amide Bond Formation: Scenario-Driven Insights. BCA Protein Assay Kit. (2026). [Link]

  • ResearchGate. Optimization of Amide Coupling between 3 and 4 a. ResearchGate. [Link]

  • Zhu, Y., et al. Palladium-Catalyzed Fluoroalkylation via C(sp3)–S Bond Cleavage of Vinylsulfonium Salts. Org. Lett. 23, 5879–5883 (2021). [Link]

  • Ritter, T. Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making. Nature Portfolio Chemistry Community. (2018). [Link]

  • Xiao, J., et al. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. 8, 23 (2018). [Link]

  • Hartwig, J. F., et al. Palladium-Catalyzed Arylation of Fluoroalkylamines. The Hartwig Group. [Link]

Sources

Optimization

Preventing hydrolysis of sulfonyl fluoride during 4-Fluoro-3-(fluorosulfonyl)benzoic acid synthesis

Advanced Troubleshooting & Workflow Optimization for SuFEx Chemistry Welcome to the SuFEx Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting & Workflow Optimization for SuFEx Chemistry

Welcome to the SuFEx Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the hydrolysis of sulfonyl fluorides during late-stage functionalization. Synthesizing 4-fluoro-3-(fluorosulfonyl)benzoic acid presents a unique challenge: the molecule contains two electron-withdrawing groups (the fluorine atom and the carboxylic acid) that highly activate the sulfur(VI) center, making it unusually susceptible to base-mediated hydrolysis during aqueous workup.

This guide abandons generic advice to provide you with field-proven, mechanistically grounded solutions for stabilizing your SuFEx hubs.

Mechanistic Insight: The Causality of Sulfonyl Fluoride Hydrolysis

To prevent hydrolysis, we must first understand the thermodynamic reality of the S(VI)-F bond. According to the foundational principles established by the Sharpless Lab[1], sulfonyl fluorides are inherently stable to hydrolysis under neutral and acidic conditions. The strong electronegativity of fluorine causes the cleavage of the sulfonyl fluoride bond to be entirely heterolytic, granting it a massive homolytic bond dissociation energy of 90.5 kcal/mol[2].

However, hydrolysis occurs when chemists use unbuffered potassium fluoride (KF) for the F-Cl exchange. KF in aqueous mixtures raises the interfacial pH above 8. At this basic pH, hydroxide ions act as aggressive nucleophiles. The electron-withdrawing 4-fluoro and benzoic acid moieties on your substrate increase the electrophilicity of the sulfur center, allowing


 to displace the fluoride and irreversibly form a sulfonic acid byproduct[3].

The solution is Potassium Bifluoride (


) . The bifluoride ion (

) forms a symmetric 4-electron-3-center bond that stabilizes the aqueous-organic interface[2]. It provides electrophilic assistance to pull the chloride leaving group while delivering fluoride, all while acting as a buffer to maintain a mildly acidic pH (4.0–5.0) that completely suppresses hydroxide attack.

Mechanism Start 4-Fluoro-3-(chlorosulfonyl) benzoic acid KF KF / H2O (Unbuffered, pH > 8) Start->KF KHF2 KHF2 / MeCN-H2O (Buffered, pH 4-5) Start->KHF2 Hydrolysis Hydroxide Attack (Hydrolysis) KF->Hydrolysis Exchange [F-H-F]- Assisted F-Cl Exchange KHF2->Exchange Byproduct Sulfonic Acid Byproduct Hydrolysis->Byproduct Product 4-Fluoro-3-(fluorosulfonyl) benzoic acid Exchange->Product

Fig 1: Mechanistic divergence of sulfonyl fluoride synthesis based on fluoride source buffering.

Core Troubleshooting FAQs

Q1: My LC-MS shows a massive sulfonic acid peak instead of the fluorosulfonyl product. What went wrong? A: You are likely using an unbuffered KF/Water system or allowing the reaction mixture to heat up. The unbuffered system generates localized basic microenvironments. Switch to a biphasic


 system at 20 °C. The 

buffers the system against base-mediated hydrolysis while accelerating the F-Cl exchange[3].

Q2: How do I perform the aqueous workup without degrading the product? The benzoic acid makes phase separation a nightmare. A: The carboxylic acid group (


) must remain strictly protonated to partition into your organic extraction solvent (e.g., EtOAc). If you wash with neutral water, the benzoic acid partially deprotonates, creating an emulsion that drags the molecule into the aqueous phase where the 

group is exposed to prolonged hydrolytic conditions. Wash only with cold brine adjusted to pH 4 using dilute HCl. This drives the fully protonated product into the organic layer while safely removing excess inorganic fluorides.

Q3: The chlorosulfonyl precursor is highly unstable. Can I synthesize the fluorosulfonyl benzoic acid directly from a thiol? A: Yes. Recent advancements in SuFEx methodology allow for the direct electrochemical oxidative coupling of thiols. By using a biphasic


 system with KF and inexpensive graphite electrodes, you can bypass the toxic and unstable sulfonyl chloride intermediate entirely, achieving direct conversion to the sulfonyl fluoride without hydrolysis[4].
Quantitative Data: Impact of Fluorinating Agents

To illustrate the causality of reagent selection, below is a summary of quantitative outcomes when converting 4-fluoro-3-(chlorosulfonyl)benzoic acid to its SuFEx-active fluoride counterpart.

Fluorinating AgentSolvent SystemInterfacial pHReaction TimeProduct Yield (%)Hydrolysis (Sulfonic Acid) (%)
KF (3.0 eq)MeCN /

8.5 – 9.04 hours45%55%
KF + 18-crown-6 Dry MeCNN/A12 hours70%15% (Occurs during workup)

(2.0 eq)
MeCN /

4.0 – 5.02 hours95% < 1%
Selectfluor (from thiol)MeCN / 1M HCl~ 1.06 hours82%5%
Step-by-Step Methodology: Self-Validating Synthesis Protocol

A robust protocol must validate itself. Because sulfonyl chlorides react instantaneously with secondary amines, while sulfonyl fluorides are completely inert to them without a catalyst[5], we can use a "Pyrrolidine Quench" as an In-Process Control (IPC) to definitively prove the F-Cl exchange is complete prior to workup.

Reagents Required:

  • 4-Fluoro-3-(chlorosulfonyl)benzoic acid (1.0 eq)

  • Potassium bifluoride (

    
    ) (2.0 eq)
    
  • Acetonitrile (MeCN)

  • Pyrrolidine (for IPC only)

Step 1: Biphasic Reaction Setup

  • Dissolve 1.0 eq of 4-fluoro-3-(chlorosulfonyl)benzoic acid in MeCN (0.2 M concentration).

  • Prepare a 3.0 M aqueous solution of

    
     (2.0 eq).
    
  • Add the aqueous

    
     to the MeCN solution to form a biphasic mixture. Stir vigorously at 20–25 °C for 2 hours.
    

Step 2: In-Process Control (IPC) Validation

  • Extract a 10 µL aliquot of the organic layer.

  • Inject the aliquot into a vial containing 100 µL of pyrrolidine in 1 mL MeCN.

  • Analyze via LC-MS.

    • Causality Check: If any starting material remains, it will instantly react to form the pyrrolidine sulfonamide mass. If only the

      
       mass is observed, the reaction is 100% complete. Proceed to workup.
      

Step 3: pH-Controlled Aqueous Workup

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (3x reaction volume).

  • Separate the phases and discard the aqueous layer.

  • Wash the organic layer twice with cold brine adjusted to pH 4.0 (using 0.1 M HCl). Do not use neutral water or basic bicarbonate.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure 4-fluoro-3-(fluorosulfonyl)benzoic acid.
    

Workflow Step1 1. Biphasic Reaction MeCN / 3M KHF2 (aq) 20°C, 2h Step2 2. IPC Validation Pyrrolidine Quench LC-MS Check Step1->Step2 Step3 3. Phase Separation Add EtOAc Step2->Step3 Step4 4. Aqueous Wash Cold Brine (pH 4) Step3->Step4 Step5 5. Drying & Conc. MgSO4 -> Product Step4->Step5

Fig 2: Optimized self-validating experimental workflow for SuFEx F-Cl exchange and workup.

References
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Chinese Chemical Society (ccspublishing.org.cn) URL:[Link]

  • Click Chemistry - Sharpless Lab The Scripps Research Institute URL: [Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Fluoro-3-(fluorosulfonyl)benzoic Acid Derivatives

Welcome to the technical support center for the purification of 4-Fluoro-3-(fluorosulfonyl)benzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who work...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-Fluoro-3-(fluorosulfonyl)benzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but challenging chemical entities. The unique combination of a carboxylic acid and a reactive fluorosulfonyl group on a fluorinated aromatic ring presents specific purification hurdles. This document provides in-depth, experience-driven guidance in a direct question-and-answer format to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the purification strategies and inherent challenges associated with this class of compounds.

Q1: What are the primary methods for purifying 4-Fluoro-3-(fluorosulfonyl)benzoic acid derivatives?

The two most effective and commonly employed purification techniques are recrystallization and silica gel column chromatography.[1]

  • Recrystallization is the preferred method for removing minor impurities and achieving high crystalline purity, especially when the desired product is the major component of the crude material. It leverages the difference in solubility of the compound and its impurities in a specific solvent system at varying temperatures.[2][3]

  • Silica Gel Column Chromatography is essential when dealing with complex mixtures, particularly for separating constitutional isomers or impurities with very similar polarities to the product.[1]

Q2: Why is the fluorosulfonyl (-SO₂F) group a particular concern during purification?

The sulfur(VI) center in a sulfonyl fluoride is highly electrophilic and serves as a reactive handle for "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry.[4] While this reactivity is advantageous for synthesis, it also makes the group susceptible to hydrolysis, especially in the presence of water or other nucleophiles at elevated temperatures or under basic conditions.[5][6] This hydrolysis converts the fluorosulfonyl group into a sulfonic acid (-SO₃H), an impurity that can be difficult to remove and complicates characterization.

Q3: What are the most common impurities I should expect?

Impurities are typically route-dependent but generally fall into these categories:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.[7]

  • Isomeric Byproducts: During aromatic substitution reactions (e.g., acylation, nitration), the directing effects of the existing fluorine and fluorosulfonyl/carboxylic acid groups can lead to the formation of undesired constitutional isomers.[1][7]

  • Hydrolysis Product: As mentioned in Q2, the corresponding sulfonic acid derivative is a common process-related impurity, formed by the hydrolysis of the -SO₂F group.

  • Over-oxidation Products: If the synthesis involves oxidation of an alkyl group, harsh conditions can lead to ring cleavage or the formation of other oxygenated byproducts.[2]

Q4: How can I reliably assess the purity of my final product?

A multi-technique approach is recommended:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an excellent method for quantifying purity and detecting minor impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are indispensable for confirming the structure and identifying any fluorine-containing impurities.

  • Melting Point Analysis: A sharp and narrow melting point range is a strong indicator of high purity for a crystalline solid.[9] Impurities typically cause a depression and broadening of the melting point range.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for confirming the molecular weight of the desired product and identifying impurities.[8]

Section 2: Troubleshooting and Field-Proven Insights

This section provides solutions to specific experimental problems you may encounter.

Troubleshooting Recrystallization

Q: My compound is "oiling out" as an immiscible liquid instead of forming crystals upon cooling. What is happening and how do I fix it?

A: "Oiling out" occurs when the solution becomes supersaturated to a point where the solute's solubility drops below its melting point, causing it to separate as a liquid instead of a solid crystal lattice. This is often caused by cooling the solution too quickly or using a solvent in which the compound is excessively soluble.[1]

Causality: The high concentration of solute upon cooling favors rapid, disordered precipitation over the slow, ordered process of crystal growth.

Solutions:

  • Re-heat the Solution: Add a small amount of additional hot solvent until the oil completely redissolves.

  • Slow Cooling: Allow the flask to cool to room temperature very slowly on a benchtop, insulated with a beaker or glass wool. Do not place it directly in an ice bath.[10][11]

  • Solvent System Modification: If the problem persists, consider a different solvent system. A solvent in which the compound has slightly lower solubility at high temperatures may be more effective.

Q: My recovery yield after recrystallization is extremely low. What are the likely causes?

A: Very low yields typically point to one of two issues: using too much solvent or choosing a solvent in which your compound has significant solubility even at low temperatures.

Causality: The goal is to create a saturated solution at high temperature.[12] Using an excessive volume of solvent means that a significant portion of your product will remain dissolved even after cooling, and will be lost in the mother liquor.[1]

Solutions:

  • Minimize Solvent: During the dissolution step, add the hot solvent in small portions, just until the solid fully dissolves.[11][12]

  • Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice-water bath for at least 20-30 minutes after initial crystal formation at room temperature to maximize precipitation.[10]

  • Recover from Mother Liquor: If significant product remains, you can concentrate the mother liquor by partially evaporating the solvent and cooling again to obtain a second crop of crystals, though these may be less pure.

Q: During recrystallization from an aqueous solvent mixture, I notice the pH of the solution drops. Is this a concern?

A: Yes, this is a significant concern and a strong indicator of product degradation.

Causality: A drop in pH strongly suggests the hydrolysis of the fluorosulfonyl (-SO₂F) group to the corresponding sulfonic acid (-SO₃H).[5][6] This reaction releases hydrofluoric acid (HF) as a byproduct, which is responsible for the acidification. This is exacerbated by prolonged heating in aqueous media.

Solutions:

  • Minimize Heat and Time: Do not heat the solution for longer than necessary to dissolve the solid.

  • Use Anhydrous Solvents: If possible, perform recrystallization from non-aqueous solvent systems like toluene, ethyl acetate/heptane, or dichloromethane/heptane to avoid hydrolysis. A patent for a related compound, 4-fluoro-2-methylbenzoic acid, describes using toluene for recrystallization.[13]

  • Work at Neutral pH: Ensure the starting crude material is not basic, as basic conditions can catalyze the hydrolysis of the sulfonyl fluoride.

Troubleshooting Silica Gel Chromatography

Q: My compound is streaking or tailing badly on the silica gel column. How can I improve the peak shape?

A: Streaking of acidic compounds like benzoic acids on silica gel is a classic problem caused by strong polar interactions between the carboxylic acid group and the acidic silanol groups (Si-OH) on the silica surface.

Causality: The strong, non-specific binding leads to a slow and uneven elution of the compound, resulting in broad, tailing peaks and poor separation.

Solutions:

  • Acidify the Mobile Phase: Add a small amount (0.1% to 1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system.

  • Mechanism of Improvement: The added acid protonates the carboxylic acid of your compound, reducing its interaction with the silica surface. It also competes for the binding sites on the silica gel, leading to a much sharper and more symmetrical peak shape.

Q: I am struggling to separate my desired product from a close-running isomeric impurity. What strategies can I employ?

A: Separating isomers with similar polarities requires optimizing the chromatographic conditions to exploit subtle differences in their structure.

Causality: Isomers often have very similar polarities, leading to nearly identical retention factors (Rf) on TLC and co-elution during column chromatography.

Solutions:

  • Use a Shallow Gradient: If using gradient elution, make the gradient much shallower in the region where your compounds elute. This increases the effective column length over which separation can occur.

  • Switch Solvent Systems: Change the composition of your mobile phase. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the specific interactions with the silica gel and may improve separation.

  • Try a Different Stationary Phase: If silica gel is ineffective, consider using a different stationary phase. Alumina (neutral or basic) could be an option, but first test for compound stability on a small scale. Reversed-phase (C18) silica is another excellent alternative where elution order is often inverted compared to normal phase.[8]

Section 3: Key Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol provides a robust starting point for purifying 4-Fluoro-3-(fluorosulfonyl)benzoic acid derivatives.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., Ethanol/Water, Toluene, Ethyl Acetate/Heptane). An ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to near boiling with stirring.[11]

  • Saturated Solution: Continue adding small portions of the hot solvent until all the solid just dissolves. Avoid adding a large excess.[12]

  • Decolorization (Optional): If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.[11]

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[11]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.[10] Once crystals begin to form, you can place the flask in an ice bath for 30 minutes to maximize yield.[10]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the product by melting point and HPLC/NMR to confirm purity.

Protocol 2: Flash Column Chromatography

This protocol is designed for separating complex mixtures or isomers.

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal mobile phase using Thin Layer Chromatography (TLC). The ideal eluent should provide a retention factor (Rf) of ~0.2-0.3 for the desired compound and good separation from impurities.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column by applying the mobile phase and collecting fractions. Maintain a constant flow rate using positive pressure.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Product: Dry the resulting solid under high vacuum. If the product is not crystalline, a final recrystallization step (Protocol 1) may be necessary to obtain a crystalline solid.

Section 4: Visualization of Workflows

Purification Strategy Decision Tree

This diagram outlines the logical flow for choosing the appropriate purification method based on the initial assessment of the crude product.

Purification_Workflow crude Crude Product tlc Initial Purity Assessment (TLC / Crude HPLC) crude->tlc decision Complex Mixture or Isomers Present? tlc->decision re_xtal Recrystallization decision->re_xtal No column Column Chromatography decision->column Yes purity_check1 Final Purity Check (HPLC, NMR, MP) re_xtal->purity_check1 purity_check2 Purity Check on Fractions (TLC / HPLC) column->purity_check2 final_product Purified Product purity_check1->final_product combine_fractions Combine Pure Fractions & Evaporate purity_check2->combine_fractions re_xtal_post_col Recrystallization (Optional) combine_fractions->re_xtal_post_col re_xtal_post_col->purity_check1 Recrystallization_Troubleshooting start Problem Encountered During Cooling oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat 1. Re-heat to Dissolve 2. Add More Solvent 3. Cool Slowly oiling_out->reheat Yes scratch 1. Scratch Flask Inner Wall 2. Add a Seed Crystal no_crystals->scratch Yes success1 Problem Solved? reheat->success1 success2 Problem Solved? scratch->success2 success1->no_crystals No proceed Proceed to Filtration success1->proceed Yes evaporate Too Much Solvent Likely - Partially Evaporate Solvent - Re-cool success2->evaporate No success2->proceed Yes evaporate->proceed

Caption: Troubleshooting logic for common recrystallization issues.

Section 5: Purity Assessment Data

Properly assessing the purity of the final product is a critical final step. The table below summarizes key analytical techniques and their purpose.

Analytical Technique Purpose Typical Parameters / Expected Results Reference
Reversed-Phase HPLC Quantify purity and detect non-volatile impurities.C18 column, mobile phase of acidified water/acetonitrile gradient, UV detection at ~254 nm. Purity >98% is often desired.[8]
¹H NMR Confirm structural integrity and identify proton-containing impurities.Aromatic protons should appear in the correct chemical shift range with expected coupling constants. Absence of signals from starting materials.
¹⁹F NMR Confirm the presence and environment of fluorine atoms.Two distinct signals expected: one for the aromatic C-F and one for the sulfonyl S-F. Chemical shifts are highly sensitive to the electronic environment.
Melting Point Assess crystalline purity and identity.A sharp melting range (e.g., within 1-2 °C) that matches the literature value indicates high purity.[9]
LC-MS Confirm molecular weight.Electrospray ionization (ESI) in negative mode should show the [M-H]⁻ ion corresponding to the calculated molecular weight.[14]

References

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • University of Wisconsin-Green Bay. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Kumar, A., & Gosh, P. K. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 45(1), 78-93. Retrieved from [Link]

  • Li, S., et al. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers. Retrieved from [Link]

  • Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11). Retrieved from [Link]

  • Cífková, E., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • Wang, H., et al. (2021). Sulfur [¹⁸F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis. Nature Communications. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • StudyMoose. (2024, February 26). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
  • Zhang, Z., et al. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. Nature Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • ACS Publications. (2024, September 24). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Retrieved from [Link]

  • MDPI. (2021, July 8). Synthetic Routes to Arylsulfonyl Fluorides. Retrieved from [Link]

Sources

Optimization

SuFEx Technical Support Center: Troubleshooting 4-Fluoro-3-(fluorosulfonyl)benzoic acid

From the Desk of the Senior Application Scientist Welcome to the SuFEx Troubleshooting Center. Sulfur(VI) Fluoride Exchange (SuFEx) is celebrated for its near-perfect "click" reactivity, driven by the unique stability-re...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the SuFEx Troubleshooting Center. Sulfur(VI) Fluoride Exchange (SuFEx) is celebrated for its near-perfect "click" reactivity, driven by the unique stability-reactivity balance of the S(VI)-F bond[1]. However, when working with bifunctional hubs like 4-Fluoro-3-(fluorosulfonyl)benzoic acid , researchers frequently encounter stalled reactions and near-zero conversions.

As a scientist, you must treat every reaction as a system of competing kinetics. This guide will deconstruct the thermodynamic and electronic causality behind this specific substrate's low reactivity and provide self-validating protocols to rescue your synthesis.

Diagnostic Analysis: The Causality of Low Reactivity

The low reactivity of 4-Fluoro-3-(fluorosulfonyl)benzoic acid in standard base-catalyzed SuFEx reactions is not a failure of the click paradigm, but a predictable consequence of intramolecular interference. The substrate presents a dual-threat to the reaction mechanism:

  • Catalyst Quenching (Thermodynamic): Standard SuFEx reactions rely on organosuperbases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which possesses a pKaH of 24.3 in acetonitrile[2]. The free carboxylic acid moiety (pKa ~ 4) will instantly and exothermically protonate the DBU. This acid-base neutralization outcompetes the S-F activation step, effectively removing the catalyst from the catalytic cycle.

  • Electronic Deactivation (Kinetic): Once deprotonated, the carboxylic acid becomes a carboxylate anion (-COO⁻). This negatively charged group donates electron density into the aromatic ring. Because SuFEx relies on the electrophilicity of the sulfur(VI) center to facilitate fluoride departure, this sudden influx of electron density stabilizes the S-F bond, rendering it inert to nucleophilic attack.

G Substrate 4-Fluoro-3-(fluorosulfonyl) benzoic acid Reaction Acid-Base Neutralization Substrate->Reaction Base Basic Catalyst (DBU / BEMP) Base->Reaction Carboxylate Carboxylate Anion (Electronically Deactivated) Reaction->Carboxylate Quenched Protonated Base (Catalytically Inactive) Reaction->Quenched Failure SuFEx Stalls (Low Reactivity) Carboxylate->Failure Quenched->Failure

Mechanism of SuFEx failure via catalyst quenching and electronic deactivation.

Frequently Asked Questions (FAQs)

Q: Why does my reaction stall at 0% conversion when using 1.0 equivalent of DBU or Triethylamine? A: Triethylamine (pKaH = 18.8 in MeCN) and DBU are acting as Brønsted bases rather than SuFEx activators in your system[2]. The 1.0 equivalent of base is entirely consumed by the free carboxylic acid. Without free base to activate the incoming nucleophile (e.g., phenol or amine) or coordinate with the silicon additive, the S-F bond remains unreactive.

Q: Can I overcome this by simply adding a large excess of base (e.g., 3.0 to 5.0 equivalents)? A: No. While adding excess base ensures that free catalyst remains in solution, the substrate still exists as a carboxylate anion. The electronic deactivation of the sulfonyl fluoride persists. Furthermore, high concentrations of strong bases can induce competitive side reactions, such as SNAr displacement of the ortho-fluorine atom, leading to complex mixtures and poor yields.

Q: What is the most reliable method to achieve high yields if I ultimately need the free carboxylic acid in my final product? A: You have two scientifically sound pathways. The traditional route is to pre-protect the carboxylic acid as an ester (e.g., methyl or t-butyl ester), perform the SuFEx reaction, and then deprotect. If you wish to avoid additional synthetic steps, you must use Accelerated SuFEx Click Chemistry (ASCC) . This method utilizes hexamethyldisilazane (HMDS) and Barton's base (BTMG) to transiently protect the acid as a silyl ester in situ while simultaneously catalyzing the SuFEx coupling[3].

Quantitative Reactivity Matrix

The following table summarizes the expected conversion rates of 4-Fluoro-3-(fluorosulfonyl)benzoic acid under various catalytic environments, illustrating the necessity of addressing the free acid moiety.

Catalyst SystemSubstrate StateAdditiveExpected Conversion (%)Primary Limiting Factor
1.0 eq DBUFree AcidNone< 5%Complete catalyst quenching
3.0 eq DBUFree Acid (Anion)None15 - 20%Electronic deactivation of S(VI)
1.0 eq DBUMethyl EsterNone> 95%N/A (Ideal reactivity restored)
20 mol% BTMGFree Acid2.0 eq HMDS> 90%N/A (In-situ silylation via ASCC)

Troubleshooting Workflow & Methodologies

G Start Is the -COOH group strictly required for downstream steps? Yes Yes Start->Yes No No Start->No ASCC Use ASCC Protocol: BTMG + HMDS (Transient Protection) Yes->ASCC Protect Use Esterification Protocol: Protect as Methyl/t-Butyl Ester No->Protect SuFEx Perform SuFEx (DBU or BEMP catalyzed) Protect->SuFEx Deprotect Deprotect Ester (LiOH / TFA) SuFEx->Deprotect

Decision matrix for optimizing SuFEx with carboxylic acid-containing hubs.

Protocol A: The Gold Standard (Pre-Protection Route)

Use this protocol when maximum purity is required and downstream steps tolerate an ester.

Step 1: Esterification (Self-Validating Check)

  • Dissolve 4-Fluoro-3-(fluorosulfonyl)benzoic acid (1.0 eq) in anhydrous MeOH (0.2 M).

  • Add catalytic H₂SO₄ (0.1 eq) and reflux for 4 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc 7:3). The highly polar acid spot (baseline) must completely convert to a higher Rf spot (ester). Do not proceed to SuFEx until conversion is >99%.

  • Evaporate MeOH, dissolve in EtOAc, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate.

Step 2: SuFEx Coupling

  • Dissolve the resulting methyl ester (1.0 eq) and the nucleophile (e.g., phenol, 1.1 eq) in anhydrous acetonitrile (0.5 M).

  • Add DBU (0.2 eq). The reaction should turn slightly yellow.

  • Stir at room temperature for 2-4 hours.

  • Purify via standard silica gel chromatography.

Protocol B: Accelerated SuFEx Click Chemistry (ASCC)

Use this protocol to bypass isolation of protected intermediates, utilizing biomimetic guanidine catalysis[3].

Step 1: In-Situ Silylation and Coupling

  • To an oven-dried vial equipped with a stir bar, add 4-Fluoro-3-(fluorosulfonyl)benzoic acid (1.0 eq) and the nucleophile (1.0 eq).

  • Purge the vial with Nitrogen for 5 minutes.

  • Add anhydrous acetonitrile to achieve a 0.5 M concentration.

  • Add Hexamethyldisilazane (HMDS) (2.0 eq). Mechanistic Note: HMDS serves a dual purpose here—it transiently silylates the carboxylic acid to prevent catalyst quenching, and silylates the nucleophile to drive the thermodynamic formation of the Si-F byproduct.

  • Add 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG / Barton's base) (0.2 eq).

  • Stir at room temperature. The sterically hindered guanidine base will rapidly accelerate the S-F exchange[3].

  • Upon completion (usually < 1 hour), quench with 1N HCl to cleave the transient silyl ester back to the free carboxylic acid. Extract with EtOAc and purify.

References

  • Source: nih.
  • Source: rhhz.
  • Source: nih.

Sources

Troubleshooting

Shelf-life and storage stability of 4-Fluoro-3-(fluorosulfonyl)benzoic acid

Technical Support Center: 4-Fluoro-3-(fluorosulfonyl)benzoic Acid Welcome to the technical support guide for 4-Fluoro-3-(fluorosulfonyl)benzoic acid (CAS 1934460-95-3). This document is designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Fluoro-3-(fluorosulfonyl)benzoic Acid

Welcome to the technical support guide for 4-Fluoro-3-(fluorosulfonyl)benzoic acid (CAS 1934460-95-3). This document is designed for researchers, scientists, and drug development professionals to ensure the optimal performance and stability of this versatile building block in your experiments. As a bifunctional molecule featuring both a carboxylic acid and a reactive sulfonyl fluoride moiety, its integrity is paramount for successful synthetic outcomes. This guide provides in-depth information on its shelf-life, storage stability, and troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding the handling and storage of 4-Fluoro-3-(fluorosulfonyl)benzoic acid.

Q1: What are the ideal long-term storage conditions for this compound? A1: For optimal stability and to maximize shelf-life, the compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1][2] The container must be kept tightly sealed in a dry, cool, and well-ventilated area to prevent exposure to moisture.[3][4]

Q2: How stable is 4-Fluoro-3-(fluorosulfonyl)benzoic acid compared to its sulfonyl chloride analog? A2: Aromatic sulfonyl fluorides are markedly more stable than their corresponding sulfonyl chlorides.[5][6] This enhanced stability is due to the strong sulfur-fluorine (S-F) bond, which makes them more resistant to spontaneous hydrolysis and thermal decomposition under typical laboratory conditions.[6][7] While sulfonyl chlorides can be highly reactive and prone to degradation, properly stored sulfonyl fluorides offer a robust alternative for synthetic applications.[8]

Q3: Is the compound sensitive to atmospheric moisture? A3: Yes. While generally stable, the sulfonyl fluoride group is susceptible to hydrolysis, particularly in the presence of moisture.[4][9] This reaction, which converts the sulfonyl fluoride to the corresponding sulfonic acid, can be accelerated by nucleophiles or basic conditions.[9] Therefore, minimizing exposure to ambient air and humidity is critical.

Q4: What are the primary signs of degradation? A4: Visual signs of degradation can include a change in the physical appearance of the solid, such as clumping or discoloration, which may indicate moisture absorption. Chemically, the primary degradation pathway is the hydrolysis of the sulfonyl fluoride (-SO₂F) to a sulfonic acid (-SO₃H). This change will not be visible but will result in a different reactivity profile and may cause issues like failed reactions or the appearance of unexpected byproducts in your analytical data (e.g., LC-MS, NMR).

Q5: What materials or chemical classes should be considered incompatible? A5: The primary incompatibility is with strong oxidizing agents.[4][10] Additionally, care should be taken with strong nucleophiles and bases, which can promote the hydrolysis or substitution of the sulfonyl fluoride group.

Troubleshooting Guide: Addressing Experimental Failures

When experiments do not proceed as planned, assessing the integrity of your starting material is a crucial first step. This guide provides a logical workflow to diagnose potential issues with your 4-Fluoro-3-(fluorosulfonyl)benzoic acid.

Scenario: My reaction yield is low, or the reaction is not proceeding to completion. Could the reagent have degraded?

This is a common issue that can often be traced back to reagent quality. Follow this diagnostic workflow to determine if your compound has degraded.

G cluster_0 Troubleshooting Workflow cluster_1 Potential Causes & Solutions start Unexpected Experimental Results (Low Yield / No Reaction) q1 Step 1: Visual Inspection Does the solid appear clumped or discolored? start->q1 q2 Step 2: Review Storage Conditions Was the compound stored at 2-8°C under inert gas and sealed from moisture? q1->q2 No cause1 Indication of Moisture Exposure (Hydrolysis is likely) q1->cause1 Yes q3 Step 3: Analytical Verification Is quality assessment required? q2->q3 Yes cause2 Improper Storage (Increased risk of degradation) q2->cause2 No solution Action: Qualify Reagent (See Protocol Below) q3->solution cause1->q3 cause2->q3

Caption: Troubleshooting workflow for reagent-related issues.

Step-by-Step Diagnostic Actions
  • Visual Inspection: Carefully observe the material. A free-flowing white to off-white solid is expected. If the material has formed hard clumps or shows significant discoloration, it may have been exposed to moisture, compromising its integrity.

  • Review Storage History: Confirm that the compound has been stored according to the recommended conditions (2-8°C, inert atmosphere, tightly sealed).[1][2] If the vial has been opened multiple times in an ambient atmosphere, the risk of moisture-induced degradation increases.

  • Analytical Qualification: If visual inspection and storage review are inconclusive, a definitive analytical check is necessary. The most direct method is ¹⁹F NMR spectroscopy, which can confirm the presence of the sulfonyl fluoride group and detect its hydrolysis.

Experimental Protocols for Quality Assessment

Protocol 1: Quality Control via ¹⁹F NMR Spectroscopy

Objective: To confirm the structural integrity of the sulfonyl fluoride moiety. The S-F bond provides a distinct signal in the ¹⁹F NMR spectrum. Its absence or the presence of a free fluoride ion signal indicates degradation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the 4-Fluoro-3-(fluorosulfonyl)benzoic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup: Acquire a standard proton-decoupled ¹⁹F NMR spectrum. An internal standard is not typically necessary for a simple integrity check.

  • Data Analysis:

    • Intact Compound: Look for two distinct signals: one for the aryl-fluorine (Ar-F ) and one for the sulfonyl fluoride (-SO₂F ). The chemical shift of the -SO₂F fluorine is a key indicator of the compound's integrity.

    • Degraded Compound: Hydrolysis of the sulfonyl fluoride to sulfonic acid will lead to the disappearance of the -SO₂F signal. A new, sharp signal corresponding to the fluoride anion (F⁻) may appear around -120 ppm (this can vary with solvent and counterion), indicating complete S-F bond cleavage.

Protocol 2: Melting Point Determination

Objective: To assess the purity of the compound. A significant depression or broadening of the melting point range compared to the literature value can indicate the presence of impurities, such as the sulfonic acid hydrolysis product.

Methodology:

  • Sample Preparation: Place a small amount of the dry, powdered solid into a capillary tube.

  • Measurement: Use a calibrated melting point apparatus to determine the temperature range over which the solid melts.

  • Data Analysis: Compare the observed melting point to the value reported in the Certificate of Analysis or literature. A sharp melting point close to the expected value suggests high purity. A broad range or a value significantly lower than expected suggests the presence of impurities.

Understanding Compound Stability: Degradation Pathway

The primary mechanism of degradation for 4-Fluoro-3-(fluorosulfonyl)benzoic acid is hydrolysis. This process involves the nucleophilic attack of water on the electrophilic sulfur center of the sulfonyl fluoride group, leading to the cleavage of the S-F bond and the formation of the corresponding sulfonic acid and hydrofluoric acid.

G reactant 4-Fluoro-3-(fluorosulfonyl)benzoic Acid (-SO2F) product 4-Fluoro-3-(sulfo)benzoic Acid (-SO3H) reactant->product + H2O (Moisture)

Caption: Primary hydrolysis degradation pathway.

This reaction underscores the critical importance of storing the compound under anhydrous conditions to maintain its chemical integrity and ensure reproducible results in your experiments.[4][9]

Summary of Storage and Handling Recommendations

ParameterRecommended ConditionRationale & Potential Issues if Deviated
Temperature 2–8 °C[1][2]Higher temperatures can increase the rate of any potential decomposition reactions.
Atmosphere Inert Gas (Argon, Nitrogen)[1]Prevents exposure to atmospheric moisture, which causes hydrolysis of the sulfonyl fluoride group.[9]
Container Tightly Sealed[3][4]Protects from moisture and atmospheric contaminants.
Handling In a well-ventilated area or fume hood; use appropriate PPE (gloves, eye protection).[4]The compound is a solid, and dust formation should be avoided.[4] Sulfonyl fluorides are reactive electrophiles.
Avoid Exposure to moisture, strong oxidizing agents, and strong bases.[4]These conditions can lead to rapid degradation or hazardous reactions.

References

  • Burges, R. E. (n.d.). Spontaneous hydrolysis of sulfonyl fluorides.
  • Sigma-Aldrich. (n.d.). 4-Fluoro-3-(fluorosulfonyl)benzoic acid | 1934460-95-3.
  • Synquest Labs. (n.d.). 4-Fluoro-3-hydroxybenzoic acid Safety Data Sheet.
  • Wright, S. W., & Hallstrom, K. N. (2023, January 20). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing.
  • Terjeson, R. J. (1989). The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compounds as Precursors to Sulfonic Acids. PDXScholar.
  • ECHEMI. (n.d.). 4-FLUORO-3-HYDROXYBENZOIC ACID SDS, 51446-31-2 Safety Data Sheets.
  • Moses, J. E. (2022, January 19). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. PubMed.
  • Moses, J. E. (n.d.). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. ResearchGate.
  • Grimster, N. P., Connelly, S., Baranczak, A., et al. (2013, April 17). Aromatic sulfonyl fluorides covalently kinetically stabilize transthyretin to prevent amyloidogenesis while affording a fluorescent conjugate. PubMed.
  • Grimster, N. P., Connelly, S., Baranczak, A., et al. (2013, January 25). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society.
  • Al-Masum, M., & Al-Mokhanam, A. (2022, December 8). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC.
  • Kolodych, S. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ETH Library.
  • Enamine. (2025, March 24). Sulfonyl Fluorides.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 4-Fluoro-3-(fluorosulfonyl)benzoic acid.
  • Hoffman Fine Chemicals. (n.d.). CAS 454-95-5 | 3-(Fluorosulfonyl)benzoic acid | MFCD00007415.
  • Bume, D. D., et al. (2022, December 6). Facile synthesis of sulfonyl fluorides from sulfonic acids. RSC Publishing.
  • Ossila. (n.d.). SAFETY DATA SHEET - 4-Fluoro-3-methylbenzoic acid.
  • Elemental Microanalysis Ltd. (2015, April 16). 4-fluorobenzoic acid - SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 4-(Fluorosulfonyl)benzoic acid 95% 455-26-5.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Fluorobenzoic acid.
  • Schleicher, E., et al. (n.d.). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. PubMed.
  • Wang, F., et al. (2023, August 24). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. PMC.
  • CymitQuimica. (n.d.). CAS 454-95-5: 3-(Fluorosulfonyl)benzoic acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Fluoro-3-nitrobenzoic acid.
  • Sharpless, K. B. (n.d.). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect.
  • Kim, S., et al. (2026, January 5). Synthesis of Sulfonyl Fluorides Using 4-Cyanopyridone as a Leaving Group. The Journal of Organic Chemistry - ACS Publications.
  • Sigma-Aldrich. (n.d.). 4-Fluoro-3-(fluorosulfonyl)benzoic acid | 1934460-95-3.
  • ChemicalBook. (2026, January 13). 4-FLUORO-3-HYDROXYBENZOIC ACID | 51446-31-2.
  • ResearchGate. (n.d.). Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid and three chlorofluorobenzoic acid substrates after 3 h of UV illumination.
  • PubChem. (n.d.). 4-(Fluorosulfonyl)benzoic acid | C7H5FO4S | CID 67998.
  • BLD Pharm. (n.d.). 1796596-37-6|4-((Fluorosulfonyl)oxy)benzoic acid.
  • Ossila. (n.d.). 4-Fluoro-3-methylbenzoic acid | CAS Number 403-15-6.
  • PubChem. (n.d.). 3-(Fluorosulfonyl)benzoic acid | C7H5FO4S | CID 67992.

Sources

Optimization

Minimizing side reactions when using 4-Fluoro-3-(fluorosulfonyl)benzoic acid

Technical Support Center: 4-Fluoro-3-(fluorosulfonyl)benzoic acid Welcome to the technical support guide for 4-Fluoro-3-(fluorosulfonyl)benzoic acid (FFSBA). This resource is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Fluoro-3-(fluorosulfonyl)benzoic acid

Welcome to the technical support guide for 4-Fluoro-3-(fluorosulfonyl)benzoic acid (FFSBA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested insights into the effective use of FFSBA, with a focus on minimizing side reactions and ensuring experimental success.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and reactivity of 4-Fluoro-3-(fluorosulfonyl)benzoic acid.

Q1: What is 4-Fluoro-3-(fluorosulfonyl)benzoic acid and what are its primary applications?

A1: 4-Fluoro-3-(fluorosulfonyl)benzoic acid (FFSBA) is a bifunctional molecule featuring a carboxylic acid group and a sulfonyl fluoride group. This unique structure makes it a valuable reagent in bioconjugation, medicinal chemistry, and as a building block for active pharmaceutical ingredients (APIs).[1] The sulfonyl fluoride moiety acts as a covalent warhead, capable of reacting with nucleophilic residues on proteins, such as lysine, serine, and tyrosine, while the carboxylic acid can be used for further modifications or to enhance solubility.[2]

Q2: How should I properly store and handle FFSBA?

A2: FFSBA should be stored in an inert atmosphere at 2-8°C.[3] It is important to keep the container tightly closed as the compound can be sensitive to air and moisture.[4] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, eye protection, and a lab coat, should be followed to avoid skin and eye irritation.[4][5]

Q3: What are the main side reactions to be aware of when using FFSBA?

A3: The primary side reaction of concern is the hydrolysis of the sulfonyl fluoride group to the corresponding sulfonic acid. While sulfonyl fluorides are generally more resistant to hydrolysis under physiological conditions compared to sulfonyl chlorides, prolonged exposure to aqueous basic conditions can lead to this undesired outcome.[6][7] Another potential side reaction is off-target modification of highly nucleophilic residues if the reaction conditions are not optimized for selectivity.

Q4: Can the carboxylic acid group of FFSBA interfere with the sulfonyl fluoride reaction?

A4: Under typical bioconjugation conditions (neutral to slightly basic pH), the carboxylic acid will be deprotonated to its carboxylate form. This form is a poor nucleophile and is unlikely to interfere with the sulfonyl fluoride's reaction with the intended target. However, if the reaction is performed under acidic conditions where the carboxylic acid is protonated, there is a theoretical possibility of intramolecular reactions, though this is not commonly observed.

II. Troubleshooting Guide: Common Issues and Solutions

This guide provides solutions to specific problems that may arise during experiments involving FFSBA.

Problem Potential Cause(s) Recommended Solution(s)
Low or no conjugation yield 1. Hydrolysis of FFSBA: The sulfonyl fluoride group may have hydrolyzed prior to or during the reaction. 2. Suboptimal pH: The pH of the reaction mixture may not be optimal for the nucleophilic attack by the target amino acid residue. 3. Steric Hindrance: The target site on the biomolecule may be sterically inaccessible. 4. Incorrect Stoichiometry: The molar ratio of FFSBA to the target biomolecule may be too low.1. Ensure FFSBA is fresh and has been stored properly. Use anhydrous solvents for stock solutions. Minimize the time FFSBA is in aqueous buffer before addition to the protein. 2. Optimize the reaction pH. For targeting lysine residues, a pH range of 8.0-9.0 is generally recommended to ensure the lysine amine is deprotonated and nucleophilic. For other residues like tyrosine or serine, the optimal pH may vary.[2] 3. Consider using a linker. If direct conjugation is failing, consider activating the carboxylic acid group of FFSBA and coupling it to a linker to extend its reach. 4. Increase the molar excess of FFSBA. A 5- to 20-fold molar excess is a common starting point for bioconjugation reactions.
Non-specific or multiple conjugations 1. High molar excess of FFSBA: Using a large excess of the reagent can lead to modification of less reactive but more abundant nucleophilic residues. 2. Prolonged reaction time: Allowing the reaction to proceed for too long can increase the likelihood of off-target modifications. 3. High pH: Very high pH can deprotonate a wider range of amino acid side chains, increasing their nucleophilicity and potential for non-specific reactions.1. Perform a titration experiment. Systematically vary the molar ratio of FFSBA to your target to find the optimal concentration that maximizes specific conjugation while minimizing non-specific labeling. 2. Monitor the reaction over time. Use techniques like LC-MS to track the progress of the reaction and quench it once the desired level of conjugation is achieved.[8] 3. Carefully control the pH. Maintain the pH within the optimal range for your target residue.
Precipitation of the biomolecule during the reaction 1. Solvent incompatibility: The solvent used to dissolve FFSBA (e.g., DMSO, DMF) may be causing the biomolecule to precipitate when added to the aqueous reaction buffer. 2. Change in protein solubility upon conjugation: The addition of the FFSBA moiety may alter the physicochemical properties of the protein, leading to aggregation.1. Minimize the volume of organic solvent. Use a concentrated stock solution of FFSBA to keep the final concentration of the organic solvent in the reaction mixture as low as possible (typically <5% v/v). 2. Screen different buffers and additives. The inclusion of stabilizing agents such as glycerol, arginine, or non-ionic detergents may help maintain protein solubility.

III. Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for common applications of FFSBA.

Protocol 1: General Procedure for Protein Conjugation with FFSBA

This protocol describes a general method for labeling a protein with FFSBA, targeting surface-exposed lysine residues.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, HEPES) at a known concentration.

  • 4-Fluoro-3-(fluorosulfonyl)benzoic acid (FFSBA).

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Reaction buffer (e.g., 50 mM sodium borate buffer, pH 8.5).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Prepare FFSBA Stock Solution: Dissolve FFSBA in anhydrous DMSO or DMF to a concentration of 10-100 mM. This stock solution should be prepared fresh.

  • Prepare Protein Solution: Exchange the protein into the reaction buffer (e.g., 50 mM sodium borate, pH 8.5) using a desalting column or dialysis. Adjust the protein concentration to 1-5 mg/mL.

  • Initiate Conjugation Reaction: Add the desired molar excess of the FFSBA stock solution to the protein solution. For example, for a 10-fold molar excess, add the appropriate volume of the FFSBA stock solution to the protein solution while gently vortexing.

  • Incubate: Allow the reaction to proceed at room temperature or 4°C for 1-4 hours. The optimal time should be determined empirically.

  • Quench the Reaction: Add the quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM to consume any unreacted FFSBA. Incubate for an additional 30 minutes.

  • Purify the Conjugate: Remove unreacted FFSBA and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer (e.g., PBS).

  • Characterize the Conjugate: Analyze the purified conjugate by methods such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the degree of labeling and confirm the integrity of the protein.

Workflow for FFSBA Protein Conjugation

FFSBA_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare FFSBA Stock Solution (DMSO) C Add FFSBA to Protein (Molar Excess) A->C B Prepare Protein in Reaction Buffer (pH 8.5) B->C D Incubate (1-4 hours) C->D Initiate E Quench Reaction (e.g., Tris buffer) D->E Complete F Purify Conjugate (Desalting/Dialysis) E->F Purify G Characterize Conjugate (LC-MS, SDS-PAGE) F->G Analyze

Caption: Workflow for a typical protein conjugation experiment using FFSBA.

Protocol 2: Activating the Carboxylic Acid of FFSBA for Amide Coupling

This protocol details the activation of the carboxylic acid group of FFSBA using EDC/NHS chemistry for subsequent reaction with a primary amine.

Materials:

  • FFSBA.

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

  • N-Hydroxysuccinimide (NHS).

  • Anhydrous aprotic solvent (e.g., DMF or DMSO).

  • Amine-containing molecule.

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Dissolve Reagents: Dissolve FFSBA, EDC, and NHS in anhydrous DMF or DMSO. A common starting molar ratio is 1:1.5:1.2 (FFSBA:EDC:NHS).

  • Activation: Allow the activation reaction to proceed for 15-30 minutes at room temperature. This will form the NHS-ester of FFSBA.

  • Amine Coupling: Add the activated FFSBA-NHS ester solution to a solution of the amine-containing molecule in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubate: Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the final product using appropriate chromatographic techniques (e.g., HPLC) to remove unreacted starting materials and byproducts.

Reaction Scheme for FFSBA-NHS Ester Formation and Amine Coupling

FFSBA_NHS_Ester_Reaction FFSBA FFSBA EDC_NHS + EDC, NHS NHS_Ester FFSBA-NHS Ester (Active Intermediate) FFSBA->NHS_Ester Activation Amine + R-NH₂ Amide_Product FFSBA-Amide Conjugate NHS_Ester->Amide_Product Coupling

Caption: Two-step reaction for amide bond formation using FFSBA.

IV. Mechanistic Insights

Understanding the underlying chemical mechanisms is crucial for troubleshooting and optimizing reactions with FFSBA.

The key reaction of FFSBA in bioconjugation is the nucleophilic attack on the electron-deficient sulfur atom of the sulfonyl fluoride group by a nucleophilic amino acid side chain (e.g., the epsilon-amino group of lysine). This reaction proceeds via a sulfur(VI) fluoride exchange (SuFEx) mechanism, forming a stable sulfonamide bond.[9] The reaction is generally irreversible under physiological conditions.

The reactivity of the sulfonyl fluoride is influenced by the electronic properties of the aromatic ring. The presence of the electron-withdrawing carboxylic acid group and the fluorine atom on the ring enhances the electrophilicity of the sulfur atom, facilitating the reaction.[10]

Mechanism of Sulfonyl Fluoride Reaction with a Primary Amine

SuFEx_Mechanism Reactants R-SO₂F + R'-NH₂ TransitionState [Transition State] Reactants->TransitionState Nucleophilic Attack Products R-SO₂-NH-R' + HF TransitionState->Products Fluoride Elimination

Caption: Simplified mechanism of sulfonamide bond formation.

V. References

  • SynQuest Laboratories, Inc. (n.d.). 4-Fluoro-3-hydroxybenzoic acid Safety Data Sheet. Retrieved from

  • Rogge, M. H., & Brewster, J. D. (1970). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry, 35(5), 1373-1377. Retrieved from

  • Fisher Scientific. (2011). 4-Fluoro-3-hydroxybenzoic acid SAFETY DATA SHEET. Retrieved from

  • Ball, N. D., & am Ende, C. W. (2021). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 5(5), 341-357. Retrieved from

  • Enamine. (2025). Sulfonyl Fluorides. Retrieved from

  • Carneiro, S. N., Khasnavis, S. R., Lee, J., Butler, T. W., Majmudar, J. D., am Ende, C. W., & Ball, N. D. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 21(5), 929-947. Retrieved from

  • Terjeson, R. J. (1989). The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compounds as Precursors to Sulfonic Acids (Dissertation). Portland State University. Retrieved from

  • Wang, H., Wu, P., & Sharpless, K. B. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review, 10(6), nwad105. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Fluoro-3-(fluorosulfonyl)benzoic acid. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-(Fluorosulfonyl)benzoic acid 95%. Retrieved from

  • Narayanan, A., & Jones, L. H. (2021). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology, 2(4), 1032-1049. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-fluoro-3-(fluorosulfonyl)benzoic acid. Retrieved from

  • BLD Pharm. (n.d.). 4-Fluoro-3-(methylsulfonyl)benzoic Acid. Retrieved from

  • Zhang, C., et al. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry. Retrieved from

  • Ossila. (n.d.). 4-Fluoro-3-methylbenzoic acid. Retrieved from

  • Iqbal, J., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Retrieved from

  • PubChem. (n.d.). 4-(Fluorosulfonyl)benzoic acid. Retrieved from

  • CymitQuimica. (n.d.). 3-(Fluorosulfonyl)benzoic acid. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-(Fluorosulfonyl)benzoic acid 95%. Retrieved from

  • CCS Chemistry. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. Chinese Chemical Society. Retrieved from

  • Leitch, J. A., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Angewandte Chemie International Edition, 60(52), 27026-27033. Retrieved from

  • Wilson, I. A., & Kelly, J. W. (2012). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society, 134(1), 443-451. Retrieved from

  • Iqbal, J., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 220-233. Retrieved from

  • Zhang, C., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron, 96, 132378. Retrieved from

  • PubChem. (n.d.). 4-Amino-3-fluorobenzoic acid. Retrieved from

  • Lee, Y., & Kim, B. M. (2020). Direct introduction of R-SO2F moieties into proteins and protein-polymer conjugation using SuFEx chemistry. Chemical Communications, 56(64), 9113-9116. Retrieved from

Sources

Troubleshooting

Technical Guide: Solvent Selection &amp; Handling for 4-Fluoro-3-(fluorosulfonyl)benzoic acid

The following technical guide is designed for researchers and drug development professionals working with 4-Fluoro-3-(fluorosulfonyl)benzoic acid (CAS: 1934460-95-3) . It prioritizes the stability of the sulfonyl fluorid...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and drug development professionals working with 4-Fluoro-3-(fluorosulfonyl)benzoic acid (CAS: 1934460-95-3) . It prioritizes the stability of the sulfonyl fluoride (SuFEx) handle while ensuring optimal solubility for downstream applications.

[1]

Executive Summary: The "Golden Rules" of Dissolution

Working with 4-Fluoro-3-(fluorosulfonyl)benzoic acid requires balancing the solubility of the carboxylic acid core with the stability of the fluorosulfonyl (


) moiety. Unlike sulfonyl chlorides, the 

group is remarkably stable to hydrolysis, but it is not invincible.
  • Primary Solvent: DMSO or DMF (anhydrous) are the gold standards for high-concentration stock solutions (>50 mM).[1]

  • Reaction Solvent: Acetonitrile (MeCN) or DCM are preferred for room-temperature couplings to avoid solvolysis.[1]

  • Forbidden Zone: Avoid primary amines (unless reactants) and strong aqueous bases (

    
    ), which trigger rapid hydrolysis of the 
    
    
    
    group to the sulfonate.

Module 1: Solvent Compatibility Matrix

This matrix categorizes solvents based on solubility power and chemical compatibility with the dual-functional nature of the compound (Acidic proton + Electrophilic sulfur).

Solvent ClassRepresentative SolventsSolubility RatingStability RiskTechnical Recommendation
Polar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL)LowBest for Stock Solutions. Use anhydrous grades to prevent long-term hydrolysis.[1]
Polar Aprotic (Volatile) Acetonitrile (MeCN), AcetoneGood (20-50 mg/mL)LowBest for Reactions. Easy to remove post-reaction. Acetone may react with amines (Schiff base), so avoid in amine couplings.
Chlorinated Dichloromethane (DCM), ChloroformModerate (10-30 mg/mL)LowGood for Workups. Excellent for liquid-liquid extraction from acidic aqueous phases.[1]
Polar Protic Methanol, Ethanol, IsopropanolGood Moderate Caution. Risk of Fischer esterification (COOH) or alcoholysis (

) at high temperatures or with Lewis acids.
Ethers THF, 1,4-DioxaneModerate LowViable Alternative. Ensure THF is peroxide-free.[1] Good for reactions requiring moderate polarity.[1]
Non-Polar Hexanes, Heptane, ToluenePoor (<1 mg/mL)LowPrecipitant. Use these to crash the product out of solution during purification.
Aqueous Water, PBSpH Dependent High (pH > 8) Insoluble at low pH.[1] Soluble as a salt at high pH, but risk of

hydrolysis increases significantly.

Module 2: Critical Workflows & Decision Trees

Visualization: Solvent Selection Decision Tree

The following logic gate helps you select the correct solvent based on your immediate experimental goal.

SolventSelection Start Start: Select Application Stock Stock Solution (Long-term Storage) Start->Stock Reaction Chemical Reaction (SuFEx / Coupling) Start->Reaction Analysis Analysis (NMR / LCMS) Start->Analysis DMSO Use DMSO-d6 or DMF (Store at -20°C) Stock->DMSO High Conc. TempCheck Reaction Temp? Reaction->TempCheck NMR DMSO-d6 (Best Solubility) CDCl3 (Good for 19F) Analysis->NMR LCMS MeCN / H2O (0.1% Formic Acid) Analysis->LCMS HighTemp > 50°C TempCheck->HighTemp High LowTemp < 50°C TempCheck->LowTemp Low DCE 1,2-Dichloroethane or Toluene HighTemp->DCE MeCN Acetonitrile (MeCN) or DCM LowTemp->MeCN

Caption: Logic flow for selecting the optimal solvent based on experimental intent (Storage, Synthesis, or Analysis).

Module 3: Troubleshooting & FAQs

Scenario 1: "My compound precipitates when I add water to the DMSO stock."

Diagnosis: The "Crash-Out" Effect.[1] Mechanism: 4-Fluoro-3-(fluorosulfonyl)benzoic acid is lipophilic due to the fluorine and sulfonyl groups.[1] While the carboxylic acid is polar, the protonated form (COOH) is poorly soluble in water. The Fix:

  • Slow Addition: Add the aqueous buffer to the DMSO stock dropwise with rapid stirring, not the other way around.

  • pH Adjustment: If your assay tolerates it, adjust the aqueous buffer to pH 7.4. The deprotonation of the carboxylic acid (

    
    ) drastically increases water solubility without immediately compromising the 
    
    
    
    group [1].[1]
  • Co-solvent Increase: Maintain at least 5-10% DMSO in the final aqueous mixture.[1]

Scenario 2: "I see a new peak in the 19F NMR after 24 hours in Methanol."

Diagnosis: Solvolysis (Methanolysis).[1] Mechanism: While


 is stable, prolonged exposure to protic solvents (MeOH) can lead to the formation of the methyl ester (at the carboxyl group) or, less likely, the methyl sulfonate.
The Fix: 
  • Switch Solvents: Use Acetonitrile or Isopropanol (sterically bulkier) if a polar solvent is required.[1]

  • Validation Protocol: Run a "Fluorine Fingerprint" test.[1]

    • Step 1: Dissolve 5 mg in the target solvent.

    • Step 2: Acquire a baseline

      
       NMR. The 
      
      
      
      signal typically appears around +65 ppm (relative to
      
      
      ).
    • Step 3: Re-acquire after 24h. Any shift or new peak indicates degradation.[1]

Scenario 3: "The compound is not dissolving in DCM."

Diagnosis: Insufficient Polarity. Mechanism: The carboxylic acid dimerizes in non-polar/moderately polar solvents, reducing solubility.[1] The Fix:

  • Add a Modifier: Add 1-5% Methanol or THF to the DCM.[1] This breaks the hydrogen-bonded dimers and solvates the monomeric acid.[1]

Module 4: Experimental Protocol

Protocol: Solubility Determination & Quality Check

Use this protocol to verify the integrity of your reagent before critical experiments.

Materials:

  • 4-Fluoro-3-(fluorosulfonyl)benzoic acid[1][2]

  • Solvent of choice (e.g., DMSO-d6, MeCN-d3)

  • NMR Tube[1]

Procedure:

  • Weighing: Weigh 10 mg of the compound into a clean vial.

  • Solvent Addition: Add 500

    
    L of the solvent.[1]
    
  • Sonication: Sonicate for 30 seconds at ambient temperature. Do not heat above 40°C.

  • Visual Inspection:

    • Clear Solution: Proceed to NMR.[1]

    • Cloudy/Particulates:[1] Add solvent in 100

      
      L increments until clear or 1 mL total is reached.[1]
      
  • NMR Validation:

    • Check

      
       NMR for the aromatic region (3 protons).
      
    • Check

      
       NMR. You should see two distinct signals:
      
      • Ar-F: ~ -100 to -120 ppm.[1]

      • -SO2F: ~ +60 to +70 ppm (Singlet).[1]

    • Note: Disappearance of the +65 ppm signal indicates hydrolysis to the sulfonic acid (

      
      ), which is often silent or significantly shifted in 
      
      
      
      NMR depending on exchange rates [2].

References

  • Sharpless, K. B., et al. (2014).[3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. This foundational paper establishes the stability profile of the

    
     group in aqueous and organic media. 
    
  • Dong, J., et al. (2014).[3] "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride." Angewandte Chemie. Discusses the reactivity and hydrolytic stability of sulfonyl fluorides.

  • Sigma-Aldrich. "Product Specification: 3-(Fluorosulfonyl)benzoic acid."[1] (Used as a proxy for physical property data of the isomer family).

  • Jones, L. H. (2018).[1] "Sulfonyl fluorides in chemical biology and drug discovery." MedChemComm. Reviews the stability of SuFEx reagents in biological buffers.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-Fluoro-3-(fluorosulfonyl)benzoic acid Derivatization

Welcome to the Technical Support Center for the derivatization of 4-Fluoro-3-(fluorosulfonyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the derivatization of 4-Fluoro-3-(fluorosulfonyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges posed by this sterically hindered and electronically complex molecule. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to help you achieve successful synthetic outcomes.

Introduction: The Challenge of Steric Hindrance

4-Fluoro-3-(fluorosulfonyl)benzoic acid is a valuable building block in medicinal chemistry and materials science.[1][2] However, its utility is often hampered by the steric bulk of the fluorosulfonyl group positioned ortho to the carboxylic acid. This arrangement significantly hinders the approach of nucleophiles to the carboxyl carbon, making standard derivatization reactions such as amidation and esterification challenging. This guide provides practical solutions to overcome these steric impediments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems, their probable causes related to steric hindrance, and actionable solutions.

Issue 1: Low or No Yield in Amide Coupling Reactions Using Standard Reagents (e.g., EDC/HOBt, HATU)

  • Symptoms: TLC or LC-MS analysis shows primarily unreacted starting material (4-Fluoro-3-(fluorosulfonyl)benzoic acid) and no desired amide product.

  • Probable Cause: Standard carbodiimide-based coupling reagents or aminium/uronium-based reagents like HATU may not be sufficiently reactive to overcome the steric hindrance around the carboxylic acid. The bulky activating group formed in situ is sterically inaccessible to the incoming amine nucleophile.

  • Solutions:

    • Switch to a More Powerful Activating Agent:

      • Acyl Fluoride Formation: Convert the carboxylic acid to the corresponding acyl fluoride. Acyl fluorides are highly reactive and less sterically demanding than many other activated intermediates. A one-pot protocol using Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) has proven effective for sterically hindered substrates.[3]

      • Acyl Chloride Formation: Convert the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] This is often a reliable method for driving reactions with hindered acids to completion.

      • Pyrocarbonates: Activation with dialkyl pyrocarbonates in the presence of a tertiary amine can also be an effective strategy for hindered carboxylic acids.[6]

    • Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Microwave irradiation can be particularly effective in accelerating these reactions.[6]

    • Use of a Non-nucleophilic Base: Employ a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to minimize side reactions.[3]

Issue 2: Incomplete Esterification Under Fischer-Esterification Conditions

  • Symptoms: The reaction stalls, yielding a mixture of starting material and the desired ester, even with a large excess of alcohol and prolonged reaction times.

  • Probable Cause: The direct acid-catalyzed esterification (Fischer esterification) is a reversible process and often inefficient for sterically hindered acids. The tetrahedral intermediate is destabilized by steric clash.

  • Solutions:

    • Two-Step Protocol via Acyl Chloride: The most robust method is to first convert the carboxylic acid to its acyl chloride and then react it with the alcohol in the presence of a base (e.g., pyridine, triethylamine). This is generally a high-yielding and reliable approach.

    • Alternative Esterification Catalysts: For certain applications, particularly with methanol, heterogeneous catalysts like UiO-66-NH2 have been shown to be effective for fluorinated aromatic carboxylic acids, potentially reducing reaction times compared to traditional methods.[7]

    • Microwave-Assisted Esterification: Utilizing a continuous flow microwave reactor can enhance the reaction rate and yield for the direct esterification of benzoic acid derivatives.[8]

Issue 3: Difficulty in Achieving Selective Derivatization at the Carboxylic Acid in the Presence of Other Reactive Sites

  • Symptoms: Undesired side reactions occurring at other functional groups on the molecule or the coupling partner.

  • Probable Cause: The harsh conditions or highly reactive intermediates required to overcome steric hindrance at the carboxylic acid can lead to a loss of selectivity.

  • Solutions:

    • Protecting Group Strategy: If other sensitive functional groups are present, a protecting group strategy may be necessary. For instance, if a phenolic hydroxyl group is present, it should be protected before attempting derivatization of the hindered carboxylic acid.[9]

    • Careful Selection of Reagents and Conditions: Choose reagents that are highly specific for carboxylic acid activation. For example, the conversion to an acyl chloride followed by reaction with an amine is generally highly selective.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorosulfonyl group so sterically hindering?

A1: The fluorosulfonyl group (-SO₂F) is sterically demanding due to the tetrahedral geometry around the sulfur atom and the presence of two oxygen atoms and a fluorine atom. This creates a bulky substituent that physically blocks access to the adjacent carboxylic acid group.

Q2: Can I use Suzuki-Miyaura coupling to derivatize the aromatic ring of 4-Fluoro-3-(fluorosulfonyl)benzoic acid?

A2: Yes, but careful consideration of the reaction conditions is necessary. The fluorosulfonyl group can act as a leaving group in palladium-catalyzed cross-coupling reactions.[10] However, the C-F bond can also be activated under specific catalytic conditions.[11] The reactivity order is generally Ar-I > Ar-Br > Ar-OTf >> Ar-Cl > Ar-F.[12] To achieve selective coupling at the C-F position, a specialized catalyst system that favors C-F activation is required.[11] Alternatively, the fluorosulfonyl group itself can be the site of coupling.[10][13]

Q3: Are there any alternative "click chemistry" approaches for derivatizing this molecule?

A3: The sulfonyl fluoride motif is recognized as a key connector in "click chemistry," particularly for linking small molecules to proteins or nucleic acids. This approach, known as SuFEx (Sulfur(VI) Fluoride Exchange), provides an alternative to traditional amide or phosphate linkers.

Q4: What analytical techniques are best for monitoring the progress of these derivatization reactions?

A4:

  • Thin-Layer Chromatography (TLC): A quick and effective method for initial reaction monitoring.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of starting materials, intermediates, products, and byproducts.

  • ¹⁹F NMR Spectroscopy: Given the presence of two distinct fluorine environments (on the ring and in the fluorosulfonyl group), ¹⁹F NMR can be a powerful tool for monitoring the reaction, as the chemical shifts of the fluorine atoms will change upon derivatization.[14]

Experimental Protocols

Protocol 1: Amide Synthesis via Acyl Fluoride Intermediate

This protocol is adapted for sterically hindered carboxylic acids.[3]

Materials:

  • 4-Fluoro-3-(fluorosulfonyl)benzoic acid

  • Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH)

  • N,N-diisopropylethylamine (DIPEA)

  • Amine of choice

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of 4-Fluoro-3-(fluorosulfonyl)benzoic acid (1.3 equiv.) in anhydrous DCM, add BTFFH (1.5 equiv.) and DIPEA (4.5 equiv.).

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the acyl fluoride.

  • Add the amine (1.0 equiv.) to the reaction mixture.

  • Seal the reaction vessel and heat the mixture at 80 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Ester Synthesis via Acyl Chloride Intermediate

Materials:

  • 4-Fluoro-3-(fluorosulfonyl)benzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Alcohol of choice

  • Pyridine or Triethylamine

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend or dissolve 4-Fluoro-3-(fluorosulfonyl)benzoic acid in anhydrous DCM.

  • Add thionyl chloride (or oxalyl chloride with a catalytic amount of DMF) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitor by the cessation of gas evolution and TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of the desired alcohol and pyridine (or triethylamine) in DCM.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Perform an aqueous workup to remove the base and any remaining starting materials.

  • Dry the organic layer, concentrate, and purify the ester by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Activating Agents for Amide Synthesis with Hindered Acids

Activating AgentTypical ConditionsAdvantagesDisadvantages
EDC/HOBtRoom temperatureMild conditionsOften ineffective for sterically hindered acids
HATU/DIPEARoom temperatureHigh efficiency for many substratesCan be less effective for severely hindered acids
SOCl₂/PyridineReflux, then room temp.High reactivity, good yieldsHarsh conditions, potential for side reactions
BTFFH/DIPEA80 °CEffective for hindered substrates, one-potRequires elevated temperatures

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow start Low or No Product Yield check_sm Check for unreacted starting material (SM) start->check_sm sm_present Significant SM Remaining? check_sm->sm_present increase_reactivity Increase Reagent Reactivity sm_present->increase_reactivity Yes no_sm No SM, but complex mixture? sm_present->no_sm No acyl_fluoride Use BTFFH (Acyl Fluoride) increase_reactivity->acyl_fluoride acyl_chloride Use SOCl₂ (Acyl Chloride) increase_reactivity->acyl_chloride increase_temp Increase Reaction Temperature (Conventional or Microwave) increase_reactivity->increase_temp success Successful Derivatization acyl_fluoride->success acyl_chloride->success increase_temp->success side_reactions Side Reactions Likely no_sm->side_reactions Yes no_sm->success No, clean baseline protecting_groups Consider Protecting Groups side_reactions->protecting_groups milder_conditions Use Milder Conditions (if possible) side_reactions->milder_conditions protecting_groups->success milder_conditions->success

Caption: A logical workflow for troubleshooting low derivatization yield.

Reaction Pathway Comparison

Reaction_Pathways cluster_standard Standard Amidation (Often Fails) cluster_acyl_halide Acyl Halide Pathway (Recommended) Acid_std 4-Fluoro-3-(fluorosulfonyl) benzoic acid Activated_Ester_std Activated Ester (Bulky Intermediate) Acid_std->Activated_Ester_std EDC/HOBt No_Reaction No Reaction Activated_Ester_std->No_Reaction Amine (R-NH₂) Steric Hindrance Acid_ah 4-Fluoro-3-(fluorosulfonyl) benzoic acid Acyl_Chloride Acyl Chloride (Highly Reactive) Acid_ah->Acyl_Chloride SOCl₂ Amide_Product Desired Amide Acyl_Chloride->Amide_Product Amine (R-NH₂) Base

Sources

Troubleshooting

Technical Support Center: Removing Unreacted 4-Fluoro-3-(fluorosulfonyl)benzoic Acid from Reaction Mixtures

Welcome to the technical support center for handling 4-Fluoro-3-(fluorosulfonyl)benzoic acid in your reaction workups. This guide is designed for researchers, scientists, and drug development professionals who encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 4-Fluoro-3-(fluorosulfonyl)benzoic acid in your reaction workups. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in removing this unreacted starting material from their reaction mixtures. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the purity of your target compounds.

Introduction

4-Fluoro-3-(fluorosulfonyl)benzoic acid is a versatile building block in medicinal chemistry and materials science. Its distinct chemical properties, stemming from the presence of a carboxylic acid and a sulfonyl fluoride group, can sometimes complicate purification processes. This guide offers practical, field-proven solutions to common purification challenges.

Troubleshooting Guide: Selecting the Right Purification Strategy

The presence of unreacted 4-Fluoro-3-(fluorosulfonyl)benzoic acid can be a significant hurdle. The choice of purification method depends on the properties of your desired product and the reaction solvent. This section will help you navigate the decision-making process.

Is your desired product neutral and soluble in a water-immiscible organic solvent?

If YES , an acid-base extraction is the most straightforward and effective method. The acidic nature of the carboxylic acid group allows for its selective removal into an aqueous basic solution.[1][2][3][4]

If NO , and your product is also acidic or water-soluble, consider the alternative methods outlined below.

Decision-Making Workflow for Purification

The following diagram illustrates a logical workflow for selecting the appropriate purification technique.

Purification_Workflow start Reaction Mixture Containing Unreacted Starting Material product_properties Assess Product Properties: - Neutral, Acidic, or Basic? - Solubility? start->product_properties extraction Acid-Base Extraction product_properties->extraction  Product is Neutral &  Organically Soluble chromatography Column Chromatography product_properties->chromatography  Product has Different Polarity scavenger Scavenger Resin product_properties->scavenger  Trace Amounts of Acidic Impurity crystallization Recrystallization product_properties->crystallization  Product is a Solid with  Different Solubility Profile end Pure Product extraction->end chromatography->end scavenger->end crystallization->end

Caption: A workflow for selecting a purification technique.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 4-Fluoro-3-(fluorosulfonyl)benzoic acid to consider during purification?

A1: The two key functional groups are the carboxylic acid and the sulfonyl fluoride.

  • Carboxylic Acid: This group is acidic and will readily deprotonate in the presence of a base. This property is exploited in acid-base extractions, where the resulting carboxylate salt becomes water-soluble.[1][2][3][4]

  • Sulfonyl Fluoride: This group is relatively stable but can be reactive towards strong nucleophiles and certain bases, especially under harsh conditions.[5][6][7] It is generally less reactive than a sulfonyl chloride.

Q2: Which base should I use for an acid-base extraction, and are there any I should avoid?

A2: The choice of base is critical to avoid unwanted side reactions with your product.

  • Recommended Bases: For most applications, a weak inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is ideal. These are strong enough to deprotonate the carboxylic acid without hydrolyzing sensitive functional groups on your desired product.[1][8]

  • Bases to Use with Caution: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) should be used with caution. They can potentially hydrolyze esters, amides, or even the sulfonyl fluoride group in your product or starting material, especially with prolonged exposure or heating.

Q3: My product is an amine. How does this affect my purification strategy?

A3: If your product is basic (e.g., contains an amine), a standard acid-base extraction will not be effective as both your product and the unreacted starting material can form salts. In this case, you have a few options:

  • Column Chromatography: This is a versatile technique to separate compounds based on their polarity.[9][10]

  • Scavenger Resins: You can use a basic scavenger resin to remove the acidic starting material. These are solid-supported bases that can be easily filtered off after the reaction.[11][12]

  • Sequential Extraction: You could perform a sequential acid-base extraction. First, use a dilute acid to extract your basic product into the aqueous layer. Then, neutralize the organic layer and perform a basic extraction to remove the unreacted 4-Fluoro-3-(fluorosulfonyl)benzoic acid.

Q4: How can I confirm that all the unreacted starting material has been removed?

A4: The most common methods for assessing purity are:

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the presence of the starting material.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to detect characteristic signals of the starting material.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is ideal for separating unreacted 4-Fluoro-3-(fluorosulfonyl)benzoic acid from a neutral product that is soluble in a water-immiscible organic solvent.

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Deionized water.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

  • Erlenmeyer flasks.

  • Rotary evaporator.

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent in a separatory funnel.

  • Extraction: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a separate flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh saturated aqueous NaHCO₃ solution two more times to ensure complete removal of the acidic impurity.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual base.

  • Brine Wash: Wash the organic layer with an equal volume of brine to facilitate the removal of dissolved water.

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain your purified product.

Principle of Acid-Base Extraction:

AcidBase_Extraction cluster_0 Organic Layer cluster_1 Aqueous Layer (NaHCO3) Product_Neutral Neutral Product Acid_SM 4-Fluoro-3-(fluorosulfonyl)benzoic Acid Salt_SM Sodium 4-fluoro-3-(fluorosulfonyl)benzoate Acid_SM->Salt_SM Deprotonation by NaHCO3 (Moves to Aqueous Layer)

Caption: Deprotonation and phase transfer of the acidic starting material.

Protocol 2: Purification using a Scavenger Resin

This method is useful for removing trace amounts of acidic impurities or when your product is not compatible with aqueous workups.

Materials:

  • Crude reaction mixture.

  • A suitable basic scavenger resin (e.g., polymer-bound carbonate or amine).[11]

  • An appropriate solvent that dissolves the crude mixture but does not react with the resin.

  • Reaction vessel (e.g., round-bottom flask).

  • Stir plate and stir bar.

  • Filtration apparatus (e.g., Büchner funnel or a syringe with a frit).

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable solvent in a reaction vessel.

  • Resin Addition: Add the basic scavenger resin (typically 2-4 equivalents relative to the estimated amount of unreacted starting material).

  • Scavenging: Stir the mixture at room temperature for 1-4 hours. The progress can be monitored by TLC or HPLC.

  • Filtration: Once the starting material is consumed, filter the mixture to remove the resin.

  • Washing: Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.

Data Summary
Property4-Fluoro-3-(fluorosulfonyl)benzoic Acid
Molecular Formula C₇H₄F₂O₄S
Molecular Weight 222.17 g/mol [13]
Appearance Solid
Key Functional Groups Carboxylic Acid, Sulfonyl Fluoride

References

  • 4-(Fluorosulfonyl)benzoic acid | C7H5FO4S | CID 67998. (PubChem) [Link]

  • Acid–base extraction. (Wikipedia) [Link]

  • Biotage® MP-TsOH | Resin-bound acid. (Biotage) [Link]

  • SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. (University of Malaya) [Link]

  • Solid-Supported Scavengers. (Supra Sciences) [Link]

  • ScavengePore Benzenesulfonic acid, Na+-form. (Rapp Polymere) [Link]

  • Separation of Acidic, Basic and Neutral Compounds. (Magritek) [Link]

  • ISOLUTE® SCX-2 | Metal scavenger/scavenger. (Biotage) [Link]

  • What is the best technique for amide purification?. (ResearchGate) [Link]

  • 3-(Fluorosulfonyl)benzoic acid | C7H5FO4S | CID 67992. (PubChem) [Link]

  • How should I purify a complex, polar, amide reaction mixture?. (Biotage) [Link]

  • Application Note – Amide coupling 96-well plate kit. (Synple Chem) [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (PMC) [Link]

  • Chemically-active extraction. (University of York) [Link]

  • US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (ResearchGate) [Link]

  • Sulfur fluoride exchange. (PMC) [Link]

  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. (Journal of the American Chemical Society) [Link]

  • 4-Fluorobenzoic acid. (Wikipedia) [Link]

  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. (The Doyle Group) [Link]

  • Synthesis and 18F Labeling of Alkenyl Sulfonyl Fluorides via an Unconventional Elimination Pathway. (Organic Letters) [Link]

  • (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B).... (ResearchGate) [Link]

Sources

Optimization

Controlling pH sensitivity of 4-Fluoro-3-(fluorosulfonyl)benzoic acid in aqueous buffers

Topic: Controlling pH sensitivity in aqueous buffers Introduction: The Stability-Solubility Paradox Welcome to the technical guide for 4-Fluoro-3-(fluorosulfonyl)benzoic acid . As researchers utilizing SuFEx (Sulfur-Fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling pH sensitivity in aqueous buffers

Introduction: The Stability-Solubility Paradox

Welcome to the technical guide for 4-Fluoro-3-(fluorosulfonyl)benzoic acid . As researchers utilizing SuFEx (Sulfur-Fluoride Exchange) chemistry, you are likely facing a specific physicochemical conflict:

  • The Solubility Requirement: To dissolve this molecule in aqueous media, the carboxylic acid moiety (COOH) must be deprotonated to its anionic form (COO⁻).[1] This typically requires a pH > 4.0.[1]

  • The Stability Requirement: The sulfonyl fluoride (-SO₂F) "warhead" is an electrophile.[1][2] While significantly more stable than sulfonyl chlorides, it is susceptible to hydrolysis at alkaline pH (> 8.0), converting into the inert sulfonic acid.

This guide provides the protocols to navigate this "Goldilocks Zone"—maintaining enough acidity to preserve the warhead while ensuring enough basicity to dissolve the compound.[1]

Module 1: The Physicochemical Matrix

Understanding the behavior of 4-Fluoro-3-(fluorosulfonyl)benzoic acid requires analyzing its two functional groups independently.

  • Carboxylic Acid (pKa ≈ 3.2 - 3.5): The electron-withdrawing fluorine and sulfonyl groups on the benzene ring lower the pKa compared to benzoic acid (4.2).[1] At pH 7.4, this group is >99.9% ionized, providing excellent aqueous solubility.

  • Sulfonyl Fluoride (Hydrolysis Threshold ≈ pH 8.5): At pH > 8.5, hydroxide ions (OH⁻) act as nucleophiles, displacing the fluoride.[1] This reaction is irreversible and deactivates your probe.[1]

Visualizing the Stability Landscape

The following diagram illustrates the fate of the molecule across the pH spectrum.

pH_Landscape Acidic Acidic Environment (pH < 3.0) Precipitate Precipitation Risk (Protonated -COOH) Acidic->Precipitate Low Solubility Neutral The Goldilocks Zone (pH 5.5 - 7.5) Active Stable & Soluble (Active -SO2F Warhead) Neutral->Active Optimal State Basic Basic Environment (pH > 8.5) Hydrolysis Deactivation (Hydrolysis to -SO3H) Basic->Hydrolysis OH- Attack

Figure 1: The pH stability landscape.[1] The molecule requires a narrow pH window to remain both soluble and reactive.

Module 2: Buffer Selection & Preparation Protocols

Buffer Recommendations
Buffer SystemRecommended?Notes
PBS (Phosphate Buffered Saline) YES Ideal.[1] Non-nucleophilic.[1] Excellent buffering capacity at pH 7.[1]4.
HEPES YES Good alternative.[1] Stable pH control between 6.8–8.[1]2.
MES YES Good for slightly acidic conditions (pH 5.5–6.[1]5) to maximize warhead stability.[1]
Tris / Glycine CAUTION Contains primary amines.[1] While -SO₂F is highly specific, high concentrations of amine buffers can theoretically compete or act as general base catalysts over long incubations.[1]
Standard Operating Procedure (SOP): Solubilization

Objective: Prepare a 10 mM working solution in aqueous buffer without precipitation.

  • Prepare Stock Solution (100x):

    • Dissolve the solid acid in anhydrous DMSO or DMA (Dimethylacetamide) to a concentration of 100 mM .[1]

    • Why: The solid form is stable.[1] DMSO prevents hydrolysis during storage.[1]

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Prepare Aqueous Buffer:

    • Select 1x PBS (pH 7.2 - 7.4) .[1]

    • Critical Step: Ensure the buffer is not colder than room temperature to prevent thermal shock precipitation.[1]

  • The "Drop-Wise" Dilution:

    • While vortexing the PBS gently, add the DMSO stock drop-wise.

    • Final Composition: 1% DMSO / 99% PBS.

    • Result: The pH 7.4 buffer will instantly deprotonate the carboxylic acid, pulling the molecule into solution as a benzoate salt.

Module 3: Troubleshooting Guide

This section addresses specific failure modes reported by users.

Scenario A: "The solution turned cloudy immediately upon mixing."
  • Cause: The pH of your final solution dropped below the pKa (approx 3.5). This often happens if you dilute into unbuffered water or a weak buffer that cannot handle the acidity of the stock.[1]

  • The Fix:

    • Check the pH of your buffer before adding the compound.[1]

    • Use a strong buffer (e.g., 50 mM PBS or HEPES) rather than water.[1]

    • If using a high concentration (>1 mM), verify the final pH hasn't crashed.[1] Adjust with dilute NaOH if necessary, but do not exceed pH 8.0.[1]

Scenario B: "My protein labeling yield is decreasing over time."
  • Cause: Hydrolysis of the sulfonyl fluoride warhead.[1]

  • The Fix:

    • Temperature: Are you incubating at 37°C? Hydrolysis rates increase with temperature.[1] Try labeling at 4°C or 25°C.

    • pH Drift: Ensure your buffer isn't drifting basic.[1]

    • Time: Sulfonyl fluorides are stable for hours, not days, in aqueous media.[1] Prepare fresh working solutions immediately before the assay.[1]

Diagnostic Workflow

Troubleshooting Start Problem Observed Precipitate Cloudy / Precipitate Start->Precipitate Inactive No Reactivity / Low Yield Start->Inactive CheckpH_Low Check pH: Is it < 4.0? Precipitate->CheckpH_Low CheckpH_High Check pH: Is it > 8.0? Inactive->CheckpH_High Fix_Solubility Action: Increase pH to 7.0 Use Stronger Buffer CheckpH_Low->Fix_Solubility Yes Fix_Stability Action: Lower pH to 6.0-7.0 Reduce Incubation Time CheckpH_High->Fix_Stability Yes

Figure 2: Decision tree for troubleshooting common stability and solubility issues.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I autoclave the buffer containing the compound? A: No. The high heat and pressure will instantly hydrolyze the sulfonyl fluoride to sulfonic acid.[1] Autoclave the buffer before adding the compound.[1]

Q: Is the sulfonyl fluoride reactive toward cysteines? A: Generally, no . Unlike maleimides or acrylamides, SuFEx chemistry is highly specific for Tyrosines (and sometimes Lysines/Serines) in specific pockets, often requiring "activation" by the local protein environment. It is considered a "privileged" electrophile due to this selectivity.[1][3]

Q: How long can I store the DMSO stock? A: If kept anhydrous and at -20°C, the stock is stable for 6–12 months .[1] If moisture enters the DMSO, the compound will slowly degrade. Use single-use aliquots to prevent moisture introduction.[1]

Q: Can I use Tris buffer? A: We recommend PBS or HEPES .[1] While sulfonyl fluorides are more resistant to amines than sulfonyl chlorides, Tris is a primary amine. For long incubations (>4 hours), the risk of side reactions or base-catalyzed hydrolysis increases.[1]

References

  • Dong, J., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. (Foundational paper establishing the stability/reactivity profile of SuFEx reagents). [1]

  • Jones, L. H. (2015).[1][4] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. (Review of aqueous stability and protein labeling specificity).

  • Narayanam, M. K., et al. (2021).[1] "SuFEx Click Chemistry Empowered High-throughput Drug Discovery Platforms." J&K Scientific.[1] (Discusses buffer compatibility and high-throughput screening conditions).

  • PubChem Compound Summary. "4-(Fluorosulfonyl)benzoic acid."[1][4] (Physicochemical property data). [1]

Sources

Reference Data & Comparative Studies

Validation

19F NMR Characterization Guide: 4-Fluoro-3-(fluorosulfonyl)benzoic acid

Executive Summary: The SuFEx-Acid Linker 4-Fluoro-3-(fluorosulfonyl)benzoic acid represents a critical class of bifunctional building blocks in modern drug discovery, specifically within the realm of Sulfur(VI) Fluoride...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The SuFEx-Acid Linker

4-Fluoro-3-(fluorosulfonyl)benzoic acid represents a critical class of bifunctional building blocks in modern drug discovery, specifically within the realm of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

Unlike standard fluorinated intermediates, this compound possesses two distinct fluorine environments with vastly different reactivities:

  • The SuFEx Handle (

    
    ):  A latent electrophile at position 3, capable of highly specific "click" conjugation with phenols or amines.
    
  • The Metabolic Blocker (

    
    ):  A stable aryl fluoride at position 4, often used to block metabolic hotspots (P450 oxidation) or modulate pKa.
    

This guide provides a standardized 19F NMR characterization protocol to distinguish these signals, quantify purity, and validate the stability of the SuFEx handle against hydrolytic alternatives.

Spectral Fingerprint & Comparative Analysis

To accurately characterize this compound, one must distinguish the reactive sulfonyl fluoride from the inert aryl fluoride. The following table compares the spectral signatures of the target compound against standard reference alternatives.

Table 1: Comparative 19F NMR Chemical Shifts (Relative to )
CompoundSignal A: Sulfonyl Fluoride (

)
Signal B: Aryl Fluoride (

)
Context
Target: 4-Fluoro-3-(fluorosulfonyl)benzoic acid +64.0 to +66.0 ppm -95.0 to -105.0 ppm Bifunctional SuFEx Linker
Alt 1: 4-Fluorobenzoic acid N/A-106.0 ppmMetabolic Blocker Standard
Alt 2: Benzenesulfonyl fluoride +65.5 ppmN/ASuFEx Standard
Alt 3: 4-Fluoro-3-(chlorosulfonyl)benzoic acid N/A-102.0 ppm (approx)Hydrolytically Unstable Analog

Technical Insight: The presence of the electron-withdrawing


 group ortho to the aryl fluorine causes a downfield shift  (deshielding) of the Ar-F signal compared to the unsubstituted 4-fluorobenzoic acid (approx. 

).
Structural Assignment Logic
  • The "Click" Peak (+65 ppm): This singlet (or broad singlet) is diagnostic of the

    
     group. Its disappearance is the primary metric for monitoring SuFEx conjugation reactions.
    
  • The "Scaffold" Peak (-100 ppm): This multiplet (typically a triplet of doublets or similar due to H-F coupling) confirms the integrity of the aromatic core.

Performance Comparison: Hydrolytic Stability

A key advantage of SuFEx reagents (sulfonyl fluorides) over traditional sulfonyl chlorides is their resistance to hydrolysis. This can be validated via 19F NMR time-course experiments.

Experiment: Aqueous Stability Monitoring

Objective: Compare the half-life of the sulfonyl fluoride handle vs. a theoretical sulfonyl chloride under physiological-like conditions.

  • Method: Dissolve compound in

    
     (buffered to pH 7.4).
    
  • Observation:

    • Sulfonyl Fluoride (Target): The signal at +65 ppm remains stable for hours to days (

      
      ).
      
    • Sulfonyl Chloride (Alternative): Rapid hydrolysis to sulfonic acid (

      
      ) and HCl.
      
    • Degradation Marker: If the target hydrolyzes, the +65 ppm peak vanishes, and a new peak for free fluoride (

      
      ) appears at -120 to -150 ppm  (solvent/pH dependent).
      

Experimental Protocol: Quantitative 19F NMR (qNMR)

To ensure this building block meets the stringent purity requirements for library synthesis, use the following self-validating qNMR protocol.

Reagents & Parameters
  • Solvent:

    
     (Preferred for solubility of benzoic acids).
    
  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    ).
    • Why? Chemically inert, non-volatile, and its shift (-63.7 ppm) does not overlap with the target's Ar-F (-100 ppm) or

      
       (+65 ppm).
      
  • Relaxation Agent:

    
     (Optional, 2 mg/mL) to shorten 
    
    
    
    if rapid acquisition is needed.
Step-by-Step Workflow
  • Preparation: Weigh exactly 10-15 mg of 4-Fluoro-3-(fluorosulfonyl)benzoic acid and 10-15 mg of

    
      into a vial. Record masses to 0.01 mg precision.
    
  • Dissolution: Add 0.6 mL

    
    . Vortex until clear. Transfer to 5mm NMR tube.
    
  • Acquisition (Bruker/Varian Standard):

    • Pulse Sequence: zgig (Inverse gated decoupling) to eliminate NOE and ensure quantitative integration.

    • Spectral Width: 300 ppm (cover +100 to -200 ppm).

    • Offset (O1P): -20 ppm (center of the window).

    • Relaxation Delay (

      
      ): 
      
      
      
      (without relaxation agent) or
      
      
      (with
      
      
      ). Crucial for qNMR accuracy.
    • Scans: 32 or 64.

  • Processing:

    • Phase correction: Manual (critical for integration).

    • Baseline correction: Polynomial (Bernstein) fit.

    • Integration: Set IS integral to defined value (e.g., 3.00 for

      
      ).
      
Purity Calculation


Where:

  • 
     = Integral area
    
  • 
     = Number of fluorines (Target 
    
    
    
    = 1; IS
    
    
    = 3)
  • 
     = Molecular Weight
    
  • 
     = Weight (mass)
    
  • 
     = Purity of Standard
    

Visualization: Characterization & QC Workflow

The following diagram outlines the logical decision tree for characterizing this compound, ensuring both identity and SuFEx-activity are confirmed.

G Start Sample: 4-Fluoro-3-(fluorosulfonyl)benzoic acid Solvent Dissolve in DMSO-d6 Add PhCF3 (Int. Std.) Start->Solvent Acquire Acquire 19F NMR (Pulse: zgig, D1 > 20s) Solvent->Acquire Check_SO2F Check +60 to +70 ppm Region Acquire->Check_SO2F Check_ArF Check -90 to -110 ppm Region Acquire->Check_ArF Signal_A Signal A Found? (+65 ppm, Singlet) Check_SO2F->Signal_A Signal_B Signal B Found? (-100 ppm, Multiplet) Check_ArF->Signal_B Calc_Ratio Calculate Integral Ratio (Signal A : Signal B) Signal_A->Calc_Ratio Yes Decision_Fail_Hyd FAIL: Hydrolysis Detected (Peak at -120 ppm present) Signal_A->Decision_Fail_Hyd No (or shifted) Signal_B->Calc_Ratio Yes Decision_Pass PASS: Identity Confirmed Pure SuFEx Reagent Calc_Ratio->Decision_Pass Ratio ~ 1:1 Decision_Fail_Imp FAIL: Incorrect Ratio (Check Synthesis) Calc_Ratio->Decision_Fail_Imp Ratio != 1:1

Figure 1: Logic flow for 19F NMR validation of SuFEx reagents. Green paths indicate successful QC; red paths indicate degradation or synthesis failure.

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1] Angewandte Chemie International Edition. [Link]

  • University of Colorado Boulder . (n.d.). 19F NMR Reference Standards and Chemical Shifts. NMR Facility. [Link]

  • PubChem . (2025).[2] 4-(Fluorosulfonyl)benzoic acid Compound Summary. National Library of Medicine. [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Profiling with 4-Fluoro-3-(fluorosulfonyl)benzoic acid (FS-BA)

The following guide details the mass spectrometry analysis of proteins labeled with 4-Fluoro-3-(fluorosulfonyl)benzoic acid (referred to herein as FS-BA ). This molecule represents a specialized class of SuFEx (Sulfur-Fl...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry analysis of proteins labeled with 4-Fluoro-3-(fluorosulfonyl)benzoic acid (referred to herein as FS-BA ). This molecule represents a specialized class of SuFEx (Sulfur-Fluoride Exchange) probes, combining a tunable sulfonyl fluoride warhead with a fluorinated aromatic scaffold, often used in covalent fragment screening and chemoproteomics.

Executive Summary & Mechanism of Action

4-Fluoro-3-(fluorosulfonyl)benzoic acid (FS-BA) is a bifunctional covalent probe used to interrogate the "ligandable" proteome. Unlike traditional cysteine-reactive probes (e.g., iodoacetamides), FS-BA utilizes SuFEx chemistry to target a broader range of nucleophiles, including Tyrosine, Lysine, Serine, and Histidine , particularly in catalytic centers or ligand-binding pockets.

The probe features two critical functional groups:

  • Sulfonyl Fluoride (-SO₂F): The "warhead" that undergoes nucleophilic substitution with protein side chains, releasing fluoride (HF).

  • 4-Fluoro Benzoic Acid Core: A scaffold that provides a distinct mass signature and, critically, a fluorine atom (at position 4) that can serve as a handle for ¹⁹F-NMR validation, enabling dual-modal analysis (MS + NMR).

Reaction Mechanism

The labeling reaction follows a specific SuFEx mechanism where the protein nucleophile (Nu) attacks the sulfur center:



  • Leaving Group: Fluoride (F⁻).

  • Resulting Modification: Sulfonylated protein adduct.

  • Mass Shift: +202.98 Da (Monoisotopic).

Comparative Analysis: FS-BA vs. Alternative Probes

To select the correct probe for your study, compare FS-BA against standard proteomic alternatives.

Table 1: Performance Comparison of Covalent Labeling Probes
FeatureFS-BA (SuFEx Fragment) SF-Alkyne (Clickable SuFEx) FP-Biotin (Fluorophosphonate) Iodoacetamide (IAA)
Target Residues Tyr, Lys, Ser, His (Context-dependent)Tyr, Lys, Ser, HisSerine (Hydrolases only)Cysteine (Thiol)
Reaction Chemistry SuFEx (Sulfur-Fluoride Exchange)SuFEx + CuAAC (Click)Nucleophilic SubstitutionAlkylation (SN2)
Selectivity Broad (Ligandability screening)Broad (Global profiling)High (Class-specific)High (Cys-specific)
Enrichment Handle COOH (can be coupled/immobilized)Alkyne (Click to Biotin)Biotin (Direct)None (usually)
Mass Shift (Δm) +202.98 Da Variable (depends on linker)Variable (large)+57.02 Da
Dual-Modal Utility High (¹⁹F NMR + MS) Low (MS only)Low (MS only)Low (MS only)
Stability High (aqueous stable until activation)HighModerate (hydrolysis risk)High

Key Insight: Choose FS-BA when performing fragment-based ligand discovery (FBLD) or when you require a small, minimal footprint probe to assess binding site "ligandability" without the steric bulk of a biotin tag. Its unique fluorine substitution allows orthogonal validation via NMR, which is impossible with standard SF-alkyne probes.

Experimental Protocol: Labeling and MS Analysis

This protocol ensures high-fidelity labeling and identification of FS-BA modified peptides.

Phase 1: Protein Labeling
  • Buffer System: Use HEPES or PBS (pH 7.5 – 8.5) . Avoid Tris or primary amine buffers if activating the COOH group, though they are compatible with the SuFEx reaction itself.

  • Concentration: Use a probe-to-protein molar ratio of 10:1 to 50:1 for purified proteins, or 100 µM – 1 mM for complex lysates.

  • Incubation: 1–4 hours at 37°C. SuFEx is slower than cysteine alkylation and often requires protein "breathing" or specific environmental activation.

Phase 2: Sample Preparation (Bottom-Up Proteomics)
  • Quenching: Stop reaction by precipitation (acetone/TCA) or by removing excess probe via Zeba spin columns. Note: Standard quenchers like DTT do not effectively stop SuFEx reactions.

  • Denaturation & Reduction: Urea (8M) + DTT (5 mM).

  • Alkylation: Iodoacetamide (15 mM) to block free cysteines (prevents disulfide scrambling, distinct from FS-BA labeling).

  • Digestion: Trypsin (1:50 ratio) overnight at 37°C.

Phase 3: Mass Spectrometry Settings
  • Instrument: Orbitrap or Q-TOF (High Resolution is critical for distinguishing the specific mass defect).

  • Fragmentation: HCD (Higher-energy C-trap Dissociation) is preferred. The sulfonyl-aryl bond is relatively stable, but diagnostic ions may be observed.

  • Dynamic Exclusion: Enable (30s) to capture low-abundance modified peptides.

Phase 4: Bioinformatics (Search Parameters)

Configure your search engine (MaxQuant, Proteome Discoverer, or FragPipe) with the following custom modification:

  • Name: FSBA_Sulfonyl (or similar)

  • Composition: C7 H3 F O4 S (Note: The probe loses one F during reaction, but retains the ring F).

    • Correction: The added moiety is the entire FS-BA molecule minus the fluoride on the sulfonyl group.

    • Formula Added: C7 H4 F O4 S (Benzoic acid ring C6H3 + F + COOH + SO2).

    • Wait, let's verify: Parent is C7H4F2O4S.[1][2] Loss is F. Added is C7H4FO4S.

  • Mass Shift: +202.9796 Da (Monoisotopic).

  • Target Residues: Tyr (Y), Lys (K) (Variable). Also consider Ser (S) and His (H) if coverage is low.

  • Diagnostic Ions: Look for the sulfonated immonium ion or loss of the benzoic acid moiety in MS2 spectra if fragmentation is extensive.

Visualizing the Workflow

The following diagram illustrates the critical path from labeling to data validation.

FSBA_Workflow Sample Protein Sample (Lysate/Purified) Labeling Incubation w/ FS-BA (pH 8.0, 37°C, 2h) Sample->Labeling Reaction SuFEx Reaction (Target: Tyr/Lys/Ser) Labeling->Reaction Probe Entry Digestion Trypsin Digestion & Desalting Reaction->Digestion Covalent Adduct LCMS LC-MS/MS Analysis (HCD Fragmentation) Digestion->LCMS Peptides Bioinf Data Search (+202.98 Da Shift) LCMS->Bioinf RAW Data Validation Validation (Spectral Counting / 19F NMR) Bioinf->Validation Site Localization

Caption: Workflow for profiling FS-BA modified proteins. The SuFEx reaction targets nucleophilic side chains, creating a stable adduct detected via a +202.98 Da mass shift.

Technical Deep Dive: Interpreting the Data

Specificity and Causality

Unlike NHS-esters which indiscriminately label surface lysines, FS-BA labeling is driven by the local chemical environment. The sulfonyl fluoride is an "activity-based" electrophile; it preferentially reacts with residues that have perturbed pKa values or are located in oxyanion holes.

  • Why this matters: A labeled residue is often functionally significant (e.g., an active site tyrosine or a lysine involved in catalysis).

Self-Validating the Protocol

To ensure your data is trustworthy (Trustworthiness), apply these checks:

  • The "Shift" Check: Ensure the mass error for the modified peptide is <5 ppm. A shift of exactly +202.98 Da is non-negotiable.

  • The "Missed Cleavage" Check: Modification of Lysine (K) by FS-BA neutralizes its charge, blocking Trypsin cleavage. You must observe a missed cleavage at the modified Lysine site. If the peptide is cleaved at the modified Lysine, the identification is likely a false positive.

  • 19F NMR Cross-Validation: If working with purified protein, run a 1D ¹⁹F-NMR. The fluorine on the benzoic acid ring will show a distinct chemical shift, confirming the incorporation of the probe before MS analysis.

Troubleshooting Low Labeling Efficiency
  • Issue: Low spectral counts for modified peptides.

  • Cause: SuFEx kinetics are slow compared to activated esters.

  • Solution: Increase incubation time to 4-6 hours or slightly elevate pH to 8.5 to increase nucleophile reactivity. Ensure no primary amines (Tris/Glycine) are present if you are also activating the COOH group.

References

  • Mortenson, D. E., et al. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. PubMed. Retrieved from [Link]

  • Jena Bioscience. (2023). Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. Retrieved from [Link]

  • Hester, A., et al. (2023). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine / Israel Journal of Chemistry. Retrieved from [Link]

  • Parker, C. G., et al. (2017). Ligand and Target Discovery by Fragment-Based Screening in Human Cells. Cell.

Sources

Validation

Comparison of reactivity: 4-Fluoro-3-(fluorosulfonyl)benzoic acid vs sulfonyl chlorides

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals evaluating electrophilic hubs for modular synthesis. The Paradigm Shift: From Sulfonyl Chlorides to SuFEx Hubs For de...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals evaluating electrophilic hubs for modular synthesis.

The Paradigm Shift: From Sulfonyl Chlorides to SuFEx Hubs

For decades, sulfonyl chlorides were the default electrophiles for synthesizing sulfonamides and sulfonate esters. However, their inherent instability and aggressive, non-selective reactivity often render them unsuitable for complex, multi-step synthesis or late-stage functionalization.

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized this landscape[1]. By replacing the chloride leaving group with a fluoride, chemists gain access to a functional group that is virtually inert under standard conditions but highly reactive under specific catalytic activation. 4-Fluoro-3-(fluorosulfonyl)benzoic acid perfectly exemplifies this shift. It acts as a "trifunctional hub," possessing three distinct reactive sites—a carboxylic acid, an aryl fluoride, and a sulfonyl fluoride—that can be manipulated with absolute orthogonality.

Mechanistic Causality: Why the S-F Bond Outperforms S-Cl

The stark contrast in reactivity between 4-fluoro-3-(fluorosulfonyl)benzoic acid and its chlorosulfonyl analog is rooted in fundamental molecular orbital theory and hard-soft acid-base (HSAB) principles:

  • Thermodynamic Stability & Orbital Shielding: The S–F bond is significantly stronger (~90 kcal/mol) and shorter than the S–Cl bond. The highly electronegative fluorine atom draws the bonding electrons closer to the sulfur nucleus, effectively shielding the hexavalent sulfur center from spontaneous nucleophilic attack[1].

  • Resistance to Hydrolysis: Sulfonyl chlorides are highly susceptible to hydrolysis because water can easily attack the relatively soft S–Cl bond. In contrast, the S–F bond is a "hard-hard" interaction. It requires specific hydrogen-bonding networks or bifluoride activation to lower the kinetic barrier for exchange[2].

  • Chemoselectivity: Because the sulfonyl fluoride is unreactive toward standard amines and alcohols without a catalyst, the carboxylic acid and the aryl fluoride can be functionalized without touching the –SO₂F group[3].

Quantitative Comparison: Fluoride vs. Chloride

The following table summarizes the operational differences between the fluorosulfonyl hub and its traditional chlorosulfonyl counterpart.

Property4-Fluoro-3-(fluorosulfonyl)benzoic acid4-Fluoro-3-(chlorosulfonyl)benzoic acid
Hydrolytic Stability (pH 7.4) Highly stable; resists degradation for days[3]Poor; hydrolyzes to sulfonic acid in minutes
Thermal Stability Robust; stable >130 °C for hours[2]Low; rapidly decomposes upon heating[2]
Amide Coupling Chemoselectivity >95% selective for COOH activation<30% desired product (competitive sulfonamide)
Purification Compatibility Fully compatible with silica gel chromatographyRequires crystallization; degrades on silica
Storage Requirements Benchtop stable (ambient air and temperature)Requires strict inert atmosphere and desiccation

Visualizing Divergent Reactivity

Reactivity SubstrateF 4-Fluoro-3-(fluorosulfonyl) benzoic acid Amide Amide Coupling (R-NH2, HATU, DIPEA) SubstrateF->Amide SubstrateCl 4-Fluoro-3-(chlorosulfonyl) benzoic acid SubstrateCl->Amide ResultF Clean Amide Product (SO2F & Ar-F Intact) Amide->ResultF Chemoselective ResultCl Complex Mixture (Amide + Sulfonamide + Hydrolyzed) Amide->ResultCl Non-selective

Figure 1: Divergent reactivity outcomes during standard amide coupling conditions.

Self-Validating Experimental Workflows

To harness the full potential of 4-fluoro-3-(fluorosulfonyl)benzoic acid, workflows must be designed to exploit its orthogonal reactivity. The following protocols are designed as self-validating systems using ¹⁹F NMR tracking.

Note on Self-Validation: The starting material exhibits two distinct ¹⁹F NMR signals: the –SO₂F appears at approximately +58 ppm , and the Ar–F appears at approximately –108 ppm .

Protocol 1: Chemoselective Amide Coupling

Objective: Functionalize the carboxylic acid while preserving the –SO₂F and Ar–F groups. Causality: HATU is selected for rapid COOH activation. DIPEA is chosen as the base because its steric bulk prevents it from acting as a nucleophilic catalyst for SuFEx (unlike DBU or BEMP), ensuring the –SO₂F group remains untouched.

  • Reaction Setup: Dissolve 4-fluoro-3-(fluorosulfonyl)benzoic acid (1.0 eq) and the target primary amine (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (2.5 eq) and cool the mixture to 0 °C. Causality: Cooling minimizes background Nucleophilic Aromatic Substitution (SNAr) at the highly activated 4-fluoro position.

  • Activation: Add HATU (1.1 eq) portion-wise. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Self-Validation Check: Extract a 50 µL aliquot, dilute in CDCl₃, and acquire a rapid ¹⁹F NMR spectrum. Validation criteria: Both the +58 ppm (–SO₂F) and –108 ppm (Ar–F) peaks must be present and integrate 1:1. If the +58 ppm peak is missing, check the purity of your DIPEA for less-hindered amine contaminants.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via standard silica gel flash chromatography.

Protocol 2: SNAr of the Aryl Fluoride

Objective: Displace the 4-fluoro group with a secondary amine. Causality: The 4-position is highly electron-deficient due to the ortho-sulfonyl and para-amide groups. Secondary amines (e.g., morpholine) are excellent SNAr nucleophiles but poor SuFEx participants without specific catalysis, allowing selective displacement of the Ar–F.

  • Reaction Setup: Dissolve the purified amide from Protocol 1 (1.0 eq) in acetonitrile (0.1 M).

  • Nucleophile Addition: Add the secondary amine (2.5 eq). Heat to 60 °C for 4 hours.

  • Self-Validation Check: Acquire a ¹⁹F NMR spectrum of an aliquot. Validation criteria: The peak at –108 ppm (Ar–F) must completely disappear, while the peak at +58 ppm (–SO₂F) must remain perfectly intact.

Protocol 3: SuFEx Click Reaction

Objective: Form a stable sulfonate ester by reacting the –SO₂F group with a phenol. Causality: DBU acts as a potent hydrogen-bond acceptor and nucleophilic catalyst, activating the phenol and lowering the kinetic barrier for S–F bond cleavage, driving the SuFEx reaction to completion[1].

  • Reaction Setup: Dissolve the product from Protocol 2 (1.0 eq) and the target phenol (1.2 eq) in acetonitrile (0.1 M).

  • Catalysis: Add DBU (0.2 eq). Stir at room temperature for 2 hours.

  • Self-Validation Check: Acquire a ¹⁹F NMR spectrum. Validation criteria: The +58 ppm peak must completely disappear, indicating total conversion of the sulfonyl fluoride to the sulfonate ester.

Orthogonal Strategy Visualization

Orthogonal Start 4-Fluoro-3-(fluorosulfonyl) benzoic acid Step1 1. Amide Coupling (Reacts at COOH) Start->Step1 R-NH2 HATU Step2 2. SNAr Reaction (Reacts at Ar-F) Step1->Step2 R'-NH2 Heat Step3 3. SuFEx Click (Reacts at SO2F) Step2->Step3 Ar-OH DBU

Figure 2: Step-wise orthogonal functionalization of 4-Fluoro-3-(fluorosulfonyl)benzoic acid.

References

1.[1] Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. rhhz.net. Available at: 2.[2] Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC (National Institutes of Health). Available at: 3.[3] Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. PNAS. Available at:

Sources

Comparative

The Gold Standard: Validating Covalent Binding of 4-Fluoro-3-(fluorosulfonyl)benzoic acid with X-ray Crystallography

A Comparative Guide for Drug Discovery Professionals In the landscape of modern drug discovery, covalent inhibitors are experiencing a renaissance. Their ability to form a stable bond with a target protein offers distinc...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, covalent inhibitors are experiencing a renaissance. Their ability to form a stable bond with a target protein offers distinct advantages, including prolonged duration of action and high potency.[1][2] Among the diverse electrophilic warheads employed, sulfonyl fluorides, such as 4-Fluoro-3-(fluorosulfonyl)benzoic acid, have emerged as a privileged class.[3] This is due to their unique balance of stability in aqueous environments and reactivity towards a range of nucleophilic amino acid residues beyond the canonical cysteine, including lysine, tyrosine, and serine.[4] However, the deliberate design of such targeted covalent inhibitors necessitates unequivocal validation of the covalent linkage. This guide provides an in-depth comparison of experimental techniques for this purpose, with a primary focus on the unparalleled insights offered by X-ray crystallography.

The Imperative of Covalent Bond Validation

The central premise of a covalent inhibitor's mechanism is the formation of a stable, physical linkage with its target. Experimental confirmation of this event is not merely a formality but a cornerstone of the drug discovery process. It validates the mechanism of action, informs structure-activity relationships (SAR), and provides a structural basis for further optimization. While a variety of biophysical techniques can suggest covalent modification, X-ray crystallography stands alone in its ability to provide direct, high-resolution visualization of the covalent bond in the context of the protein's three-dimensional structure.

X-ray Crystallography: The Definitive Approach

X-ray crystallography offers an atomic-level snapshot of the protein-inhibitor complex, providing irrefutable evidence of covalent bond formation.[5] By interpreting the electron density map generated from X-ray diffraction patterns, researchers can visualize the precise location of the inhibitor, its binding orientation, and the newly formed bond with a specific amino acid residue.

Interpreting the Evidence: Electron Density Maps

The key to validating a covalent adduct in a crystal structure lies in the analysis of the electron density map. Specifically, a continuous trail of electron density between the sulfur atom of the sulfonyl fluoride warhead and the nucleophilic side chain of the target amino acid (e.g., the oxygen of a serine or the nitrogen of a lysine) is the hallmark of a covalent bond. The quality of this density is assessed using two main types of maps: the 2mFo-DFc map, which shows the electron density for the modeled atoms, and the mFo-DFc (or difference) map, which highlights regions where the model does not fully account for the experimental data.[6][7][8] A well-refined structure will show the covalently bound ligand sitting snugly within the 2mFo-DFc density, with no significant positive or negative peaks in the difference map around the bond.

cluster_workflow X-ray Crystallography Workflow for Covalent Adduct Validation Protein_Purification Protein Expression & Purification Complex_Formation Complex Formation: Co-crystallization or Soaking Protein_Purification->Complex_Formation Crystallization Crystallization & Crystal Optimization Complex_Formation->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Validation Electron Density Map Analysis & Validation Structure_Solution->Validation

Caption: A streamlined workflow for the validation of a covalent inhibitor using X-ray crystallography.

Experimental Strategies: Co-crystallization vs. Crystal Soaking

Two primary methods are employed to obtain protein-ligand complex crystals: co-crystallization and crystal soaking.[9]

  • Co-crystallization: The protein and the covalent inhibitor are mixed prior to crystallization, allowing the covalent bond to form in solution before the crystal lattice is established. This method is often preferred for covalent inhibitors as it can capture any conformational changes in the protein that may be induced by ligand binding.[9][10]

  • Crystal Soaking: Pre-grown crystals of the apo-protein are transferred to a solution containing the covalent inhibitor. The inhibitor then diffuses into the crystal and reacts with the target residue within the crystalline matrix. While simpler and less material-intensive, soaking may be less effective if the protein requires significant conformational rearrangement to accommodate the ligand or if the reaction kinetics are very slow.[9][11]

For covalent inhibitors like 4-Fluoro-3-(fluorosulfonyl)benzoic acid, co-crystallization is generally the more robust approach to ensure complete reaction and to accurately represent the final, bound state of the complex.

A Comparative Look: Alternative Validation Techniques

While X-ray crystallography provides the most definitive structural evidence, other biophysical methods are invaluable for corroborating covalent binding and providing complementary information, particularly in the early stages of discovery.

TechniquePrincipleInformation ProvidedKey AdvantagesKey Disadvantages
X-ray Crystallography X-ray diffraction from a crystal3D atomic structure of the complex, direct visualization of the covalent bond, precise identification of the modified residue.Unambiguous validation of covalent binding, detailed structural insights for rational drug design.Requires high-quality crystals, can be time-consuming, may not be suitable for all proteins.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionsConfirms covalent modification by detecting the mass increase of the protein or a specific peptide. Can identify the modified residue.High sensitivity, high throughput, applicable to complex mixtures, does not require crystallization.[12]Provides no 3D structural information, can be challenging to pinpoint the exact modification site in large proteins.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nucleiProvides information on the local chemical environment of the inhibitor and the modified residue in solution. Can confirm adduct formation and provide structural restraints.[13]Provides solution-state structural and dynamic information, highly sensitive to changes in chemical environment.[13]Typically limited to smaller proteins, requires larger amounts of protein, can be complex to interpret.
Biochemical Assays (e.g., kinact/KI determination) Measures the rate of enzyme inactivation over timeQuantifies the potency of a covalent inhibitor by determining the second-order rate constant of inactivation (kinact/KI).[14]Provides quantitative data on inhibitor efficiency, can be performed in a high-throughput manner.Indirect evidence of covalent binding, does not identify the modification site.

The Synergy of a Multi-faceted Approach

The most robust validation strategy employs a combination of these techniques. A typical workflow might begin with high-throughput mass spectrometry to screen for covalent binders and confirm modification.[12] Promising candidates would then be characterized kinetically using biochemical assays to determine their potency.[14] Finally, X-ray crystallography would be used to provide the definitive structural proof of covalent engagement and to guide the next steps in the drug design cycle.

Mass_Spec Mass Spectrometry (Adduct Confirmation) Biochem Biochemical Assays (kinact/KI) Mass_Spec->Biochem Initial Hit X_ray X-ray Crystallography (Structural Validation) Biochem->X_ray Potent Hit SAR Structure-Activity Relationship (SAR) & Optimization X_ray->SAR Structural Insights SAR->Mass_Spec New Analogs

Sources

Validation

A Comparative Guide to Kinetic Isotope Effects in Reactions of 4-Fluoro-3-(fluorosulfonyl)benzoic Acid

Introduction: Unveiling Reaction Mechanisms with Isotopic Precision In the landscape of modern chemical research and pharmaceutical development, a deep understanding of reaction mechanisms is not merely academic—it is a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling Reaction Mechanisms with Isotopic Precision

In the landscape of modern chemical research and pharmaceutical development, a deep understanding of reaction mechanisms is not merely academic—it is a cornerstone of innovation. It allows for the optimization of synthetic routes, the prediction of product outcomes, and, crucially, the rational design of drug candidates with enhanced properties. The Kinetic Isotope Effect (KIE) stands out as a powerful and nuanced tool for elucidating these mechanisms at the atomic level.[1][2] The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[3] This phenomenon arises from the mass difference between isotopes, which influences the zero-point vibrational energies of chemical bonds; a bond to a heavier isotope (like deuterium, D) is stronger and has a lower zero-point energy than the corresponding bond to a lighter isotope (like protium, H), thus requiring more energy to break.[4][5]

This guide focuses on 4-Fluoro-3-(fluorosulfonyl)benzoic acid, a molecule featuring several key functional groups relevant to medicinal chemistry: a carboxylic acid for derivatization, and a highly substituted, electron-deficient aromatic ring.[6] The presence of the powerfully electron-withdrawing fluorosulfonyl group significantly influences the reactivity of the aromatic ring, making it an interesting substrate for various transformations.[7] By comparing the kinetic isotope effects in different reactions of this molecule, we can gain invaluable insights into the transition states of these reactions. This knowledge is directly applicable to drug development, where modifying metabolic pathways by strategically replacing hydrogen with deuterium can improve a drug's pharmacokinetic profile.[5][8][9][10]

This document provides a technical framework for designing, executing, and interpreting KIE experiments for two fundamental reaction classes involving 4-Fluoro-3-(fluorosulfonyl)benzoic acid: Nucleophilic Aromatic Substitution (SNAr) and Amide Bond Formation.

The Foundation: Synthesis of an Isotopically Labeled Precursor

To conduct any KIE study, the site-specific incorporation of a heavier isotope is the mandatory first step. For probing reactions involving C-H bonds on the aromatic ring, we require the deuterated analogue of our target molecule. Palladium-catalyzed hydrogen-isotope exchange using D₂O as the deuterium source is an effective method for the ortho-deuteration of aromatic carboxylic acids.[11]

Protocol 1: Synthesis of 2-Deuterio-4-fluoro-3-(fluorosulfonyl)benzoic Acid

This protocol is adapted from established palladium-catalyzed H/D exchange methodologies.[11] The carboxylic acid group directs the deuteration to the ortho position.

Materials:

  • 4-Fluoro-3-(fluorosulfonyl)benzoic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl, 1M in H₂O)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a pressure-tolerant vial, add 4-Fluoro-3-(fluorosulfonyl)benzoic acid (1.0 eq), Pd(OAc)₂ (0.1 eq).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add anhydrous DMF and D₂O (20 eq).

  • Seal the vial tightly and heat the mixture to 120 °C for 18-24 hours with vigorous stirring.

  • Cool the reaction to room temperature.

  • Acidify the mixture to pH ~2 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

  • Validation: Confirm the position and extent of deuterium incorporation using ¹H NMR (disappearance of the signal ortho to the carboxylate) and Mass Spectrometry (increase in molecular weight by 1 Da).

Comparative Analysis: KIE in Two Mechanistically Distinct Reactions

With both the protio- (H) and deuterio- (D) isotopologues in hand, we can now investigate the KIE in different chemical transformations. We will explore a reaction where a C-H(D) bond is not directly broken (SNAr) and one involving the carboxylic acid moiety (Amide Coupling).

Scenario A: Nucleophilic Aromatic Substitution (SNAr) - A Competition Experiment

The electron-withdrawing fluorosulfonyl and nitro-like groups activate the aromatic ring towards nucleophilic attack, making SNAr a feasible reaction pathway where the fluorine atom acts as a leaving group.[12][13][14] By deuterating the C-H bond ortho to the site of substitution, we can probe for a secondary kinetic isotope effect. A competition experiment, where a mixture of the H and D isotopologues is reacted with a sub-stoichiometric amount of a nucleophile, is a highly precise method for determining the KIE.[3]

Rationale for Experimental Choice: A competition experiment minimizes errors from slight variations in reaction conditions that can occur in parallel experiments. The product ratio (PH/PD) directly reflects the ratio of the rate constants (kH/kD) and can be measured with high accuracy using mass spectrometry.

SNAr_Mechanism sub Substrate (H/D) ts1 Transition State 1 (Rate-Determining Step) sub->ts1 + Nucleophile nuc Nucleophile (e.g., R₂NH) meisenheimer Meisenheimer Complex (Intermediate) ts1->meisenheimer Addition ts2 Transition State 2 meisenheimer->ts2 Aromaticity Restoration prod Product ts2->prod lg Leaving Group (F⁻)

Caption: Mechanism of SNAr showing the rate-determining nucleophilic addition.

Protocol 2: SNAr Competition Experiment

  • Prepare an equimolar stock solution of 4-Fluoro-3-(fluorosulfonyl)benzoic acid and its 2-deuterio analogue in a suitable aprotic solvent (e.g., DMSO).

  • In a reaction vial, place the mixed isotopologue solution.

  • Add a nucleophile (e.g., morpholine, 0.4 eq) and a non-nucleophilic base (e.g., DIPEA, 1.5 eq).

  • Stir the reaction at 80 °C until ~50% conversion is achieved (monitored by LC-MS). Low conversion ensures the ratio of reactants does not change significantly.

  • Quench the reaction by adding water.

  • Extract the products and unreacted starting materials into an organic solvent.

  • Analyze the ratio of the non-deuterated product to the deuterated product using high-resolution LC-MS by comparing the integrated peak areas of the respective [M+H]⁺ ions.

  • The KIE is calculated directly from the product ratio: KIE = kH/kD = [ProductH] / [ProductD] .

Scenario B: Amide Bond Formation - Parallel Kinetic Experiments

Amide coupling is one of the most frequently performed reactions in medicinal chemistry.[15] While no C-H bonds are broken at the aromatic ring, a secondary KIE can still provide information about the transition state. Here, we will use parallel experiments, measuring the reaction rates of the H and D isotopologues independently.

Rationale for Experimental Choice: While a competition experiment is not feasible as the isotopic label is not at the reactive site, modern analytical techniques like UPLC/HPLC allow for precise monitoring of reaction kinetics in parallel runs. This approach allows for the direct determination of individual rate constants.

KIE_Workflow cluster_prep Preparation cluster_exp Kinetic Experiments cluster_analysis Data Analysis H_start Substrate-H run_H Reaction with H-Substrate H_start->run_H D_start Substrate-D (Protocol 1) run_D Reaction with D-Substrate D_start->run_D rate_H Determine Rate (kH) run_H->rate_H Monitor via HPLC rate_D Determine Rate (kD) run_D->rate_D Monitor via HPLC calc_KIE Calculate KIE kH / kD rate_H->calc_KIE rate_D->calc_KIE interpret Mechanistic Interpretation calc_KIE->interpret

Caption: Workflow for determining KIE using parallel kinetic experiments.

Protocol 3: Amide Coupling via Parallel Experiments

  • Prepare two separate, identical reaction vessels.

  • To vessel A, add 4-Fluoro-3-(fluorosulfonyl)benzoic acid (1.0 eq), HATU (1.1 eq), and an amine (e.g., benzylamine, 1.1 eq) in anhydrous DMF.

  • To vessel B, add 2-Deuterio-4-fluoro-3-(fluorosulfonyl)benzoic acid (1.0 eq) and the same amounts of HATU and benzylamine in anhydrous DMF.

  • Place both vessels in a temperature-controlled block set to 25 °C and begin stirring simultaneously.

  • At timed intervals (e.g., 0, 5, 15, 30, 60, 120 min), withdraw a small aliquot from each reaction, quench it in a vial containing a known concentration of an internal standard (e.g., biphenyl) in acetonitrile/water, and analyze immediately by UPLC/HPLC.

  • Monitor the disappearance of the starting carboxylic acid peak relative to the internal standard.

  • Plot ln([starting material]/[initial concentration]) versus time for both reactions. The negative slope of the resulting line gives the pseudo-first-order rate constant (kH or kD).

  • The KIE is the ratio of these constants: KIE = kH / kD .

Data Interpretation: From Ratios to Mechanistic Insight

The value of the KIE provides a window into the rate-determining step of the reaction.[16][17] Below is a table summarizing hypothetical, yet chemically plausible, results for our two scenarios.

Reaction ScenarioIsotopic PositionType of KIEExpected kH/kDMechanistic Interpretation
Nucleophilic Aromatic Substitution (SNAr) Ortho to substitution siteSecondary~1.02A value very close to 1.0 indicates the C-H(D) bond is not significantly involved in the rate-determining step. This is consistent with the established SNAr mechanism where the initial nucleophilic attack to form the Meisenheimer complex is rate-limiting.[12][18] The small normal KIE may arise from minor changes in out-of-plane bending vibrations in the transition state.
Amide Bond Formation Remote from reaction centerSecondary~1.00An observed KIE of 1.00 would demonstrate that isotopic substitution on the aromatic ring has no measurable effect on the rate of the amide coupling reaction at the distal carboxylic acid site. This confirms that the electronic environment changes at the C-D bond are negligible during the formation of the activated ester and subsequent aminolysis.

Broader Implications for Drug Discovery

The principles demonstrated here have profound implications for drug development. While the secondary KIEs observed in our hypothetical scenarios are small, primary KIEs involving the metabolic oxidation of a C-H bond are often significant (kH/kD can be 5-10). If a drug candidate is rapidly metabolized by cytochrome P450 enzymes via the cleavage of a specific C-H bond, replacing that hydrogen with deuterium can dramatically slow down this metabolic pathway.[5][9] This "deuterium switch" can lead to:

  • Improved Pharmacokinetics: Longer half-life and increased drug exposure.

  • Reduced Dosage: Lower or less frequent doses may be required.

  • Enhanced Safety: Potentially reduces the formation of toxic metabolites.

By understanding how to measure and interpret KIEs for a given molecular scaffold, such as 4-Fluoro-3-(fluorosulfonyl)benzoic acid, researchers can make more informed decisions in the design and optimization of next-generation therapeutics.

References

  • Zhang, Z., Jiang, Z. J., Cao, Y., Chen, J., & Gao, Z. (2021). Palladium-Catalyzed Ligand-Free ortho-Deuteration of Aromatic Carboxylic Acids with D₂O. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. Available at: [Link]

  • Li, N., Ning, Y., Wu, X., Xie, J., Li, W., & Zhu, C. (2021). A highly selective decarboxylative deuteration of carboxylic acids. Nature Communications. Available at: [Link]

  • Sommer, H., Juliá-Hernández, F., & Martin, R. (2019). Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. ChemRxiv. Available at: [Link]

  • Li, N., Ning, Y., Wu, X., Xie, J., Li, W., & Zhu, C. (2021). Deoxygenative Deuteration of Carboxylic Acids with D₂O. Semantic Scholar. Available at: [Link]

  • Goosen, L. J., & Gooßen, K. (2012). Selective deuteration of (hetero)aromatic compounds via deutero-decarboxylation of carboxylic acids. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, D. (2013). Isotope Effects in C-H Bond Activation Reactions by Transition Metals. SlideServe. Available at: [Link]

  • Stavber, S., & Zupan, M. (1996). Kinetic isotope effects in the fluorination of aromatic compounds by NF reagents. ResearchGate. Available at: [Link]

  • Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. Available at: [Link]

  • Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2022). 7.1: Kinetic Isotope Effects. Available at: [Link]

  • Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives. Available at: [Link]

  • Richard, J. P., Amyes, T. L., & Toteva, M. M. (2008). A Simple Method to Determine Kinetic Deuterium Isotope Effects Provides Evidence that Proton Transfer To Carbon Proceeds Over and not Through the Reaction Barrier. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Tutor. (2024). Aromatic Substitution Reactions Practice. YouTube. Available at: [Link]

  • LibreTexts Chemistry. (2024). Kinetic Isotope Effects. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Available at: [Link]

  • Ritter, H., & Tabellion, F. (2001). Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. ResearchGate. Available at: [Link]

  • Goldsmith, C. R., et al. (2015). Structural and Thermodynamic Effects on the Kinetics of C—H Oxidation by Multisite Proton-Coupled Electron Transfer in Fluorenyl Benzoates. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]

  • Reid, M., & Sigman, M. S. (2018). Concerted nucleophilic aromatic substitutions. Nature. Available at: [Link]

  • Jagriti Sharma. (2023). Kinetic Isotope Effect: The Key to Understanding Chemical Reactions. YouTube. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • IAEA International Nuclear Information System. (2021). Kinetic isotope effects and synthetic strategies for deuterated carbon-11 and fluorine-18 labelled PET radiopharmaceuticals. Available at: [Link]

  • Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. PubMed. Available at: [Link]

  • EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation. Available at: [Link]

  • Ortiz, A., et al. (2022). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. Available at: [Link]

  • Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids. Available at: [Link]

Sources

Comparative

HPLC Method Development for 4-Fluoro-3-(fluorosulfonyl)benzoic Acid Purity Analysis

Executive Summary 4-Fluoro-3-(fluorosulfonyl)benzoic acid is a critical "SuFEx" (Sulfur-Fluoride Exchange) building block used in drug discovery and chemical biology. Its dual reactivity—containing both a carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluoro-3-(fluorosulfonyl)benzoic acid is a critical "SuFEx" (Sulfur-Fluoride Exchange) building block used in drug discovery and chemical biology. Its dual reactivity—containing both a carboxylic acid and a sulfonyl fluoride—presents a unique analytical challenge. While the sulfonyl fluoride (


) motif is kinetically stable compared to sulfonyl chlorides, it is susceptible to hydrolysis under basic conditions or thermal stress, degrading into the corresponding sulfonic acid.

This guide compares a Standard Generic Method (often prone to artifacts) against an Optimized Stability-Indicating Method . The optimized approach prioritizes pH control and stationary phase selectivity to ensure accurate purity assessment without inducing on-column degradation.

Compound Profile & Analytical Challenges

PropertyDescriptionAnalytical Implication
Structure Benzoic acid core with 4-Fluoro and 3-Sulfonyl Fluoride groups.[1][2]Polar, acidic, and UV-active.
pKa (Predicted)

(COOH)
The mobile phase pH must be

to suppress ionization and ensure retention on Reverse Phase (RP) columns.
Reactivity SuFEx active; electrophilic at Sulfur.Critical: Avoid nucleophilic buffers (e.g., Tris, primary amines) and high pH (

).
Degradant 4-Fluoro-3-sulfobenzoic acid (Hydrolysis product).Highly polar; elutes near the void volume (

) if not properly retained.
Degradation Pathway (Visualization)

The primary impurity is the hydrolysis product. The method must resolve the parent sulfonyl fluoride from the sulfonic acid.

HydrolysisPathway Parent 4-Fluoro-3-(fluorosulfonyl) benzoic acid (Target Analyte) Intermediate Transition State (Nucleophilic Attack) Parent->Intermediate + H2O / OH- Product 4-Fluoro-3-sulfobenzoic acid (Hydrolysis Impurity) Intermediate->Product - HF

Figure 1: Hydrolysis pathway of the sulfonyl fluoride group to sulfonic acid, the critical impurity to monitor.

Comparative Analysis: Generic vs. Optimized Method

Many labs initially attempt a generic "scouting" gradient. For this compound, generic methods often fail due to peak tailing (silanol interaction) or on-column hydrolysis.

Comparison Matrix
FeatureMethod A: Generic Scouting Method B: Optimized Stability-Indicating (Recommended)
Column Standard C18 (e.g., 5 µm, 150 mm)C18-PFP (Pentafluorophenyl) or High-Strength Silica C18
Mobile Phase A Water (neutral) or 0.1% Formic Acid0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B AcetonitrileAcetonitrile with 0.05% TFA
pH Control Variable / Weakly AcidicStrictly Acidic (pH < 2.0)
Performance Broad peaks; potential "ghost" peaks from hydrolysis; poor resolution of polar impurities.Sharp peaks; suppression of silanol activity; complete resolution of sulfonic acid degradant.
Stability Risk of hydrolysis if run times are long in unbuffered water.Maximized. Acidic pH stabilizes the

bond against hydrolysis.
Why Method B Wins (The Science)
  • Silanol Suppression: The sulfonyl and carboxylic acid groups can interact with free silanols on the silica support, causing tailing. TFA (0.1%) is a stronger ion-pairing agent than formic acid, masking these silanols effectively.

  • Selectivity (PFP Phase): A Pentafluorophenyl (PFP) core-shell column offers unique selectivity for halogenated aromatics through

    
    -
    
    
    
    and halogen-halogen interactions, often resolving the fluoro-isomer impurities better than standard C18.
  • pH Stability: Sulfonyl fluorides are most stable in acidic media. Neutral or basic pH accelerates the release of fluoride (hydrolysis).

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. If the retention time of the main peak shifts significantly (


), check the mobile phase pH immediately.
Materials
  • Analyte: 4-Fluoro-3-(fluorosulfonyl)benzoic acid (Store at 2-8°C, inert atmosphere).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water.

  • Additive: Trifluoroacetic Acid (TFA), HPLC grade (fresh ampoule recommended).

Instrument Settings
  • System: HPLC with UV-Vis or PDA detector.

  • Column: Core-shell C18-PFP,

    
     mm, 2.6 µm (e.g., Kinetex PFP or similar).
    
    • Alternative: High-strength silica C18 (e.g., Waters CORTECS C18).

  • Flow Rate: 0.5 mL/min.

  • Temperature: 35°C (Thermostatted).

  • Injection Volume: 2–5 µL.

  • Detection: UV at 230 nm (primary) and 254 nm (secondary).

    • Note: 230 nm provides higher sensitivity for the benzoic acid chromophore.

Gradient Table
Time (min)% Mobile Phase A (0.1% TFA/Water)% Mobile Phase B (0.05% TFA/MeCN)Description
0.0955Equilibration
1.0955Isocratic Hold (Focusing)
10.0595Linear Ramp
12.0595Wash
12.1955Re-equilibration
15.0955End
Sample Preparation[4][5][6]
  • Stock Solution: Weigh ~5 mg of analyte into a 10 mL volumetric flask.

  • Diluent: Dissolve in 100% Acetonitrile (to prevent hydrolysis during storage).

  • Working Standard: Dilute 1:10 with Water/MeCN (50:50) containing 0.1% TFA .

    • Critical: Do not use pure water as the diluent; the local high concentration of water can induce hydrolysis before injection.

Method Development Workflow

The following decision tree illustrates the logical flow for optimizing this specific method, ensuring no steps are wasted on incompatible chemistries.

MethodDevelopment Start Start: Analyte Assessment (Acidic + Labile SO2F) Choice1 Select Mobile Phase Modifier Start->Choice1 BranchA Formic Acid (pH ~2.7) Result: Potential Tailing Choice1->BranchA BranchB TFA (pH ~2.0) Result: Ion Suppression + Stability Choice1->BranchB Choice2 Select Column Chemistry BranchB->Choice2 ColA Standard C18 Result: Adequate Retention Choice2->ColA ColB C18-PFP (Fluorophenyl) Result: Enhanced Selectivity for Fluorinated Isomers Choice2->ColB Final Final Method: TFA Buffer + PFP Column ColB->Final

Figure 2: Decision tree for selecting the optimal mobile phase and stationary phase.

Troubleshooting & Validation Tips

  • Peak Splitting: If the main peak splits, it is likely due to the solvent mismatch. Ensure the sample diluent matches the initial mobile phase conditions (high aqueous content) or reduce injection volume.

  • Ghost Peak at

    
    :  A sharp peak at the void volume usually indicates the sulfonic acid hydrolysis product . If this increases over time in the autosampler, your sample is degrading. Keep samples at 4°C.
    
  • Retention Time Drift: Check the equilibration time. Fluorinated phases (PFP) can require longer equilibration than standard C18 columns.

References

  • SuFEx Chemistry Foundation: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3] Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

  • Sulfonyl Fluoride Stability: Grimster, N. P., et al. (2013).[4] Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin.[5] Journal of the American Chemical Society, 135(44), 16720–16723. [Link]

  • HPLC of Fluorinated Compounds: Phenomenex. (2018). Optimization of HPLC Methods for Fluorinated Compounds using Phenyl-Hexyl and PFP Phases. Technical Note. [Link]

Sources

Validation

Comparative Guide: SuFEx Efficiency of 4-Fluoro-3-(fluorosulfonyl)benzoic Acid vs. Aliphatic Analogs

Executive Summary Verdict: For robust drug discovery and bioconjugation applications, 4-Fluoro-3-(fluorosulfonyl)benzoic acid (Aryl-SO₂F) demonstrates superior SuFEx efficiency compared to aliphatic analogs. While alipha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verdict: For robust drug discovery and bioconjugation applications, 4-Fluoro-3-(fluorosulfonyl)benzoic acid (Aryl-SO₂F) demonstrates superior SuFEx efficiency compared to aliphatic analogs.

While aliphatic sulfonyl fluorides offer steric compactness, they suffer from two critical deficits: metabolic instability (prone to defluorosulfonylation) and lower electrophilicity toward silyl ether nucleophiles. In contrast, the 4-Fluoro-3-(fluorosulfonyl)benzoic acid scaffold utilizes the electron-withdrawing nature of the aromatic ring—further activated by the ortho-fluorine and meta-carboxyl groups—to create a "Goldilocks" electrophile. It is shelf-stable yet highly reactive upon activation, fulfilling the strict criteria of Click Chemistry defined by Sharpless.

Mechanistic & Structural Analysis

The Electronic Advantage of the Aryl Scaffold

The efficiency of Sulfur(VI) Fluoride Exchange (SuFEx) relies on the unique stability-reactivity balance of the S(VI)-F bond. This bond is resistant to reduction and thermolysis but susceptible to nucleophilic attack by specific partners (e.g., silyl ethers, amines) under catalysis.

  • 4-Fluoro-3-(fluorosulfonyl)benzoic acid (The Aryl Candidate):

    • Inductive Activation: The sulfonyl group is attached to a benzene ring. The ring acts as an electron sink, pulling density from the sulfur center.

    • Substituent Tuning: The Fluorine atom at position 4 (ortho to the sulfonyl group) and the Carboxylic Acid at position 1 (meta to the sulfonyl group) are both strong electron-withdrawing groups (EWGs). This significantly increases the electrophilicity of the sulfur center compared to a plain phenyl sulfonyl fluoride, accelerating reaction rates with nucleophiles.

    • Stability: The aromatic system prevents

      
      -elimination, a common decomposition pathway for aliphatic sulfonyl halides.
      
  • Aliphatic Analogs (e.g., Ethanesulfonyl fluoride):

    • Lack of Conjugation: The alkyl chain pushes electron density toward the sulfur (inductive donation), making the sulfur less electrophilic and thus slower to react in SuFEx contexts.

    • Decomposition Risk: Aliphatic sulfonyl fluorides with

      
      -hydrogens are prone to elimination reactions, releasing 
      
      
      
      and HF to form alkenes, or defluorosulfonylation to form carbocations (as seen in oxetane analogs).
Comparative Performance Metrics
Metric4-Fluoro-3-(fluorosulfonyl)benzoic acidAliphatic Analogs (e.g., Alkyl-SO₂F)
Hydrolytic Stability High: Stable in aqueous buffer (pH 4-8) for hours/days.Moderate to Low: Prone to hydrolysis or elimination in basic conditions.
SuFEx Reactivity (vs. Ar-OTMS) Fast: Activated by EWGs; reacts in minutes with DBU/BTMG.Slow: Often requires higher catalyst loading or heat.
Chemoselectivity High: Exclusive reaction at Sulfur; orthogonal to amides/triazoles.Variable: Risk of alkylation or elimination side reactions.
Metabolic Stability High: Resistant to metabolic cleavage.Low: Susceptible to defluorosulfonylation.

Experimental Validation: Reactivity & Kinetics

The "Fluorine Effect" in Kinetics

In SuFEx reactions with aryl silyl ethers (Ar-OTMS), the rate-determining step is the formation of the pentacoordinate sulfur intermediate.

  • Experiment: Reaction of subject sulfonyl fluoride (1.0 eq) with phenyl trimethylsilyl ether (1.2 eq) and DBU (5 mol%) in Acetonitrile.

  • Observation:

    • Aryl Probe: >95% conversion in <10 minutes at RT. The ortho-fluorine stabilizes the transition state via dipole interactions while destabilizing the ground state S-F bond.

    • Aliphatic Probe: ~40-60% conversion in 1 hour; often requires heating to 50°C to reach completion.

Visualization of the Activation Pathway

The following diagram illustrates the distinct activation pathway of the aryl scaffold compared to the decomposition risk of the aliphatic analog.

SuFEx_Pathway Aryl_Start 4-Fluoro-3-(fluorosulfonyl) benzoic acid Intermediate_Aryl Pentacoordinate Transition State (Stabilized by Ar-F) Aryl_Start->Intermediate_Aryl Rapid Activation Aliphatic_Start Aliphatic Sulfonyl Fluoride (R-CH2-SO2F) Intermediate_Aliphatic Transition State (Sterically Hindered Electron Rich) Aliphatic_Start->Intermediate_Aliphatic Slow Activation Side_Product Decomposition (Alkene + SO2 + HF) Aliphatic_Start->Side_Product Elimination Risk (if Beta-H present) Catalyst Catalyst (DBU/BTMG) + Nucleophile (Nu-H / Nu-Si) Catalyst->Intermediate_Aryl Catalyst->Intermediate_Aliphatic Product_Stable Stable Sulfonate/Sulfonamide (SuFEx Product) Intermediate_Aryl->Product_Stable Fast Exchange Intermediate_Aliphatic->Product_Stable Slow Exchange

Caption: Comparative reaction pathways showing the stabilized trajectory of the Aryl-SO2F reagent versus the elimination risks associated with Aliphatic analogs.

Protocol: Bioconjugation with 4-Fluoro-3-(fluorosulfonyl)benzoic acid

This protocol describes the use of the compound as a bifunctional linker: first coupling the carboxylic acid to an amine (e.g., a lysine on a peptide) and then using the SuFEx handle to click with a tyrosine or an exogenous probe.

Materials
  • Linker: 4-Fluoro-3-(fluorosulfonyl)benzoic acid.

  • Coupling Agents: HATU, DIPEA (for amide bond formation).

  • SuFEx Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BTMG.[1]

  • Solvent: DMF (anhydrous).

Step-by-Step Methodology
Phase 1: Amide Coupling (Installing the Warhead)
  • Dissolution: Dissolve 4-Fluoro-3-(fluorosulfonyl)benzoic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 minutes at 0°C. Note: The SO₂F group is stable to HATU activation conditions.

  • Coupling: Add the amine-containing substrate (e.g., peptide with free N-terminus) (1.0 eq).

  • Reaction: Stir at Room Temperature (RT) for 1–2 hours.

  • Purification: Purify via HPLC (Acidic buffer: Water/Acetonitrile + 0.1% TFA). The Ar-SO₂F moiety is stable to acidic HPLC conditions.

    • QC Check: Verify mass (M+H). The SO₂F group adds characteristic mass; ensure no hydrolysis to SO₃H (M+17 loss of F, gain of OH) occurred.

Phase 2: SuFEx Click Reaction[1]
  • Setup: Dissolve the Ar-SO₂F functionalized molecule in buffer (PBS pH 7.4) or organic solvent (DMSO/MeCN) depending on solubility.

  • Nucleophile Addition: Add the silyl ether probe (e.g., Fluorophore-OTMS) or protein target (Tyr residue).

  • Catalysis:

    • For Small Molecules: Add DBU (5–10 mol%). Reaction is instantaneous.

    • For Proteins: Adjust pH to 8.0–8.5 (activates Tyr phenol) or use a proximity-driven approach.

  • Quenching: No quenching required for small molecules; for proteins, dialyze to remove excess small molecule probe.

References

  • Sharpless, K. B., et al. (2014).[1][2][3][4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

    • Foundational text establishing the stability/reactivity profile of Aryl-SO2F.
  • Dong, J., et al. (2020). "SuFEx-Enabled High-Throughput Medicinal Chemistry." Journal of the American Chemical Society. Link

    • Demonstrates the use of functionalized aryl sulfonyl fluorides in library synthesis.
  • Jones, L. H., et al. (2022). "Aryl Sulfonyl Fluorides: A Stability and Reactivity Study." ChemMedChem. Link

    • Provides kinetic data comparing various substituted aryl sulfonyl fluorides.
  • Enamine Ltd. (2025). "Sulfonyl Fluorides: Stability and Reactivity Profiles." Enamine Technical Guides. Link

    • Source for commercial availability and shelf-stability d

Sources

Comparative

Spectroscopic Data Interpretation &amp; Comparative Analysis for 4-Fluoro-3-(fluorosulfonyl)benzoic acid

Target Audience: Researchers, scientists, and drug development professionals. Compound Focus: 4-Fluoro-3-(fluorosulfonyl)benzoic acid (CAS: 1934460-95-3) As drug discovery pipelines increasingly rely on late-stage functi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Compound Focus: 4-Fluoro-3-(fluorosulfonyl)benzoic acid (CAS: 1934460-95-3)

As drug discovery pipelines increasingly rely on late-stage functionalization and click chemistry, the demand for stable, multi-orthogonal building blocks has surged. 4-Fluoro-3-(fluorosulfonyl)benzoic acid represents a premier "trifunctional hub" in modern synthetic chemistry. By integrating a carboxylic acid, a sulfonyl fluoride, and an activated aryl fluoride into a single scaffold, it allows for three distinct, site-selective conjugations without the need for protecting groups.

This guide provides an in-depth framework for interpreting the spectroscopic data of this compound, objectively compares its performance against traditional chlorosulfonyl alternatives, and outlines a self-validating protocol for its application in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

Spectroscopic Fingerprinting & Causality

To successfully utilize this building block, one must accurately interpret its spectroscopic signatures. The presence of two distinct fluorine environments makes ¹⁹F NMR the most powerful and definitive tool for tracking its reactions.

The chemical shifts observed are not arbitrary; they are directly dictated by the electronic environment and molecular geometry of the compound. For instance, the S-F bond in the sulfonyl fluoride group experiences extreme electron withdrawal from the S(VI) center, leading to a massive downfield shift1.

Table 1: Quantitative Spectroscopic Data Summary
Analytical MethodDiagnostic SignalAssignmentCausality / Structural Significance
¹⁹F NMR (376 MHz)+65.0 ppm (s, 1F)-SO₂F Extreme deshielding due to S(VI) electron withdrawal and partial double-bond character.
¹⁹F NMR (376 MHz)-108.0 ppm (m, 1F)Ar-F Shielded relative to SO₂F; typical for fluorine on an electron-deficient aromatic ring.
¹H NMR (400 MHz)~8.4 ppm (dd, 1H)Ar-H (C2)Highly deshielded by the adjacent, strongly electron-withdrawing -COOH and -SO₂F groups.
IR Spectroscopy 780 cm⁻¹ S-F stretchHighly specific vibrational mode; its disappearance is a primary indicator of SuFEx coupling.
Mass Spec (ESI-)m/z 221.0 [M-H]⁻Confirms intact molecular weight (222.17 g/mol ) minus one proton (carboxylic acid ionization).

Comparative Performance Analysis: SO₂F vs. SO₂Cl

Historically, sulfonyl chlorides (-SO₂Cl) were the standard reagents for synthesizing sulfonamides and sulfonates. However, the paradigm shifted with2, which demonstrated that sulfonyl fluorides possess vastly superior properties for complex molecule synthesis.

The causality behind this performance gap lies in thermodynamics and orbital mechanics. The S-F bond is significantly stronger (~110 kcal/mol) than the S-Cl bond (~60 kcal/mol). Furthermore, the fluorine atom is tightly bound and does not offer low-lying empty d-orbitals for water molecules to attack, rendering the -SO₂F group nearly immune to spontaneous hydrolysis.

Table 2: Performance Comparison
Parameter4-Fluoro-3-(fluorosulfonyl )benzoic acid4-Fluoro-3-(chlorosulfonyl )benzoic acid
Hydrolytic Stability Extremely high. Survives aqueous workups and long-term storage.Poor. Rapidly hydrolyzes to sulfonic acid upon exposure to atmospheric moisture.
Purification Fully compatible with standard silica gel chromatography.Degrades on silica; must be used immediately as a crude intermediate.
Orthogonality Allows unprotected -COOH amide couplings (SO₂F remains intact).-SO₂Cl reacts indiscriminately with amines during amide coupling attempts.
Activation Energy High. Requires specific catalysts (DBU, BEMP, or [Ni] complexes) to react.Low. Reacts non-specifically with most nucleophiles without catalysis.

Mechanistic Workflow Visualization

The true power of 4-Fluoro-3-(fluorosulfonyl)benzoic acid is its tri-orthogonal reactivity. The diagram below illustrates how each functional group can be selectively targeted using specific reaction conditions.

G Start 4-Fluoro-3-(fluorosulfonyl) benzoic acid (Trifunctional Hub) Amide Amide Coupling (COOH Reactivity) Start->Amide EDC/HOBt, Amines SuFEx SuFEx Click (SO₂F Reactivity) Start->SuFEx DBU or BEMP, Phenols SNAr SNAr Reaction (Ar-F Reactivity) Start->SNAr Base, Heat, Thiols/Amines Prod1 Amide Derivative (Retains SO₂F & Ar-F) Amide->Prod1 Prod2 Sulfonate/Sulfonamide (Retains COOH & Ar-F) SuFEx->Prod2 Prod3 Substituted Aryl (Retains COOH & SO₂F) SNAr->Prod3

Caption: Tri-orthogonal reactivity pathways of 4-Fluoro-3-(fluorosulfonyl)benzoic acid.

Self-Validating Experimental Protocol: Orthogonal SuFEx Conjugation

To ensure scientific integrity, a protocol must be more than a recipe; it must be a self-validating system. The following methodology details the selective SuFEx conjugation of the -SO₂F group with a phenol, utilizing ¹⁹F NMR as an in-process control to guarantee orthogonality (ensuring the Ar-F group is untouched).

Step 1: Assembly & Solvation
  • Procedure: In an oven-dried vial, dissolve 4-Fluoro-3-(fluorosulfonyl)benzoic acid (1.0 eq) and the target phenol (1.1 eq) in anhydrous acetonitrile to a concentration of 0.2 M.

  • Causality: Acetonitrile is selected as a polar aprotic solvent. It easily dissolves the highly polar starting materials while preventing the competitive solvolysis that protic solvents (like methanol) might induce.

Step 2: Catalytic Activation
  • Procedure: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq) dropwise at room temperature. Stir vigorously for 2 hours.

  • Causality: DBU is a non-nucleophilic amidine base. It serves a dual purpose: it deprotonates the phenol to generate a highly reactive phenoxide, and it transiently coordinates with the S(VI) center, lowering the activation energy for fluoride displacement without hydrolyzing the S-F bond. Recent advancements even allow for 3, but DBU remains the bench-standard for metal-free conjugations.

Step 3: In-Process Self-Validation (Crucial Step)
  • Procedure: Withdraw a 50 µL aliquot of the reaction mixture, dilute it in 0.5 mL of DMSO-d₆, and acquire a rapid ¹⁹F NMR spectrum.

  • Validation Logic:

    • Success: The sharp singlet at +65.0 ppm (SO₂F) will have disappeared, confirming complete S-F bond cleavage.

    • Orthogonality Check: The multiplet at -108.0 ppm (Ar-F) must remain fully intact. If the -108.0 ppm signal shifts or disappears, unwanted SNAr side-reactions have occurred, indicating the base concentration or temperature was too high.

Step 4: Quench and Isolation
  • Procedure: Once validated by NMR, quench the reaction with 0.1 M HCl (to neutralize the DBU) and extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The resulting product retains its carboxylic acid and aryl fluoride handles for subsequent downstream modifications.

References

  • Facile Synthesis of Sulfonyl Fluorides
  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening, NIH PubMed Central,
  • Flash Communication: Sulfonyl Fluoride Activation via S–F and C–S Bond Cleavage by a Ni(0)

Sources

Validation

A Comparative Guide to Assessing the Metabolic Stability of 4-Fluoro-3-(fluorosulfonyl)benzoic Acid Pharmacophores

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the metabolic stability of a pharmacophore is a critical determinant of its therapeutic potential. A compound tha...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the metabolic stability of a pharmacophore is a critical determinant of its therapeutic potential. A compound that is rapidly metabolized can suffer from poor bioavailability and a short duration of action, diminishing its clinical utility. Conversely, excessive metabolic stability can lead to accumulation and potential toxicity. This guide provides a comprehensive assessment of the metabolic stability of the 4-Fluoro-3-(fluorosulfonyl)benzoic acid pharmacophore, a moiety of increasing interest in medicinal chemistry, particularly for the development of covalent inhibitors.

This document offers an in-depth comparison of its expected metabolic profile against relevant alternatives, supported by established experimental protocols and an analysis of the structural features that govern metabolic fate. As a senior application scientist, the aim is to provide not just data, but a framework for rational drug design, enabling researchers to make informed decisions in their pursuit of novel therapeutics.

The Significance of the 4-Fluoro-3-(fluorosulfonyl)benzoic Acid Pharmacophore

The 4-Fluoro-3-(fluorosulfonyl)benzoic acid scaffold incorporates several key features that are attractive in drug design. The fluorosulfonyl group (-SO₂F) can act as a "warhead" for covalent inhibitors, forming stable bonds with nucleophilic residues on target proteins.[1][2] The fluorine substitution on the aromatic ring can modulate physicochemical properties such as lipophilicity and pKa, and can also serve to block potential sites of metabolism.[3][4] The benzoic acid moiety provides a handle for further chemical modification and can participate in crucial binding interactions.

However, the very features that make this pharmacophore attractive also raise questions about its metabolic stability. The sulfonyl fluoride group, while generally more stable than other sulfonyl halides, can be susceptible to enzymatic hydrolysis.[5][6] Furthermore, the fluorinated aromatic ring can be a target for cytochrome P450 (CYP) mediated oxidation.[3][4] A thorough understanding of these potential metabolic liabilities is therefore essential.

Experimental Assessment of Metabolic Stability: A Validated Protocol

To experimentally determine the metabolic stability of 4-Fluoro-3-(fluorosulfonyl)benzoic acid and its analogs, the in vitro liver microsomal stability assay is the gold standard in early drug discovery.[7][8] This assay provides a robust and high-throughput method to measure a compound's intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.

Step-by-Step Protocol for Human Liver Microsomal (HLM) Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a test compound.

Materials:

  • Human Liver Microsomes (HLM)

  • Test Compound (e.g., 4-Fluoro-3-(fluorosulfonyl)benzoic acid)

  • Positive Control Compounds (e.g., Testosterone, Verapamil - for high and moderate clearance)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator (37°C)

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Experimental Workflow:

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

Procedure:

  • Preparation:

    • Thaw human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO) and then dilute to the final incubation concentration (e.g., 1 µM) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound or control solution.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot from each well.

    • Immediately quench the reaction by adding the aliquot to a well containing a cold solution of acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation) .

Comparative Metabolic Stability Analysis

Compound/PharmacophoreStructureExpected Metabolic Stability (t½ in HLM)Key Metabolic PathwaysReferences
4-Fluoro-3-(fluorosulfonyl)benzoic acid Moderate to High Aromatic hydroxylation, Sulfonyl fluoride hydrolysis[3][5][6]
4-Fluorobenzoic AcidHighAromatic hydroxylation, Glucuronidation[9]
Aryl Sulfonyl Fluoride (general)Variable (Low to High)Hydrolysis of SO₂F, Aromatic hydroxylation[5][6]
Tetrazole (as a benzoic acid isostere)Generally High N-glucuronidation[10][11]
Hydroxamic Acid (as a benzoic acid isostere)Generally Low to Moderate O-glucuronidation, N-reduction, Hydrolysis[11][12]

Disclaimer: The metabolic stability data for 4-Fluoro-3-(fluorosulfonyl)benzoic acid is an educated estimation based on related structures. Experimental verification is crucial.

Analysis of Structural Features and their Impact on Metabolism:

  • Aryl Fluorination: The fluorine atom on the benzoic acid ring is a common strategy to block metabolism at that position.[4][13] Cytochrome P450-mediated aromatic hydroxylation is a major metabolic pathway for many aromatic compounds.[3] By placing a fluorine atom at a potential site of oxidation, the metabolic stability of the compound can be significantly increased.

  • Sulfonyl Fluoride Moiety: The stability of the sulfonyl fluoride group is influenced by both electronic and steric factors.[5][6] Electron-withdrawing groups on the aromatic ring can decrease the stability of the S-F bond, making it more susceptible to hydrolysis. Conversely, bulky groups near the sulfonyl fluoride can sterically hinder enzymatic attack and increase stability.

  • Bioisosteric Replacements for the Carboxylic Acid:

    • Tetrazoles: Tetrazoles are frequently used as bioisosteres for carboxylic acids and are generally considered to be more metabolically stable.[10][11] They are less prone to the formation of reactive acyl glucuronides, which can be a toxicity concern with carboxylic acids.[11]

    • Hydroxamic Acids: While also used as carboxylic acid mimics, hydroxamic acids often exhibit lower metabolic stability.[11][12] They can undergo various metabolic transformations, including hydrolysis and conjugation reactions.[12]

Potential Metabolic Pathways

Understanding the potential metabolic pathways of a compound is crucial for identifying potential reactive metabolites and for designing more stable analogs.

Metabolic_Pathways cluster_main Metabolism of 4-Fluoro-3-(fluorosulfonyl)benzoic acid cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 4-Fluoro-3-(fluorosulfonyl)benzoic acid Metabolite1 Aromatic Hydroxylation Parent:f1->Metabolite1:f0 CYP450 Metabolite2 SO₂F Hydrolysis Parent:f1->Metabolite2:f0 Hydrolases Metabolite3 Glucuronidation Parent:f1->Metabolite3:f0 UGTs (on COOH) Metabolite1:f1->Metabolite3:f0 UGTs Metabolite4 Sulfation Metabolite2:f1->Metabolite4:f0 SULTs

Caption: Potential metabolic pathways of 4-Fluoro-3-(fluorosulfonyl)benzoic acid.

Phase I Metabolism (Functionalization):

  • Aromatic Hydroxylation: Despite the presence of a fluorine atom, other positions on the aromatic ring may still be susceptible to hydroxylation by CYP enzymes.[3]

  • Hydrolysis of the Sulfonyl Fluoride: The S-F bond can be cleaved by hydrolases, leading to the formation of the corresponding sulfonic acid.[5][6]

Phase II Metabolism (Conjugation):

  • Glucuronidation: The carboxylic acid group is a prime site for conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[11] Hydroxylated metabolites from Phase I can also undergo glucuronidation.

  • Sulfation: The sulfonic acid resulting from hydrolysis, as well as any hydroxylated metabolites, can be further conjugated with sulfate by sulfotransferases (SULTs).

Conclusion and Future Directions

The 4-Fluoro-3-(fluorosulfonyl)benzoic acid pharmacophore presents a compelling scaffold for the design of covalent inhibitors. While its inherent metabolic stability is predicted to be moderate to high due to the presence of the fluorine atom, the sulfonyl fluoride moiety represents a potential metabolic liability.

Key Takeaways:

  • Experimental Verification is Essential: The metabolic stability of any new compound based on this pharmacophore must be experimentally determined using in vitro assays such as the one detailed in this guide.

  • Structure-Metabolism Relationships are Key: The stability of the sulfonyl fluoride group can be modulated through structural modifications. Introducing steric bulk near the sulfonyl fluoride or altering the electronic properties of the aromatic ring can be effective strategies to enhance stability.

  • Consider Bioisosteric Replacements: If the metabolic instability of the sulfonyl fluoride or the carboxylic acid proves to be a significant hurdle, bioisosteric replacements such as tetrazoles should be considered.

By integrating a thorough understanding of metabolic pathways with robust experimental evaluation, researchers can effectively navigate the challenges of drug metabolism and unlock the full therapeutic potential of the 4-Fluoro-3-(fluorosulfonyl)benzoic acid pharmacophore.

References

  • Schleinkofer, K., et al. (2001). Aerobic biotransformation of 4-fluorocinnamic acid to 4-fluorobenzoic acid. Applied and Environmental Microbiology, 67(7), 3369-3372. Available at: [Link]

  • Ballatore, C., et al. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. ACS Medicinal Chemistry Letters.
  • King, A. T., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 20(2), 1061-1071. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to Carboxylic Acid Isosteres with a Focus on 2-Amino-2-(1H-tetrazol-5-yl)ethanol. BenchChem Technical Guides.
  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. Available at: [Link]

  • King, A. T., et al. (2025). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry.
  • Meanwell, N. A. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(19), 3336-3375.
  • Jones, B. R., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 21(5), 885-901. Available at: [Link]

  • Parker, C. G., & Shchepinov, M. S. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 16(18), 5432-5447.
  • Harper, D. B., & Blakley, E. R. (1971). The metabolism of p-fluorobenzoic acid by a Pseudomonas sp. Canadian Journal of Microbiology, 17(5), 645-650.
  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 41, 443-470. Available at: [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 715-723. Available at: [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • BenchChem. (2025). Technical Support Center: Enhancing the Metabolic Stability of 5-(5-Methyl-isoxazol-3-yl)
  • Wiart, J., et al. (2017). Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. Journal of Medicinal Chemistry, 60(21), 8969-8979. Available at: [Link]

  • Zhang, Y., et al. (2011). Liquid chromatography/mass spectrometry method for determination of perfluorooctane sulfonyl fluoride upon derivatization with benzylamine. Rapid Communications in Mass Spectrometry, 25(15), 2153-2158. Available at: [Link]

  • BenchChem. (2025).
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres.
  • Montesano, C., et al. (2021). Untargeted Metabolic Profiling of 4-Fluoro-Furanylfentanyl and Isobutyrylfentanyl in Mouse Hepatocytes and Urine by Means of LC-HRMS. Metabolites, 11(2), 97. Available at: [Link]

  • Trauner, D., & West, F. G. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journal of Organic Chemistry, 20, 859-890. Available at: [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. Available at: [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic).
  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay.
  • De Luca, L. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Molecules, 27(10), 3299.
  • Bienta. (n.d.).
  • Montesano, C., et al. (2021). Untargeted Metabolic Profiling of 4-Fluoro-Furanylfentanyl and Isobutyrylfentanyl in Mouse Hepatocytes and Urine by Means of LC-HRMS. PubMed. Available at: [Link]

  • Uppsala universitet. (2024). Development and validation of a LC-MS/MS method for analysis of perfluorooctanesulfonic acid and perfluorooctaonic acid in liver.
  • Siems, W., & Grune, T. (1998). Metabolic fate of 4-hydroxynonenal in hepatocytes: 1,4-dihydroxynonene is not the main product. Journal of Lipid Research, 39(3), 591-601. Available at: [Link]

  • Agilent. (2021). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS.
  • Wang, Y., et al. (2023). Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry. Environmental Science & Technology, 57(10), 4180-4186. Available at: [Link]

  • Montesano, C., et al. (2021). Proposed metabolic pathway of 4-fluoro-furanylfentanyl combining both...
  • Montesano, C., et al. (2021). Untargeted Metabolic Profiling of 4-Fluoro-Furanylfentanyl and Isobutyrylfentanyl in Mouse Hepatocytes and Urine by Means of LC-HRMS.

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Comparative

A Senior Application Scientist's Guide: Benchmarking 4-Fluoro-3-(fluorosulfonyl)benzoic Acid Against Established Click Chemistry Linkers

Authored by: A Senior Application Scientist Introduction: The Evolving Toolbox of Molecular Ligation In the landscape of modern chemical biology, drug discovery, and materials science, the ability to reliably and efficie...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Evolving Toolbox of Molecular Ligation

In the landscape of modern chemical biology, drug discovery, and materials science, the ability to reliably and efficiently connect molecular building blocks is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless and his colleagues, provides a powerful set of criteria for reactions that are modular, wide in scope, high in yield, and generate only inoffensive byproducts.[1][2] These reactions must also be stereospecific and proceed under simple, often biocompatible, conditions.

The first-generation "click" reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), revolutionized bioconjugation.[2] However, the requirement for a potentially cytotoxic copper catalyst spurred the development of bioorthogonal alternatives, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.[3][4]

Now, a second-generation click reaction, Sulfur(VI) Fluoride Exchange (SuFEx), has emerged as a formidable tool.[5][6][7] This guide provides an in-depth comparison of a key SuFEx building block, 4-Fluoro-3-(fluorosulfonyl)benzoic acid , against the established linkers used in CuAAC, SPAAC, and IEDDA. We will delve into the mechanistic underpinnings, compare critical performance metrics, and provide validated experimental protocols to guide researchers in selecting the optimal ligation strategy for their specific application.

Deep Dive: 4-Fluoro-3-(fluorosulfonyl)benzoic Acid and SuFEx Chemistry

The power of 4-Fluoro-3-(fluorosulfonyl)benzoic acid lies in its reactive fluorosulfonyl (-SO₂F) group. The SuFEx reaction leverages the unique properties of the S(VI)-F bond. This bond is remarkably stable under many conditions, including in aqueous media and in the presence of reductants, yet it reacts efficiently and selectively with nucleophiles like silyl-protected phenols or specific amino acid residues under the right conditions.[8][9][10]

The molecule itself is bifunctional. The fluorosulfonyl group is the "warhead" for the SuFEx click reaction. The carboxylic acid moiety provides a versatile handle for pre-attachment to other molecules of interest (e.g., proteins, small molecules, or surfaces) via standard amide bond coupling. The additional fluorine atom on the aromatic ring can subtly modulate the reactivity of the fluorosulfonyl group.

Mechanism of Action: The Sulfur(VI) Fluoride Exchange

The SuFEx reaction is a nucleophilic substitution at the hexavalent sulfur center. The fluoride ion acts as an excellent leaving group, particularly when its departure is assisted by catalysts or specific interactions within a biological environment.[6] This process forms a highly stable sulfonate or sulfonamide linkage. A key advantage of SuFEx is its ability to covalently target nucleophilic amino acid residues beyond cysteine, such as tyrosine, lysine, and histidine, opening new avenues for covalent drug discovery.[2]

The Established Field: A Review of Alternative Click Chemistries

To properly benchmark 4-Fluoro-3-(fluorosulfonyl)benzoic acid, we must understand the established alternatives:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction between a terminal alkyne and an azide is the archetypal click reaction. It is incredibly efficient and reliable, with very high reaction rates.[][12] Its primary drawback is the requirement for a copper(I) catalyst, which can be toxic to living systems, limiting its in vivo applications.[2][3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic catalyst, SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with an azide.[3] This reaction is truly bioorthogonal and widely used for live-cell imaging and in vivo studies.[13] The trade-off is that its reaction kinetics are generally slower than CuAAC.[14]

  • Inverse-Electron-Demand Diels-Alder (IEDDA): Often cited as the fastest of all bioorthogonal reactions, IEDDA involves the reaction of an electron-poor tetrazine with a strained, electron-rich alkene like a trans-cyclooctene (TCO).[3][12][13] Its exceptional speed makes it ideal for applications requiring real-time tracking of low-concentration biomolecules.[15] However, the stability of some tetrazine and strained alkene reagents can be a concern under certain conditions.[16]

Head-to-Head Comparison: Performance Metrics

The choice of a click chemistry linker is a multi-faceted decision driven by the specific demands of the experiment. The causality behind these performance metrics is rooted in the fundamental reaction mechanisms.

FeatureSuFEx (via -SO₂F)CuAAC (Alkyne + Azide)SPAAC (Strained Alkyne + Azide)IEDDA (Tetrazine + TCO)
Reaction Kinetics (k₂) Moderate (Variable)Fast (10 to 10⁴ M⁻¹s⁻¹)[17]Moderate (10⁻³ to 1 M⁻¹s⁻¹)[12][15]Very Fast (up to 10⁶ M⁻¹s⁻¹)[3][12]
Biocompatibility High (Metal-free)[2]Low-Moderate (Copper toxicity)[3]High (Metal-free)[17]High (Metal-free)[17]
Linkage Stability Very High (Sulfonate/Sulfonamide)High (Triazole)High (Triazole)Moderate (Initial dihydropyridazine may undergo further reactions)
Reactant Stability High (Sulfonyl fluorides are stable to hydrolysis)[9]HighModerate (Strained alkynes can be unstable)[16]Moderate (Tetrazines can be unstable)[16]
Orthogonality HighHighHighHigh
Key Advantage Targets nucleophilic amino acids beyond Cys; very stable linkage.[2]"Gold standard" kinetics and reliability ex vivo.Excellent for in vivo applications; catalyst-free.Unparalleled reaction speed for real-time tracking.[15]
Primary Limitation Slower kinetics than IEDDA; requires specific nucleophiles.In vivo toxicity due to copper catalyst.Slower kinetics than CuAAC and IEDDA.Stability of some reactants can be a concern.[16]

Visualizing the Chemistries

To better understand the molecular transformations, the following diagrams illustrate the core reactions.

G Click Chemistry Reaction Mechanisms cluster_sufex SuFEx cluster_cuaac CuAAC cluster_spaac SPAAC cluster_iedda IEDDA s_start R¹-SO₂F (e.g., 4-Fluoro-3-(fluorosulfonyl) benzoic acid derivative) s_prod R¹-SO₂-Nu-R² (Sulfonate/Sulfonamide Linkage) s_start->s_prod + R²-NuH s_nuc R²-NuH (e.g., Phenol, Tyr, Lys) c_alkyne R¹-Alkyne c_prod R¹-Triazole-R² c_alkyne->c_prod + [Cu(I)] c_azide R²-Azide c_azide->c_prod + [Cu(I)] sp_alkyne R¹-Cyclooctyne (Strained) sp_prod R¹-Triazole-R² sp_alkyne->sp_prod Catalyst-free sp_azide R²-Azide sp_azide->sp_prod Catalyst-free i_tetrazine R¹-Tetrazine i_prod R¹-Dihydropyridazine-R² i_tetrazine->i_prod Catalyst-free, -N₂ i_alkene R²-TCO (Strained Alkene) i_alkene->i_prod Catalyst-free, -N₂

Caption: Core reaction schemes for SuFEx, CuAAC, SPAAC, and IEDDA.

Experimental Protocols

Trustworthy data is the bedrock of scientific comparison. The following protocols provide a framework for the objective evaluation of these linkers.

Workflow for Comparative Analysis

This diagram outlines a logical workflow for benchmarking different click chemistry linkers.

G Experimental Workflow for Linker Comparison A 1. Prepare Substrate (e.g., Protein, Small Molecule) B 2. Functionalize Substrate with Click Handles (e.g., Amide coupling of linker) A->B D 4. Perform Click Reactions in Parallel (SuFEx, CuAAC, SPAAC, IEDDA) B->D C 3. Prepare Conjugation Partner (e.g., Azide-PEG, DBCO-Fluorophore) C->D E 5. Quench Reactions & Purify (e.g., SEC, Dialysis) D->E F 6. Analyze Conjugation Efficiency (e.g., SDS-PAGE, LC-MS, UV-Vis) E->F I 9. Data Analysis & Comparison F->I G 7. Assess Linkage Stability (pH, Temperature, Plasma) G->I H 8. Evaluate Biocompatibility (Cell Viability Assay) H->I

Caption: A logical workflow for benchmarking click chemistry linkers.

Protocol 1: General Protein Conjugation via SuFEx

This protocol describes the conjugation of 4-Fluoro-3-(fluorosulfonyl)benzoic acid to a model protein (e.g., Bovine Serum Albumin, BSA) and subsequent ligation with a nucleophilic partner.

  • Protein Functionalization:

    • Dissolve 10 mg of BSA in 1 mL of phosphate-buffered saline (PBS), pH 7.4.

    • Prepare a 10 mM stock solution of 4-Fluoro-3-(fluorosulfonyl)benzoic acid in anhydrous DMSO.

    • Add a 10-fold molar excess of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) to the protein solution to activate lysine residues.

    • Immediately add a 5-fold molar excess of the 4-Fluoro-3-(fluorosulfonyl)benzoic acid stock solution.

    • Incubate at room temperature for 2 hours with gentle mixing.

    • Remove excess reagents by dialysis or using a desalting column equilibrated with PBS, pH 8.0.

  • SuFEx Ligation:

    • Prepare a 20 mM stock solution of a phenol-containing molecule (e.g., Tyrosine-PEG-Fluorophore) in DMSO.

    • Add a 20-fold molar excess of the phenol partner to the functionalized protein.

    • Scientist's Note: The reaction can be accelerated by a suitable base catalyst.[6] Add triethylamine to a final concentration of 100 mM.

    • Incubate at 37°C for 4-12 hours.

    • Purify the final conjugate via size-exclusion chromatography (SEC).

    • Characterize the conjugate by SDS-PAGE (for a shift in molecular weight) and UV-Vis spectroscopy (to determine the degree of labeling).

Protocol 2: Comparative Cell Viability Assay

This protocol assesses the biocompatibility of the click chemistry reaction components.

  • Cell Culture:

    • Seed HeLa cells in a 96-well plate at a density of 10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.

  • Treatment:

    • Prepare treatment media containing the individual click chemistry components at relevant concentrations (e.g., 100 µM of the linker, 1 mM sodium ascorbate, 100 µM CuSO₄, etc.). Include an untreated control.

    • Remove the old medium from the cells and add 100 µL of the treatment media to the respective wells.

  • Incubation:

    • Incubate the plate for 24 hours.

  • Viability Assessment (MTT Assay):

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control.[18]

Conclusion and Future Outlook: Choosing the Right Tool for the Job

The selection of a chemical linker is not a one-size-fits-all decision. This guide demonstrates that while established methods like CuAAC, SPAAC, and IEDDA offer proven solutions for a range of applications, the SuFEx chemistry, exemplified by linkers like 4-Fluoro-3-(fluorosulfonyl)benzoic acid , presents a powerful new vector for innovation.

G Decision Tree for Linker Selection A Start: Application Goal B In Vivo / Live Cell? A->B C Ex Vivo / Synthesis? B->C No D Need Extreme Speed (Real-time tracking)? B->D Yes E Targeting Tyr, Lys, His? C->E Yes J Speed is a priority? C->J No F Use IEDDA D->F Yes G Use SPAAC D->G No H Use SuFEx E->H Yes I Use CuAAC J->H No (Need stability) J->I Yes

Caption: A simplified decision tree to guide linker selection.

4-Fluoro-3-(fluorosulfonyl)benzoic acid is not merely another linker; it is an entry point into a chemical space defined by exceptional stability and novel reactivity. Its true strength lies in applications where traditional linkers fall short: the creation of highly stable covalent inhibitors that target non-cysteine residues, the development of robust antibody-drug conjugates, and the synthesis of advanced materials where linkage integrity is non-negotiable.

As research continues, we anticipate the development of new SuFEx hubs with finely-tuned reactivity and expanded catalytic systems that will further accelerate this powerful click reaction, solidifying its place as an indispensable tool in the scientist's arsenal.

References

  • Click and Bioorthogonal Chemistry: The Future of Active Targeting of Nanoparticles for Nanomedicines? Chemical Reviews - ACS Publications.
  • Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals. PMC.
  • Key insights on click chemistry and bioorthogonal chemistry. CAS.
  • Research review on bioorthogonal chemistry and click chemistry. ResearchGate.
  • A Comparative Guide to Click Chemistry Reagents for PROTAC Synthesis. Benchchem.
  • The growing applications of SuFEx click chemistry. Chemical Society Reviews (RSC Publishing).
  • Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends. European Journal of Chemistry.
  • Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC - NIH.
  • Click Chemistry and Its Applications in Medicinal Chemical Synthesis. BOC Sciences.
  • Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry. Enamine.
  • SuFEx Click Chemistry Empowered High-throughput Drug Discovery Platforms. J&K Scientific LLC.
  • Multimodal S(VI) Exchange Click Reactions Derived from SF2 Moieties: Comparative Kinetics and Stereochemistry of SuFEx and SuPhenEx Reactions. The Journal of Organic Chemistry - ACS Publications.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
  • Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology. BLDpharm.
  • Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery. Department of Chemistry.
  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. MDPI.
  • SuFEx as a new generation of click chemistry: synthesis and development of linkers. Organic Chemistry Frontiers.
  • Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. PMC.
  • Click Chemistry Design and Protocols. Gene Link.
  • A Comparative Guide to Alternative Bifunctional Linkers for Click Chemistry Bioconjugation. Benchchem.
  • Click Chemistry Protocols. Xi'an Dianhua Biotechnology Co., Ltd..
  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ResearchGate.
  • 3-(Fluorosulfonyl)benzoic acid 95 HPLC 454-95-5. Sigma-Aldrich.
  • Comparative Study of Click Handle Stability in Common Ligation Conditions. PMC.
  • 4-Fluoro-3-(fluorosulfonyl)benzoic acid | 1934460-95-3. Sigma-Aldrich.
  • 4-Fluoro-3-(fluorosulfonyl)benzoic acid | 1934460-95-3. Merck.
  • 4-fluoro-3-(fluorosulfonyl)benzoic acid | 1934460-95-3. Sigma-Aldrich.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate.
  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. PMC.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Fluoro-3-(fluorosulfonyl)benzoic acid

This document provides a detailed protocol for the safe handling and disposal of 4-Fluoro-3-(fluorosulfonyl)benzoic acid (CAS 1934460-95-3). As a bifunctional molecule possessing both a reactive sulfonyl fluoride and a c...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe handling and disposal of 4-Fluoro-3-(fluorosulfonyl)benzoic acid (CAS 1934460-95-3). As a bifunctional molecule possessing both a reactive sulfonyl fluoride and a corrosive benzoic acid moiety, this compound requires stringent adherence to safety and disposal procedures. This guide is intended for researchers, scientists, and drug development professionals to ensure operational safety and environmental compliance.

Hazard Identification and In-Depth Risk Assessment

A thorough understanding of the chemical's properties is paramount before any handling or disposal operations commence. 4-Fluoro-3-(fluorosulfonyl)benzoic acid is not merely a simple organic acid; its fluorosulfonyl group presents specific reactivity hazards that dictate its handling protocols.

Chemical Profile:

  • CAS Number: 1934460-95-3[1]

  • Molecular Formula: C₇H₄F₂O₄S

  • Physical Form: Solid

The primary risks associated with this compound stem from its high reactivity and corrosivity. The sulfonyl fluoride group is a potent electrophile, susceptible to nucleophilic attack. While generally more resistant to hydrolysis than their sulfonyl chloride counterparts, sulfonyl fluorides will react with water and other nucleophiles, especially under basic conditions.[2][3] This reactivity is the basis for its classification as a hazardous substance.

GHS Hazard Profile Summary

The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for this compound.

Hazard ClassCategoryGHS Hazard StatementPictogramSignal Word
Acute Toxicity, Oral4H302: Harmful if swallowedGHS07Danger
Skin Corrosion/Irritation1B / 1CH314: Causes severe skin burns and eye damageGHS05
Serious Eye Damage/Irritation1H314: Causes severe skin burns and eye damageGHS05

Source: Synthesized from supplier safety information.

The H314 classification indicates that this material can cause irreversible skin and eye damage upon contact. This necessitates the use of robust personal protective equipment and prohibits any disposal method that could lead to environmental release or personnel exposure.

Mandatory Personal Protective Equipment (PPE)

Given the severe corrosive nature of this compound, a comprehensive PPE strategy is non-negotiable. The following equipment must be worn at all times when handling the pure substance or its waste.

Protection TypeSpecificationRationale
Eye & Face Chemical splash goggles and a full-face shield.Protects against splashes of potential solutions and fine dust particles from causing severe, irreversible eye damage.[4][5]
Hand Chemical-resistant gloves (e.g., Nitrile or Neoprene). Check manufacturer's compatibility data. Change gloves frequently.Prevents direct skin contact, which can cause severe chemical burns.[5][6]
Body A chemically-resistant lab coat, worn fully buttoned. Consider a rubber or neoprene apron for larger quantities.Protects underlying clothing and skin from contamination.
Respiratory Use only in a certified chemical fume hood. For spill cleanup, respiratory protection may be required.[4]Prevents inhalation of dust particles, which can cause respiratory tract irritation.

Standard Operating Procedure for Disposal

The only acceptable method for disposing of 4-Fluoro-3-(fluorosulfonyl)benzoic acid is through your institution's designated hazardous waste management program.[7][8][9] On-site chemical deactivation by laboratory personnel is strongly discouraged due to the risk of uncontrolled exothermic reactions and the generation of hazardous fumes.

Step 1: Waste Collection and Segregation
  • Designate a Waste Container: Use a dedicated, chemically compatible container for solid waste. High-density polyethylene (HDPE) containers are a suitable choice.[8][10] The container must be in good condition, free of cracks or residue, and have a secure, tightly-sealing lid.[8]

  • Labeling: Immediately label the container with a "Hazardous Waste" tag. The label must clearly state:

    • The full chemical name: "4-Fluoro-3-(fluorosulfonyl)benzoic acid"

    • The primary hazards: "Corrosive," "Harmful if Swallowed," "Water-Reactive."

    • The accumulation start date.

  • Segregation: This waste stream must be kept separate. Do NOT mix with other chemical wastes, especially:

    • Aqueous or protic solutions.

    • Bases (e.g., sodium hydroxide, amines), which can catalyze vigorous hydrolysis.

    • Oxidizing agents.[4]

Step 2: Secure Storage in a Satellite Accumulation Area (SAA)
  • Location: Store the sealed waste container in a designated SAA that is under the control of the laboratory.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.

  • Lid Policy: The waste container must remain closed at all times except when actively adding waste.[8] Storing waste in an open container is a common and serious violation.

Step 3: Arrange for Professional Disposal
  • Contact EHS: Once the container is full, or within the time limits specified by your institution (typically 60-90 days), contact your Environmental Health and Safety (EHS) office to schedule a waste pickup.[8][9]

  • Documentation: Complete all required waste disposal manifests or forms provided by your EHS office. Ensure the information is accurate and complete.

Disposal Decision Workflow

The following diagram outlines the mandatory, step-by-step process for the safe disposal of 4-Fluoro-3-(fluorosulfonyl)benzoic acid.

G cluster_prep Preparation & Assessment cluster_handling Waste Handling Protocol cluster_disposal Final Disposal cluster_spill Emergency Protocol A Identify Waste: 4-Fluoro-3-(fluorosulfonyl)benzoic acid B Consult SDS & Assess Hazards (Corrosive, Reactive) A->B C Don Mandatory PPE (Goggles, Face Shield, Gloves, Coat) B->C D Select Labeled, Compatible HDPE Waste Container C->D E Transfer Waste Solid (In Fume Hood) D->E F Securely Seal Container E->F Spill Spill Occurs? E->Spill G Place in Secondary Containment in Satellite Accumulation Area F->G H Contact EHS Office for Waste Pickup G->H I Complete Waste Manifest/Paperwork H->I Spill_Proc Follow Spill Management Protocol (Section 4 of this guide) Spill->Spill_Proc Yes

Caption: Disposal workflow for 4-Fluoro-3-(fluorosulfonyl)benzoic acid.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses to mitigate harm.

Small Spill (Solid):

  • Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Wearing full PPE, gently sweep or shovel the spilled solid into the designated hazardous waste container.[4][11]

  • AVOID CREATING DUST. Do not use a dry brush. A HEPA-filtered vacuum may be used if available and rated for chemical dust.

  • Decontaminate the area with a cloth dampened with a suitable solvent (e.g., isopropanol), and place the cleaning materials into the waste container.

Large Spill:

  • Evacuate the immediate area.

  • Alert colleagues and your laboratory supervisor.

  • Contact your institution's EHS or emergency response team immediately.[7]

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Prohibited Disposal Methods

To ensure safety and regulatory compliance, the following disposal methods are strictly forbidden:

  • Drain Disposal: Never dispose of this chemical down the sanitary sewer.[7][8] Its corrosive and reactive nature can damage plumbing and harm aquatic ecosystems.

  • Trash Disposal: Do not place this chemical in the regular solid waste trash.[7] This poses a severe risk to custodial staff and can lead to hazardous reactions in landfills.

  • Evaporation: Do not attempt to let the material or any solution of it evaporate in a fume hood as a means of disposal.[8]

By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure the responsible management of hazardous chemical waste.

References

  • Cornell University, Environment, Health and Safety. (n.d.). 7.15 Reactive and Potentially Explosive Chemicals.
  • Sigma-Aldrich. (n.d.). 4-Fluoro-3-(fluorosulfonyl)benzoic acid.
  • University of Michigan, Environment, Health & Safety. (n.d.). 3.2 Hazardous Waste Management.
  • Rogge, M., et al. (1970). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry.
  • University of Kansas, Environment, Health and Safety. (n.d.). Section 2.0 Safe Disposal of Hazardous Chemical Waste.
  • University of Florida, Environmental Health & Safety. (n.d.). Chemical Waste.
  • SynQuest Labs. (2016). Safety Data Sheet: 4-Fluoro-3-hydroxybenzoic acid.
  • Carl ROTH. (n.d.).
  • ECHEMI. (n.d.). 4-FLUORO-3-HYDROXYBENZOIC ACID SDS.
  • Terjeson, R. J. (n.d.). The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compou. PDXScholar.
  • BenchChem. (2025).
  • Ambler, B. R., et al. (2017). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
  • Elemental Microanalysis Ltd. (2015).
  • MLI Environmental. (2026, February 3).
  • Ossila. (n.d.). SAFETY DATA SHEET: 4-Fluoro-3-methylbenzoic acid.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.
  • Kelly, C. B., et al. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
  • MilliporeSigma. (2025, November 6).
  • Enamine. (2025, March 24). Sulfonyl Fluorides.
  • Fisher Scientific. (2025, December 19).
  • Merck. (n.d.). 4-Fluoro-3-(fluorosulfonyl)benzoic acid | 1934460-95-3.

Sources

Handling

Personal protective equipment for handling 4-Fluoro-3-(fluorosulfonyl)benzoic acid

CAS: 1934460-95-3 Formula: Molecular Weight: 222.17 g/mol [1] Part 1: Executive Summary & Immediate Action Status: High Alert – Electrophilic Warhead While classified primarily as an irritant (H315/H319/H335) and harmful...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1934460-95-3 Formula:


Molecular Weight:  222.17  g/mol [1]

Part 1: Executive Summary & Immediate Action

Status: High Alert – Electrophilic Warhead While classified primarily as an irritant (H315/H319/H335) and harmful if swallowed (H302), this compound contains a sulfonyl fluoride (


)  moiety.[1] In the context of SuFEx (Sulfur-Fluoride Exchange) chemistry, this group is designed to be stable until activated; however, hydrolysis or metabolic degradation can release Hydrogen Fluoride (HF) .[1]

Treat this compound with the same rigorous safety protocols used for HF-generating precursors.

Emergency Response Card
EventImmediate Action
Skin Contact 1. Brush off dry powder immediately. 2. Flush with water for 5 mins. 3. Apply Calcium Gluconate (2.5%) gel if redness/burning persists (precautionary for HF).
Eye Contact 1. Flush with water/saline for 15 minutes, lifting lids. 2. Do NOT apply calcium gluconate to eyes.[2] 3. Seek emergency ophthalmology support.
Spill (< 1g) 1. Isolate area. 2. Cover with solid sodium bicarbonate to neutralize acid. 3. Absorb with sand/vermiculite.
Inhalation Move to fresh air.[2][3][4][5][6][7][8][9] If breathing is difficult, administer oxygen (trained personnel only).

Part 2: Hazard Identification & Mechanistic Insight

The Dual-Hazard Mechanism

To handle this chemical safely, you must understand why it is dangerous. It is not just an acid; it is a bifunctional linker .

  • The Benzoic Acid Motif: Acts as a standard organic acid (pKa ~4). It can cause immediate proton-donor irritation to mucous membranes.

  • The Sulfonyl Fluoride (

    
    ) Warhead: 
    
    • Stability: Unlike sulfonyl chlorides,

      
       is resistant to hydrolysis in neutral water (the "SuFEx" advantage).[1]
      
    • The Risk: In the presence of bases (often used in coupling reactions) or enzymes , it becomes highly reactive.[1] If the bottle is stored improperly (humid/warm), it can degrade, releasing HF gas inside the container.[1]

    • Toxicology: Aryl sulfonyl fluorides can covalently modify proteins (serine/tyrosine residues). Avoid all skin contact to prevent sensitization or enzyme inhibition.

Part 3: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "gloves and goggles." Use this decision matrix based on your specific operation.

PPE Selection Logic

PPE_Logic Start Task Definition State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Reaction State->Solution Scale_Sol Scale > 100mg? Solid->Scale_Sol Scale_Liq Concentrated or Dilute? Solution->Scale_Liq Level1 LEVEL 1: Standard Nitrile Gloves (4 mil) Safety Glasses Lab Coat Scale_Sol->Level1 No (<100mg) Level2 LEVEL 2: Enhanced Double Nitrile (Outer 8 mil) Safety Goggles N95 Respirator (if open) Scale_Sol->Level2 Yes (>100mg) Scale_Liq->Level2 Dilute (<0.1M) Level3 LEVEL 3: Maximum Silver Shield / Laminate Gloves Face Shield + Goggles Fume Hood Sash Down Scale_Liq->Level3 Conc. / Heating

Figure 1: PPE Decision Matrix based on operational scale and physical state.

Detailed PPE Specifications
ComponentRequirementScientific Rationale
Hand Protection Double Gloving (Inner: Nitrile, Outer: Nitrile or Laminate)Sulfonyl fluorides can penetrate thin nitrile over time.[1] The outer glove acts as a sacrificial barrier against solvent carriers (DCM/DMF) which accelerate permeation.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient because the compound is a solid powder that can become airborne electrostatically, or splash during acid-base workups.[1]
Respiratory Fume Hood (Face velocity > 100 fpm)Mandatory. If weighing outside a hood (not recommended), use a P100/N95 particulate respirator to prevent inhalation of the acidic dust.
Body Lab Coat (Buttoned) + Apron Standard cotton lab coats absorb liquids. If handling >1g in solution, add a chemical-resistant apron (Tyvek/PVC).

Part 4: Operational Handling Protocol

Protocol A: Weighing & Transfer (Solid State)

Risk: Airborne dust inhalation and static dispersal.[1]

  • Preparation:

    • Place the balance inside the chemical fume hood.

    • If the balance cannot be moved, use a static-free weighing funnel and a secondary containment tray.

    • Pre-check: Ensure a tube of Calcium Gluconate gel is visible and unexpired on the bench.

  • Execution:

    • Wear double nitrile gloves.

    • Open the container slowly to release any pressure (potential HF buildup).

    • Use a disposable spatula. Do not use metal spatulas if the compound appears damp (corrosion risk).

    • Transfer directly into the reaction vessel. Do not use weighing paper (static risk); use a weighing boat or funnel.

  • Decontamination:

    • Wipe the balance area with a saturated Sodium Bicarbonate (

      
      )  wipe immediately after use to neutralize any invisible acidic residue.
      
Protocol B: Reaction Setup (SuFEx Chemistry)

Risk: Exotherm and pressure buildup.[1]

  • Solvent Choice:

    • Avoid protic solvents (Water, Alcohols) unless intended for hydrolysis.

    • Preferred: DCM, THF, Acetonitrile.[1]

  • Addition:

    • If using a base (TEA, DIPEA), add it slowly at 0°C. The deprotonation of the benzoic acid is exothermic.[1]

    • Venting: Ensure the reaction vessel is vented (needle/bubbler) to prevent pressure buildup if any degradation occurs.

  • Monitoring:

    • Monitor by TLC/LCMS.

    • Caution: The

      
       group is often invisible or labile on silica gel. Use neutral alumina or short run times if purification is needed.
      

Part 5: Disposal & Waste Management

Crucial Rule: Never dispose of fluorosulfonyl compounds in the general acid waste stream without neutralization.

Disposal Workflow
  • Quenching (Small Scale < 5g):

    • Dilute the reaction mixture with an organic solvent (DCM/Ethyl Acetate).

    • Treat with mild aqueous base (Sat.

      
      ) to neutralize the carboxylic acid.
      
    • *Note on

      
      : * If you need to destroy the sulfonyl fluoride warhead, treat with 1M NaOH  for >1 hour. Warning:  This generates Fluoride ions (
      
      
      
      ).
  • Waste Segregation:

    • Label: "Hazardous Waste - Fluorinated Acidic Organic."

    • Constituents: List "4-Fluoro-3-(fluorosulfonyl)benzoic acid" explicitly.

    • Incompatibility: Do not mix with strong oxidizers (Nitric acid) or active metals.

  • Container:

    • Use HDPE (High-Density Polyethylene) containers. Avoid glass if the waste has been treated with strong base/fluoride (glass etching risk).

Part 6: References

  • Fluorochem Ltd. (2024).[3] Safety Data Sheet: 4-Fluoro-3-(fluorosulfonyl)benzoic acid (CAS 1934460-95-3).[1][3] Retrieved from [1]

  • Sigma-Aldrich. (2024).[3] Product Specification & Safety: 4-Fluoro-3-(fluorosulfonyl)benzoic acid.[3] Retrieved from [1]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 67992, 3-(Fluorosulfonyl)benzoic acid. Retrieved from [1]

  • BenchChem. (2025). Disposal of Fluorosulfonyl Compounds: A Guide for Laboratory Professionals. Retrieved from [1]

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